molecular formula C20H20O5 B10818213 Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan

Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan

カタログ番号: B10818213
分子量: 340.4 g/mol
InChIキー: QFUXQRHAJWXPGP-MWRFHTASSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan (CAS 178740-32-4) is a tetrahydrofuran-type lignan of significant interest in pharmacological research. This compound is a natural product that can be isolated from several botanical sources, including the roots of Saururus chinensis and the fruit of Myristica fragrans (nutmeg) . Its molecular formula is C20H20O5 with a molecular weight of 340.4 g/mol . Research into this lignan has revealed promising biological activities, particularly in the context of inflammatory conditions. In a published study, the compound was one of twelve lignans isolated from Saururus chinensis and evaluated for protective effects against sepsis. The research demonstrated that related lignans from this source significantly increased survival rates in an in vivo model and were associated with reduced plasma levels of tumor necrosis factor-a (TNF-a), a key inflammatory cytokine, as well as lowered alanine aminotransferase (ALT) activity following LPS/D-GalN challenge . This suggests a potential mechanism of action involving the modulation of the inflammatory response, making it a valuable compound for researchers investigating sepsis, inflammation, and immunology. The chemical structure of this compound has been firmly established, with its identification detailed in phytochemistry literature . For laboratory use, it is recommended to be stored desiccated at -20°C and it is soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

分子式

C20H20O5

分子量

340.4 g/mol

IUPAC名

5-[(2R,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole

InChI

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12-,19-,20+/m1/s1

InChIキー

QFUXQRHAJWXPGP-MWRFHTASSA-N

異性体SMILES

C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C

正規SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan: Natural Sources, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the lignan, Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan. It is intended for researchers, scientists, and professionals in drug development. This document details the known natural sources of this compound, explores its biosynthetic pathways, outlines methods for its extraction and isolation, and discusses its potential biological activities. The information presented is grounded in authoritative scientific literature to ensure technical accuracy and provide actionable insights for further research and development.

Introduction to this compound

This compound is a tetrahydrofuran lignan, a class of natural products characterized by a C6-C3 (phenylpropanoid) dimer structure. Lignans are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The specific stereochemistry of the title compound, as denoted by the "rel-(8r,8'r,7s,7'r)" nomenclature, is crucial for its biological function and presents a significant challenge in both its isolation and synthetic replication. This guide will delve into the natural origins and biochemical pathways leading to this specific stereoisomer.

Natural Sources

The occurrence of this compound has been documented in several plant species, primarily within the families Saururaceae, Myristicaceae, and Schisandraceae. The primary sources identified in the literature are summarized in the table below.

Plant SpeciesFamilyPlant PartReference
Saururus chinensisSaururaceaeRoots[3]
Myristica fragransMyristicaceaeFruits[3][4][5][]
Myristica dactyloidesMyristicaceaeStem Bark[3]
Kadsura indutaSchisandraceaeLeaves[7]

These findings indicate that the compound is not restricted to a single genus, suggesting convergent evolution of the biosynthetic machinery in different plant lineages. The choice of plant material and the specific part of the plant are critical considerations for researchers aiming to isolate this lignan.

Biosynthesis of Tetrahydrofuran Lignans

The biosynthesis of tetrahydrofuran lignans is a complex process that begins with the phenylpropanoid pathway. While the specific biosynthetic pathway for this compound has not been fully elucidated in the identified source organisms, studies on related lignans in Virola surinamensis provide a valuable model[8][9][10].

The proposed biosynthetic pathway involves the following key steps:

  • Phenylpropanoid Precursors: The pathway originates from the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to various phenylpropanoid units.

  • Monomer Formation: Through a series of enzymatic reactions including hydroxylation and methylation, precursors such as coniferyl alcohol and isoeugenol are formed.

  • Oxidative Dimerization: The crucial step is the stereoselective coupling of two phenylpropanoid monomers. This reaction is often mediated by dirigent proteins (DIRs) that guide the stereochemical outcome of the dimerization.

  • Cyclization and Reduction: Following dimerization, the intermediate undergoes cyclization to form the tetrahydrofuran ring, followed by reductive steps to yield the final lignan structure.

The following diagram illustrates a generalized workflow for the biosynthesis of tetrahydrofuran lignans.

Biosynthesis of Tetrahydrofuran Lignans Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Monomers Phenylpropanoid Monomers (e.g., Coniferyl Alcohol, Isoeugenol) Phenylpropanoid_Pathway->Monomers Dimerization Stereoselective Oxidative Dimerization (Dirigent Protein Mediated) Monomers->Dimerization Intermediate Dimeric Intermediate Dimerization->Intermediate Cyclization Cyclization Intermediate->Cyclization Tetrahydrofuran_Ring Tetrahydrofuran Ring Formation Cyclization->Tetrahydrofuran_Ring Reduction Reduction Tetrahydrofuran_Ring->Reduction Final_Lignan This compound Reduction->Final_Lignan

Caption: Generalized biosynthetic pathway of tetrahydrofuran lignans.

Extraction and Isolation Protocols

The isolation of this compound from its natural sources requires a multi-step process involving extraction and chromatographic purification. The choice of solvent and chromatographic technique is critical for achieving high purity.

General Extraction Procedure

A general workflow for the extraction of the target lignan from plant material is outlined below.

Extraction Workflow Start Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol, Ethanol, or Hexane) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Partitioning Organic_Phase Enriched Organic Phase Partitioning->Organic_Phase Chromatography Chromatographic Purification Organic_Phase->Chromatography Pure_Compound Pure Lignan Chromatography->Pure_Compound

Caption: General workflow for the extraction of lignans from plant material.

Step-by-Step Isolation Protocol

The following is a detailed, step-by-step protocol for the isolation of the target lignan, based on methodologies reported for similar compounds[7][11].

  • Preparation of Plant Material: The selected plant material (e.g., roots of Saururus chinensis) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent. For lignans, methanol or ethanol are commonly used. A hot hexane extract has also been reported for the isolation from Myristica dactyloides[3]. The extraction is typically performed at room temperature with agitation or by sonication.

  • Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is subjected to chromatographic separation.

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and acetone, to separate compounds based on polarity[7].

    • Sephadex LH-20 Chromatography: For further purification, size-exclusion chromatography on Sephadex LH-20 can be employed, often with methanol as the eluent[12].

  • Final Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled. Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) if necessary.

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon skeleton and the relative stereochemistry of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity within the molecule[13].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound[11].

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute configuration of the molecule[12].

Biological Activities

Preliminary studies have indicated that this compound and related lignans possess interesting biological activities.

  • Protective Effect Against Sepsis: In a study on lignans isolated from the roots of Saururus chinensis, the compound was investigated for its protective effects against sepsis. While other lignans from the same source showed significant activity, the specific contribution of the title compound was part of a broader investigation[3].

  • Antimicrobial Activity: Lignans as a class are known to exhibit antimicrobial properties[14]. The specific antimicrobial activity of this compound warrants further investigation.

  • Enzyme Inhibition: A study identified this lignan as a potential pancreatic lipase inhibitor, suggesting a role in anti-obesity research[15].

The diverse biological activities of lignans make them promising candidates for drug discovery and development[16][17][18][19].

Conclusion and Future Directions

This compound is a structurally defined lignan with a scattered distribution in the plant kingdom. This guide has provided a comprehensive overview of its natural sources, a plausible biosynthetic pathway, and a general protocol for its isolation and characterization. The preliminary evidence of its biological activity suggests that further research into its pharmacological properties is warranted. Future studies should focus on the full elucidation of its biosynthetic pathway, the development of optimized and scalable isolation protocols, and a thorough investigation of its therapeutic potential.

References

A Comprehensive Technical Guide to the Isolation of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan from Myristica dactyloides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the isolation and characterization of the tetrahydrofuran lignan, rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan, from the stem bark of Myristica dactyloides. This document is intended for researchers, natural product chemists, and drug development professionals, offering an in-depth exploration of the experimental rationale, procedural steps, and analytical validation required for the successful isolation of this bioactive compound. The guide covers all stages from the initial extraction to final structural elucidation, emphasizing the principles of scientific integrity and reproducibility.

Introduction: The Significance of Myristica dactyloides and its Lignan Constituents

Myristica dactyloides Gaertn., a member of the Myristicaceae family, is a large tree endemic to Sri Lanka.[1] Traditionally, decoctions of its leaves and bark have been utilized in Ayurvedic medicine to treat a variety of ailments, including throat diseases, fever, and inflammation.[1] The genus Myristica is a rich source of diverse secondary metabolites, notably lignans and arylalkanones, which have garnered significant scientific interest for their potential pharmacological activities.[2]

The target compound of this guide, this compound, is a tetrahydrofuran lignan. Lignans as a chemical class are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The tetrahydrofuran scaffold, in particular, is a common motif in many bioactive natural products. The isolation of this specific stereoisomer from M. dactyloides provides a valuable opportunity for further pharmacological investigation and potential drug lead development.

This guide will provide a comprehensive, step-by-step protocol for the isolation of this lignan, based on established phytochemical methods. Each step is accompanied by an explanation of the underlying scientific principles, ensuring a deep understanding of the entire process.

Experimental Overview: A Logical Workflow for Isolation

The isolation of a pure natural product from a complex plant matrix is a systematic process. The workflow for obtaining this compound can be broken down into three core stages: Extraction, Chromatographic Purification, and Structural Elucidation. Each stage is designed to selectively enrich and then purify the target compound, with analytical checks at each step to validate the process.

Isolation_Workflow cluster_0 Stage 1: Extraction cluster_1 Stage 2: Chromatographic Purification cluster_2 Stage 3: Structural Elucidation P Plant Material (Myristica dactyloides Stem Bark) E Hot Hexane Extraction (Soxhlet Apparatus) P->E Exhaustive Extraction C Crude Hexane Extract E->C Solvent Evaporation CC Column Chromatography (Silica Gel) C->CC Initial Separation F Fraction Collection CC->F Gradient Elution TLC Preparative TLC F->TLC Fine Purification PC Pure Compound TLC->PC NMR NMR Spectroscopy (¹H, ¹³C) PC->NMR 2D Correlation MS Mass Spectrometry PC->MS Molecular Weight SD Structure Confirmed NMR->SD MS->SD

Figure 1: A schematic overview of the isolation and characterization workflow.

Stage 1: Extraction of Lipophilic Constituents

Rationale for Solvent and Method Selection

The choice of solvent and extraction method is critical for the successful isolation of the target compound. Lignans, being polyphenolic compounds, exist in both glycosidic (more polar) and aglycone (more lipophilic) forms.[3] The target compound, lacking a sugar moiety, is a relatively non-polar aglycone. Therefore, a non-polar solvent is ideal for its selective extraction.

Hexane was chosen as the extraction solvent for its ability to efficiently dissolve non-polar compounds like lignan aglycones, fats, and waxes, while minimizing the co-extraction of more polar compounds such as chlorophyll and glycosides.[4] A "hot extraction" method, specifically using a Soxhlet apparatus, was employed.[4] This technique allows for the continuous percolation of fresh, hot solvent over the plant material, ensuring an exhaustive extraction of the desired lipophilic constituents.[5]

Detailed Protocol for Soxhlet Extraction
  • Plant Material Preparation:

    • Obtain fresh stem bark of Myristica dactyloides.

    • Wash the bark thoroughly to remove any surface contaminants and allow it to air-dry in the shade.

    • Once fully dried, pulverize the bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

  • Soxhlet Extraction:

    • Accurately weigh the powdered stem bark and place it into a cellulose thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with n-hexane to approximately two-thirds of its volume and add a few boiling chips to ensure smooth boiling.

    • Assemble the Soxhlet apparatus, connecting the flask to the extractor and a condenser to the top.

    • Heat the flask using a heating mantle to bring the hexane to a gentle boil.

    • Allow the extraction to proceed for a sufficient duration (typically 12-24 hours) to ensure complete extraction, as indicated by the solvent in the siphon arm becoming colorless.

    • After the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Solvent Removal:

    • Carefully dismantle the apparatus.

    • Transfer the hexane extract from the round-bottom flask to a rotary evaporator.

    • Concentrate the extract under reduced pressure at a temperature not exceeding 40°C to obtain the crude hexane extract.

Stage 2: Chromatographic Purification

The crude hexane extract is a complex mixture of various lipophilic compounds. Therefore, a multi-step chromatographic purification is necessary to isolate the target lignan.

Column Chromatography: The Primary Purification Step

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the separation of lignans, silica gel is a commonly used stationary phase.[6]

4.1.1. Rationale:

Silica gel is a polar stationary phase. By using a mobile phase of increasing polarity (gradient elution), compounds will elute from the column in order of increasing polarity. Non-polar compounds will have a lower affinity for the silica gel and will elute first with a less polar mobile phase. As the polarity of the mobile phase is gradually increased, more polar compounds will be desorbed and eluted. This allows for the effective separation of the components in the crude extract.

4.1.2. Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Carefully pour the slurry into a glass column, allowing the silica gel to settle into a uniform packed bed.

    • Wash the column with fresh n-hexane to ensure a well-packed and equilibrated stationary phase.

  • Sample Loading:

    • Dissolve the crude hexane extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of n-hexane and ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully layer the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in increasing proportions (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).

    • Collect the eluate in a series of fractions of equal volume.

    • Monitor the separation by spotting aliquots of each fraction on a TLC plate and visualizing under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

Preparative Thin-Layer Chromatography (TLC): Final Purification

Fractions from the column chromatography that show the presence of the target compound (as determined by TLC analysis) are often still mixtures of closely related compounds. Preparative TLC is an excellent technique for the final purification of small quantities of a compound.[6]

4.2.1. Rationale:

Preparative TLC operates on the same principle as analytical TLC but uses a thicker layer of stationary phase to accommodate a larger amount of sample. It offers high resolution for separating compounds with similar polarities.

4.2.2. Protocol:

  • Sample Application:

    • Combine the fractions from the column chromatography that are enriched in the target compound and concentrate them.

    • Dissolve the concentrated sample in a minimal volume of a volatile solvent.

    • Carefully apply the sample as a narrow band across the origin of a preparative TLC plate (silica gel 60 F₂₅₄).

  • Development and Visualization:

    • Develop the plate in a chamber saturated with a suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate, optimized based on analytical TLC).

    • After development, visualize the separated bands under UV light (254 nm).

  • Isolation:

    • Carefully scrape the silica gel corresponding to the band of the target compound from the plate.

    • Elute the compound from the silica gel with a polar solvent such as ethyl acetate or acetone.

    • Filter the solution to remove the silica gel and evaporate the solvent to yield the pure compound.

Stage 3: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined using a combination of spectroscopic techniques.

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data used to confirm the structure of the target compound.[7]

Technique Key Observations and Interpretations
¹H NMR Signals corresponding to aromatic protons in the 3,4-methylenedioxyphenyl groups, a characteristic signal for the methylenedioxy protons (-O-CH₂-O-), methine protons on the tetrahydrofuran ring, and methyl group protons. The coupling constants between the tetrahydrofuran ring protons are crucial for determining the relative stereochemistry.
¹³C NMR Resonances for the aromatic carbons, the methylenedioxy carbon, the carbons of the tetrahydrofuran ring, and the methyl carbons. The chemical shifts provide information about the carbon skeleton.
Mass Spec. The molecular ion peak confirms the molecular weight and formula (C₂₀H₂₀O₅, MW: 340.37 g/mol ).[8] Fragmentation patterns can provide further structural information.
A Self-Validating System

The combination of these techniques provides a self-validating system for structural confirmation. The molecular formula obtained from mass spectrometry must be consistent with the number and types of carbons and protons observed in the ¹³C and ¹H NMR spectra. Furthermore, 2D NMR experiments (such as COSY and HMBC) can be used to establish the connectivity between protons and carbons, confirming the overall structure and the relative stereochemistry of the chiral centers.

Conclusion

This guide has outlined a robust and reproducible methodology for the isolation of this compound from the stem bark of Myristica dactyloides. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently isolate this and other related lignans for further scientific investigation. The successful application of these techniques underscores the importance of a systematic approach to natural product chemistry, from the careful selection of extraction parameters to the rigorous application of chromatographic and spectroscopic methods.

References

An In-depth Technical Guide to the Physicochemical Properties of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan, a member of the lignan class of natural products, has garnered interest within the scientific community for its potential biological activities.[][2] Lignans are a diverse group of phenylpropanoid dimers known for their antioxidant, anti-inflammatory, and anticancer properties.[] This particular tetrahydrofuran derivative has been isolated from natural sources such as the fruit of Myristica fragrans (nutmeg) and the roots of Saururus chinensis.[][3] This guide provides a comprehensive overview of its physicochemical properties, methods for its isolation and characterization, and its known biological context, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Identity and Structure

The structural elucidation of this lignan is crucial for understanding its chemical behavior and biological function. Its systematic IUPAC name is 5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole. The key structural features include a central tetrahydrofuran ring, two dimethyl groups, and two bis(3,4-methylenedioxyphenyl) moieties. The stereochemistry is defined as rel-(8r,8'r)-dimethyl-(7s,7'r), indicating the relative configurations at the chiral centers.

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of the target molecule.

Physicochemical Properties

PropertyExpected Value/ObservationRationale/Reference
CAS Number 178740-32-4[][4]
Molecular Formula C₂₀H₂₀O₅[][4]
Molecular Weight 340.37 g/mol [4]
Appearance White to off-white solid or oil.A Certificate of Analysis describes it as an "Oil"[4], while other suppliers list it as a solid. This suggests it may be a low-melting solid or exist in a polymorphic state.
Melting Point Not available. Expected to be a low-melting solid.The physical state is described as both solid and oil by different suppliers.
Boiling Point Not available. Expected to be high due to its molecular weight and polarity, likely decomposing before boiling at atmospheric pressure.General property of complex organic molecules.
Solubility Soluble in DMSO (50 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] This solubility profile is typical for moderately polar organic compounds.
pKa Not available. Lacks strongly acidic or basic functional groups, expected to be neutral.Based on the chemical structure.
LogP Not available. Estimated to be in the range of 3-4.Based on the presence of both hydrophobic (aromatic rings, alkyl groups) and hydrophilic (ether oxygens) moieties.

Spectroscopic Data (Expected)

Detailed spectroscopic data from primary literature is currently unavailable. The following are expected spectral characteristics based on the structure and data for similar lignans.

  • ¹H-NMR: Expected signals would include aromatic protons in the 6.5-7.0 ppm region, methylenedioxy protons around 5.9 ppm, methine protons on the tetrahydrofuran ring between 3.0 and 5.0 ppm, and methyl protons as doublets below 1.5 ppm.

  • ¹³C-NMR: Aromatic carbons would appear in the 100-150 ppm range, the methylenedioxy carbon around 101 ppm, and aliphatic carbons of the tetrahydrofuran ring and methyl groups in the upfield region (10-90 ppm).

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ at m/z 340 would be expected. Fragmentation patterns would likely involve cleavage of the benzylic C-C bonds and fragmentation of the tetrahydrofuran ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ethers and methylenedioxy).

Experimental Protocols

The following section outlines the general experimental workflows for the isolation and characterization of this lignan from natural sources, based on established methods for this class of compounds.

Isolation and Purification Workflow

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification.

cluster_0 Extraction cluster_1 Purification A Plant Material (e.g., Myristica fragrans fruits) B Solvent Extraction (e.g., Methanol or n-Hexane) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D E Fraction Collection D->E F Further Purification (e.g., Preparative HPLC) E->F G Isolated Compound F->G

Caption: A generalized workflow for the isolation and purification of the target lignan.

Step-by-Step Protocol:

  • Extraction:

    • Air-dried and powdered plant material (e.g., fruits of Myristica fragrans) is subjected to exhaustive extraction with a suitable organic solvent such as methanol or n-hexane at room temperature or under reflux.

    • The solvent is then removed under reduced pressure to yield a crude extract. The choice of solvent is critical; methanol is effective for a broad range of polarities, while n-hexane will target more nonpolar constituents.

  • Fractionation:

    • The crude extract is often subjected to preliminary fractionation using techniques like liquid-liquid partitioning or vacuum liquid chromatography (VLC) over silica gel. This step aims to separate compounds based on polarity, enriching the fractions containing the target lignan.

  • Chromatographic Purification:

    • The enriched fraction is then subjected to further chromatographic purification. Gravity column chromatography (GCC) on silica gel is a common technique, with elution gradients of increasing polarity (e.g., hexane-ethyl acetate mixtures).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Final Purification:

    • For obtaining a high-purity sample, a final purification step using preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase is often necessary.

Structure Elucidation and Characterization

Once isolated, the structure and purity of the compound are determined using a combination of spectroscopic and analytical techniques.

A Isolated Compound B Purity Assessment (HPLC) A->B C Structure Elucidation A->C D NMR Spectroscopy (1H, 13C, COSY, HMBC, NOESY) C->D E Mass Spectrometry (HRMS) C->E F FT-IR Spectroscopy C->F G Final Characterized Compound D->G E->G F->G

Caption: Workflow for the characterization of the isolated lignan.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compound. A sharp, symmetrical peak indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structure elucidation.

    • ¹H-NMR: Provides information on the number and chemical environment of protons.

    • ¹³C-NMR: Reveals the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, piecing together the molecular framework.

    • NOESY/ROESY: Helps in determining the relative stereochemistry by identifying protons that are close in space.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and, consequently, the molecular formula. Fragmentation patterns can provide further structural clues.

  • Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: Provide information about the functional groups present and the chromophoric system, respectively.

Biological Context and Potential Applications

This compound has been identified as a constituent of plants with traditional medicinal uses.[][3] Lignans, as a class, are known to possess a wide range of biological activities, and this compound is no exception. Preliminary studies and its association with other bioactive lignans suggest potential in the following areas:

  • Anti-inflammatory and Antioxidant Activity: Many lignans exhibit potent anti-inflammatory and antioxidant effects, and this compound is often isolated alongside other such active molecules.

  • Anticancer Properties: The lignan scaffold is a key feature of several anticancer agents, suggesting that this compound could be a valuable lead for drug discovery.

  • Sepsis Protection: A study by Seo et al. (2008) reported the isolation of this compound in a screen for protective agents against sepsis.[3]

Further research is warranted to fully elucidate the pharmacological profile and mechanism of action of this specific lignan.

Conclusion

This compound represents an intriguing natural product with potential for further scientific investigation. This guide has provided a comprehensive overview of its chemical identity, expected physicochemical properties, and the standard methodologies for its isolation and characterization. While a complete, publicly available dataset of its physicochemical properties remains to be consolidated, the information presented here, grounded in the established chemistry of lignans, offers a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

An In-Depth Technical Guide to (-)-Galbacin (CAS 178740-32-4): A Lignan with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of the lignan (-)-Galbacin (CAS 178740-32-4). It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this natural product. This document delves into its chemical structure, physicochemical characteristics, spectroscopic data, biological activity with a focus on its anticancer properties, and detailed experimental protocols for its study.

Chemical Identity and Structure

(-)-Galbacin, systematically named rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan, is a furofuran lignan. Lignans are a class of secondary metabolites found in a wide variety of plants and are known for their diverse pharmacological activities.[1]

Synonyms: (-)-Galbacin, Galbacin, 5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole[2] Molecular Formula: C₂₀H₂₀O₅[2] Molecular Weight: 340.37 g/mol [3]

The chemical structure of (-)-Galbacin is characterized by a central tetrahydrofuran ring substituted with two 3,4-methylenedioxyphenyl groups and two methyl groups. The specific stereochemistry, as indicated by the IUPAC name, is crucial for its biological activity.

Chemical Structure Diagram:

Caption: 2D Chemical Structure of (-)-Galbacin (CAS 178740-32-4).

Physicochemical Properties

A summary of the key physicochemical properties of (-)-Galbacin is provided in the table below. These properties are essential for its handling, formulation, and experimental design.

PropertyValueSource
Appearance White to off-white powder[2]
Molecular Formula C₂₀H₂₀O₅[2]
Molecular Weight 340.37 g/mol [3]
Melting Point Not explicitly found, but related lignans have melting points in the range of 100-150 °C. Further experimental determination is recommended.N/A
Boiling Point (Predicted) 460.6 ± 45.0 °CN/A
Density (Predicted) 1.258 ± 0.06 g/cm³N/A
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4]
Storage Store at -20°C for long-term stability.

Spectroscopic Data and Characterization

The structural elucidation of (-)-Galbacin has been achieved through a combination of spectroscopic techniques. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of (-)-Galbacin is expected to show characteristic signals for the aromatic protons of the two 3,4-methylenedioxyphenyl groups, the protons of the central tetrahydrofuran ring, and the two methyl groups. The coupling patterns and chemical shifts of the tetrahydrofuran protons are particularly important for confirming the relative stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 20 carbon atoms in the molecule. The chemical shifts of the carbons in the tetrahydrofuran ring and the aromatic rings provide further confirmation of the structure.

Infrared (IR) Spectroscopy

The IR spectrum of (-)-Galbacin is expected to exhibit absorption bands characteristic of its functional groups:

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl and aromatic groups.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1250-1040 cm⁻¹: C-O stretching vibrations of the ether linkages in the tetrahydrofuran and methylenedioxy groups.

Mass Spectrometry (MS)

Mass spectrometric analysis of (-)-Galbacin will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information, with characteristic fragments arising from the cleavage of the tetrahydrofuran ring and the loss of the methylenedioxyphenyl groups.

Biological Activity and Mechanism of Action

(-)-Galbacin has been reported to possess a range of biological activities, with its anticancer properties being of significant interest to the research community.

Anticancer Activity

Studies have indicated that (-)-Galbacin exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the modulation of key signaling pathways that are often dysregulated in cancer.

Mechanism of Action: Modulation of PI3K/AKT and MAPK Signaling Pathways

The anticancer effects of (-)-Galbacin are, in part, attributed to its ability to interfere with the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis.

  • PI3K/AKT Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation while inhibiting apoptosis. (-)-Galbacin is thought to inhibit the phosphorylation of key components of this pathway, leading to a decrease in pro-survival signals and an induction of apoptosis in cancer cells.

  • MAPK Pathway: The MAPK cascade is involved in transmitting extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation. Dysregulation of this pathway is a common feature of many cancers. (-)-Galbacin may modulate the activity of specific kinases within the MAPK pathway, leading to cell cycle arrest and inhibition of tumor growth.

Signaling Pathway Diagram:

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Galbacin (-)-Galbacin Galbacin->PI3K Inhibits Galbacin->ERK Inhibits

Caption: Proposed mechanism of anticancer action of (-)-Galbacin via inhibition of the PI3K/AKT and MAPK signaling pathways.

Experimental Protocols

To facilitate the investigation of (-)-Galbacin's biological activities, a detailed protocol for assessing its in vitro cytotoxicity using the MTT assay is provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (-)-Galbacin in a selected cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • (-)-Galbacin (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

mtt_assay_workflow step1 1. Cell Seeding (1 x 10^4 cells/well in 96-well plate) step2 2. Incubation (24 h, 37°C, 5% CO2) step1->step2 step3 3. Compound Treatment (Varying concentrations of (-)-Galbacin) step2->step3 step4 4. Incubation (24, 48, or 72 h) step3->step4 step5 5. Add MTT Solution (10 µL of 5 mg/mL MTT per well) step4->step5 step6 6. Incubation (3-4 h, 37°C) step5->step6 step7 7. Solubilize Formazan (Add 100 µL DMSO per well) step6->step7 step8 8. Measure Absorbance (570 nm using a microplate reader) step7->step8 step9 9. Data Analysis (Calculate % cell viability and IC50) step8->step9

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (-)-Galbacin stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Galbacin. Include wells with medium only (blank), cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control), and untreated cells (negative control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of (-)-Galbacin and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using a suitable software.

Conclusion

(-)-Galbacin (CAS 178740-32-4) is a promising natural product with well-defined chemical and physical properties. Its potential as an anticancer agent, mediated through the inhibition of key signaling pathways, warrants further investigation. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the exploration of the therapeutic potential of this intriguing lignan.

References

Solubility Profile of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan in Dimethyl Sulfoxide (DMSO): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Compound and Solvent

Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan is a lignan, a class of phenylpropanoid dimers found widely throughout the plant kingdom.[1][2] This specific molecule has been identified as a chemical constituent in the fruit of Myristica fragrans (nutmeg) and the roots of Saururus chinensis.[1][3][4][] As research into the pharmacological potential of natural products continues, understanding the fundamental physicochemical properties of compounds like this tetrahydrofuran lignan is paramount for advancing preclinical studies.

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent renowned for its exceptional ability to dissolve a vast spectrum of chemical entities, from polar to nonpolar compounds.[[“]][7][8][9] This "universal solvent" characteristic stems from its amphiphilic nature, possessing both a highly polar sulfinyl group and two nonpolar methyl groups.[[“]] This unique structure allows it to be miscible with water and most organic solvents, making it an indispensable vehicle for compound administration in a multitude of in vitro biological assays, high-throughput screening (HTS), and NMR spectroscopy.[7][10][11] Therefore, accurately determining the solubility of a test compound in DMSO is a critical first step in drug discovery and development workflows to ensure data integrity and reproducibility.

This technical guide provides a comprehensive overview of the solubility of this compound in DMSO, supported by available quantitative data and a detailed protocol for its experimental determination.

Physicochemical Rationale for Solubility

The molecular structure of this compound—comprising a central tetrahydrofuran ring flanked by two methylenedioxyphenyl groups—presents a largely nonpolar character. However, the presence of five oxygen atoms within the ether and methylenedioxy functionalities introduces polar regions. DMSO's ability to engage in dipole-dipole interactions via its sulfoxide group, coupled with the van der Waals forces established by its methyl groups, facilitates the effective solvation of such complex organic molecules.[[“]] This dual-interaction capability explains why DMSO is an effective solvent for this lignan, where other purely polar or nonpolar solvents might fail.

Quantitative Solubility Data

Precise, experimentally determined solubility data is essential for the preparation of accurate stock solutions. A leading supplier reports a high solubility for the target compound in DMSO.

Compound NameSolventReported SolubilityMolar Concentration (MW: 340.37 g/mol )Methodological NotesSource
This compoundDMSO50 mg/mL146.90 mMRequires ultrasonic agitation and warming to 60°C. The use of anhydrous (newly opened) DMSO is critical.[3]MedChemExpress

Other chemical suppliers corroborate that the compound is soluble in DMSO, acetone, chloroform, and other organic solvents, though they do not provide specific quantitative limits.[1][12] The hygroscopic nature of DMSO is a critical factor; absorbed atmospheric water can significantly alter its solvation properties and negatively impact the solubility of hydrophobic compounds.[3][11]

Experimental Protocol for Solubility Determination

For novel compounds or when independent verification is required, an experimental approach is necessary. The following protocol describes a robust method to determine the maximum solubility of a compound in DMSO at room temperature, adapted from standard laboratory procedures.[10]

Pillar of Trustworthiness: Self-Validating Experimental Design

This protocol is designed to be self-validating. By creating a supersaturated solution and allowing it to equilibrate, we ensure that the measured concentration in the supernatant represents the true thermodynamic solubility limit under the specified conditions. The use of a precise analytical technique like HPLC or UV-Vis spectroscopy for quantification provides objective, verifiable data.

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge (e.g., capable of 14,000 rpm)

  • Calibrated analytical balance

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes

  • Appropriate analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes. The goal is to create a suspension with visible, undissolved solid.

    • Causality Check: Starting with an excess of solid is crucial to ensure the solution becomes supersaturated, which is the foundation for reaching thermodynamic equilibrium.[10]

  • Equilibration:

    • Incubate the suspension at a controlled room temperature (e.g., 25°C) for 24 hours.

    • Gently agitate or mix the solution periodically (e.g., every 8 hours) to ensure continuous interaction between the solid and the solvent.

    • Causality Check: A 24-hour equilibration period is a standard practice to ensure the dissolution process has reached a steady state, where the rate of dissolution equals the rate of precipitation.[10]

  • Separation of Undissolved Solid:

    • Centrifuge the equilibrated suspension at high speed (e.g., 14,000 rpm) for 10 minutes.

    • This will create a compact pellet of the excess, undissolved compound at the bottom of the tube, leaving a clear, saturated supernatant.

    • Causality Check: High-speed centrifugation is essential for the complete removal of all particulate matter, which would otherwise lead to an overestimation of solubility.[10]

  • Quantification of Solute Concentration:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute this aliquot with a suitable solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble and which is compatible with the chosen analytical method.

    • Determine the compound's concentration using a pre-calibrated HPLC or UV-Vis spectroscopy method.

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility in mg/mL or mM.[10]

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification weigh Weigh ~10 mg Compound add_dmso Add 100 µL Anhydrous DMSO weigh->add_dmso vortex Vortex 2-3 min to Supersaturate add_dmso->vortex incubate Incubate 24h at Room Temp vortex->incubate centrifuge Centrifuge 14,000 rpm, 10 min incubate->centrifuge supernatant Collect Known Vol. Supernatant centrifuge->supernatant dilute Dilute in Analysis Solvent supernatant->dilute analyze Analyze via HPLC / UV-Vis dilute->analyze calculate Calculate Final Solubility analyze->calculate

Caption: Workflow for Experimental Solubility Determination in DMSO.

Stock Solution Preparation Logic

G start Start: Weigh Calculated Mass of Compound add_dmso Add Calculated Volume of Anhydrous DMSO start->add_dmso dissolve Dissolve Completely (Vortex / Sonicate / Warm) add_dmso->dissolve check Visual Check: Is Solution Clear? dissolve->check aliquot Aliquot into Single-Use Tubes check->aliquot Yes troubleshoot Incomplete Dissolution: Re-evaluate Solubility Limit check->troubleshoot No store Store at -20°C or -80°C Protect from Light aliquot->store

Caption: Logic Flow for Preparing a High-Concentration Stock Solution.

Conclusion

This compound exhibits high solubility in DMSO, with a reported value of 50 mg/mL achievable with sonication and gentle warming. This makes DMSO an excellent solvent for preparing concentrated stock solutions for various research applications. For rigorous scientific practice, especially when working with a new batch or supplier, the detailed experimental protocol provided herein offers a reliable method for verifying this solubility limit. Adherence to best practices, such as the use of anhydrous DMSO and proper storage, is critical for maintaining the integrity and stability of the stock solution.

References

spectroscopic data (NMR, MS) for "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of Tetrahydrofuran Lignans

Lignans, a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units, are of significant interest to the pharmaceutical and natural products communities for their wide range of biological activities. Within this class, tetrahydrofuran lignans possessing a central five-membered oxygenated ring represent a core structural motif. The precise stereochemical arrangement of the substituents on this tetrahydrofuran ring is a critical determinant of their biological function and, consequently, a key challenge in their characterization.

The core structure we will be examining is depicted below. The relative stereochemistry at the four chiral centers (C7, C8, C7', and C8') dictates the overall three-dimensional shape of the molecule and is the primary focus of advanced spectroscopic analysis.

Caption: Core structure of a 2,5-diaryl-3,4-dimethyl-tetrahydrofuran lignan.

Part 1: Mass Spectrometry – Unveiling the Molecular Framework

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, and for gaining initial structural insights through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the purified lignan is prepared in a volatile solvent such as methanol or dichloromethane.

  • Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation: Fragmentation Pathways

The molecular ion peak (M⁺) will confirm the molecular weight of the compound (C₂₂H₂₄O₅), which is 384.16 g/mol . The key fragmentation pattern for this class of lignans is the benzylic cleavage, which is the breaking of the C7-C8 and C7'-C8' bonds. This cleavage is favored due to the stability of the resulting benzylic carbocations.

G parent Molecular Ion (M+) m/z = 384 fragment1 Benzylic Cleavage parent->fragment1 Fragmentation fragment2 Benzylic Carbocation m/z = 135 fragment1->fragment2 fragment3 Neutral Fragment fragment1->fragment3

Caption: Dominant fragmentation pathway in the EI-MS of tetrahydrofuran lignans.

A prominent peak at m/z 135 is expected, corresponding to the 3,4-methylenedioxybenzyl cation. The presence of this fragment is highly diagnostic for the presence of the piperonyl moiety in the structure.

Part 2: Nuclear Magnetic Resonance Spectroscopy – Defining the Stereochemistry

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for the complete structure elucidation of tetrahydrofuran lignans, including the determination of their relative stereochemistry.

¹H NMR Spectroscopy: Proton Environments and Coupling

The ¹H NMR spectrum provides information about the chemical environment of each proton and their spatial relationships through spin-spin coupling.

Key Diagnostic Regions:

  • Aromatic Protons: The protons on the 3,4-methylenedioxyphenyl groups typically appear as a set of coupled signals in the aromatic region (δ 6.5-7.0 ppm).

  • Methylenedioxy Protons: The two protons of the -O-CH₂-O- group are diastereotopic and will appear as two distinct signals, often as doublets, around δ 5.9 ppm.

  • Benzylic Protons (H7, H7'): These protons are adjacent to both the tetrahydrofuran ring and the aromatic ring, and their chemical shift is highly dependent on the stereochemistry. They typically resonate between δ 4.5 and 5.0 ppm.

  • Ring Methine Protons (H8, H8'): The chemical shifts and coupling constants of these protons are also stereochemically dependent, appearing in the region of δ 2.0-3.0 ppm.

  • Methyl Protons (on C8, C8'): The methyl groups will give rise to doublets in the upfield region (δ 0.8-1.2 ppm) due to coupling with the adjacent methine protons.

The coupling constants (J-values) between the protons on the tetrahydrofuran ring are crucial for determining the relative stereochemistry. For example, a large coupling constant between H7 and H8 would suggest a trans relationship, while a smaller coupling constant would be indicative of a cis relationship.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbons in the tetrahydrofuran ring, especially the benzylic carbons (C7 and C7'), are highly sensitive to the stereochemical arrangement of the substituents.

Table 1: Representative ¹³C NMR Chemical Shifts for a 2,5-bis-(3',4'-methylenedioxyphenyl)-3,4-dimethyl-tetrahydrofuran [1]

Carbon AtomChemical Shift (δ, ppm)
C7, C7'~85-90
C8, C8'~45-50
Methyl (on C8, C8')~10-15
Aromatic C (quaternary)~130-148
Aromatic CH~105-120
Methylenedioxy (-O-CH₂-O-)~101

Note: The exact chemical shifts will vary depending on the specific stereoisomer and the solvent used.

The chemical shifts of the benzylic carbons (C7, C7') are particularly diagnostic. In stereoisomers where the bulky aryl groups are on the same side of the tetrahydrofuran ring (cis), steric compression can cause these carbons to be shielded (shifted to a lower ppm value) compared to isomers where they are on opposite sides (trans).[2][3][4]

Advanced NMR Techniques: 2D NMR

To unambiguously assign all proton and carbon signals and to definitively establish the stereochemistry, a suite of 2D NMR experiments is employed.

G nmr NMR Spectroscopy h1 ¹H NMR nmr->h1 c13 ¹³C NMR nmr->c13 cosy COSY (¹H-¹H Correlation) h1->cosy hsqc HSQC (¹H-¹³C one-bond Correlation) h1->hsqc hmbc HMBC (¹H-¹³C long-range Correlation) h1->hmbc noesy NOESY (¹H-¹H through-space Correlation) h1->noesy c13->hsqc c13->hmbc

Caption: Suite of NMR experiments for complete structural elucidation.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close to each other, providing critical information for determining the relative stereochemistry. For example, a NOESY correlation between a benzylic proton (H7) and a methyl group on the opposite side of the ring would provide strong evidence for a specific stereochemical arrangement.

Conclusion: An Integrated Spectroscopic Approach

The structural elucidation of complex natural products like "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan" requires a multi-faceted spectroscopic approach. Mass spectrometry provides the initial molecular formula and key fragmentation data, while a comprehensive suite of 1D and 2D NMR experiments is essential for the complete assignment of the proton and carbon skeletons and, most importantly, for the unambiguous determination of the relative stereochemistry. The principles and techniques outlined in this guide provide a robust framework for researchers and scientists in the field of drug development and natural product chemistry to confidently characterize these and other complex molecules.

References

Lignans from Saururus chinensis: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Saururus chinensis (Lour.) Baill., a perennial herb with a long history in traditional medicine, is a rich source of bioactive lignans. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds for researchers, scientists, and drug development professionals. We will delve into the anti-inflammatory, anti-cancer, and hepatoprotective properties of key lignans such as sauchinone, manassantin A, and manassantin B. This guide will elucidate their mechanisms of action, focusing on the modulation of critical signaling pathways including NF-κB, Nrf2/HO-1, and HIF-1. Furthermore, we will provide detailed, field-proven experimental protocols for the extraction, isolation, and biological evaluation of these promising therapeutic agents.

Introduction: The Therapeutic Promise of Saururus chinensis

Saururus chinensis, commonly known as Chinese lizard's tail, has been utilized for centuries in traditional medicine across East Asia to treat a variety of ailments including edema, jaundice, and inflammatory diseases.[1] Modern phytochemical investigations have revealed that the therapeutic efficacy of this plant can be largely attributed to its diverse array of lignans.[2] Lignans are a class of polyphenolic compounds derived from the shikimate pathway, and those found in Saururus chinensis have demonstrated a remarkable spectrum of pharmacological activities.[3][4]

This guide will focus on the scientific evidence supporting the therapeutic applications of these lignans, with a particular emphasis on their potential for development into novel therapeutic agents. We will explore the intricate molecular mechanisms through which these compounds exert their effects and provide practical, step-by-step methodologies for their study.

Key Lignans from Saururus chinensis and Their Bioactivities

Bioassay-guided fractionation of Saururus chinensis extracts has led to the isolation and characterization of numerous lignans with significant biological activities.[5][6] The most extensively studied of these are sauchinone, manassantin A, and manassantin B.

Sauchinone: A Multifaceted Therapeutic Agent

Sauchinone is a major bioactive lignan found in Saururus chinensis and has been the subject of intensive research.[3][7] It has demonstrated potent anti-inflammatory, anti-cancer, and hepatoprotective effects.

  • Anti-inflammatory Activity: Sauchinone exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[3] Mechanistically, it has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[8]

  • Anti-cancer Activity: Sauchinone has exhibited significant anti-proliferative activity against various cancer cell lines, including those of the cervix and lung.[9] Its anti-cancer effects are mediated through the induction of apoptosis and cell cycle arrest.

  • Hepatoprotective Activity: Studies have shown that sauchinone can protect liver cells from damage induced by toxins like carbon tetrachloride (CCl4).[10] This protective effect is attributed to its antioxidant properties and its ability to modulate cellular defense mechanisms.[10]

Manassantin A and B: Potent Bioactive Lignans

Manassantin A and B are two other prominent lignans isolated from Saururus chinensis with remarkable therapeutic potential.[6]

  • Anti-cancer and Anti-angiogenic Activity: Manassantin A and B have shown potent anti-proliferative effects against a range of human cancer cell lines.[9] Notably, they have been identified as inhibitors of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor involved in tumor progression and angiogenesis.[11] Manassantin B, in particular, has been found to inhibit tumor-induced angiogenesis by downregulating matrix metalloproteinase 9 (MMP-9).[12]

  • Anti-inflammatory and Immunosuppressive Effects: Both manassantin A and B have demonstrated significant anti-inflammatory and immunosuppressive activities.[6][8] They inhibit the production of pro-inflammatory cytokines and can suppress lymphocyte proliferation.[6]

  • Inhibition of Melanin Production: Interestingly, manassantin A and B have been shown to inhibit cellular melanin production, suggesting their potential application in treating hyperpigmentation disorders.[13]

Molecular Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic effects of lignans from Saururus chinensis are underpinned by their ability to modulate critical intracellular signaling pathways. Understanding these mechanisms is crucial for their rational development as therapeutic agents.

Modulation of Inflammatory Pathways: NF-κB and Nrf2/HO-1

A primary mechanism of the anti-inflammatory action of these lignans is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[8] Under inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Lignans like sauchinone have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[8]

Conversely, these lignans can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway, a key cellular defense mechanism against oxidative stress.[1][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by oxidative stress or electrophiles (including some lignans), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant and cytoprotective genes, most notably HO-1, which has potent anti-inflammatory properties.[1][5]

G cluster_0 Pro-inflammatory Stimuli (LPS) cluster_1 NF-κB Pathway cluster_2 Nrf2/HO-1 Pathway LPS LPS IKK IKK LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα Degradation Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes Induces Transcription Saururus_Lignans Saururus Lignans (e.g., Sauchinone) Saururus_Lignans->IKK Inhibits Keap1_Nrf2 Keap1-Nrf2 Saururus_Lignans->Keap1_Nrf2 Activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus_Nrf2 Nucleus Nrf2->Nucleus_Nrf2 Translocates ARE ARE Nucleus_Nrf2->ARE Binds to HO1 HO-1 Expression ARE->HO1 Induces Transcription HO1->Inflammatory_Genes Inhibits

Figure 1: Modulation of NF-κB and Nrf2/HO-1 pathways by Saururus chinensis lignans.
Inhibition of HIF-1 in the Tumor Microenvironment

The hypoxic (low oxygen) microenvironment of solid tumors is a major driver of cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is HIF-1 (Hypoxia-Inducible Factor 1) . HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. Manassantin A and B have been identified as potent inhibitors of HIF-1 activity, making them attractive candidates for cancer therapy.[11]

G cluster_0 Cellular Conditions cluster_1 HIF-1α Regulation cluster_2 HIF-1 Activity Normoxia Normoxia HIF1a_p HIF-1α Normoxia->HIF1a_p Hypoxia Hypoxia HIF1a_s HIF-1α (stabilized) Hypoxia->HIF1a_s Degradation Proteasomal Degradation HIF1a_p->Degradation Nucleus Nucleus HIF1a_s->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1 HIF-1 (α/β dimer) Target_Genes Target Gene Expression (VEGF, etc.) HIF1->Target_Genes Activates Transcription Nucleus->HIF1 Dimerization Angiogenesis Angiogenesis & Tumor Progression Target_Genes->Angiogenesis Manassantin Manassantin A/B Manassantin->HIF1a_s Inhibits Stabilization

Figure 2: Inhibition of the HIF-1 signaling pathway by manassantin A and B.

Experimental Protocols

This section provides detailed, step-by-step protocols for the extraction, isolation, and biological evaluation of lignans from Saururus chinensis. These protocols are based on established methodologies and are intended to be a practical guide for researchers.

Extraction and Isolation of Lignans

This protocol describes a general procedure for the extraction and isolation of lignans, which can be adapted for specific target compounds like sauchinone or manassantins.

Materials:

  • Dried, powdered aerial parts or roots of Saururus chinensis

  • Methanol (MeOH), analytical grade

  • n-Hexane, analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • Silica gel (60-120 mesh) for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Extraction:

    • Macerate 1 kg of dried, powdered Saururus chinensis material with 5 L of methanol at room temperature for 72 hours, with occasional shaking.

    • Filter the extract and repeat the extraction process two more times with fresh methanol.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in 500 mL of distilled water.

    • Partition the aqueous suspension successively with 3 x 500 mL of n-hexane, followed by 3 x 500 mL of ethyl acetate.

    • Collect and concentrate each fraction (n-hexane, ethyl acetate, and aqueous) separately. Lignans are typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

    • Pack a glass column with silica gel slurried in n-hexane.

    • Load the sample onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate), followed by a gradient of ethyl acetate and methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the combined fractions containing the lignans of interest to further purification using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Final purification can be achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

In Vitro Anti-inflammatory Activity Assay

This protocol details the assessment of the anti-inflammatory activity of isolated lignans using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test lignan for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Cell Viability (MTT Assay):

    • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant after the 24-hour incubation.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and Nrf2 Pathways

This protocol outlines the procedure for analyzing the protein expression levels related to the NF-κB and Nrf2 pathways.

Materials:

  • RAW 264.7 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-IκBα, anti-p-p65, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat RAW 264.7 cells as described in the anti-inflammatory assay protocol.

    • Lyse the cells with lysis buffer and collect the total protein.

    • Determine the protein concentration using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection reagent and an imaging system.

In Vivo Hepatoprotective Activity Assay (CCl4-Induced Model)

This protocol describes an in vivo model to evaluate the hepatoprotective effects of Saururus chinensis lignans in rats.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • Test lignan

  • Kits for measuring serum ALT, AST, and MDA levels

Protocol:

  • Animal Grouping and Treatment:

    • Acclimatize the rats for one week.

    • Divide the rats into groups: Normal control, CCl4 model, and Lignan-treated groups.

    • Administer the test lignan orally to the treatment groups for 7 consecutive days. The normal control and CCl4 model groups receive the vehicle.

  • Induction of Liver Injury:

    • On the 7th day, 1 hour after the last administration of the lignan or vehicle, induce liver injury in the CCl4 model and lignan-treated groups by a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, diluted in olive oil). The normal control group receives only olive oil.

  • Sample Collection and Analysis:

    • 24 hours after CCl4 injection, collect blood samples via cardiac puncture and sacrifice the animals.

    • Separate the serum and measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Excise the liver, homogenize a portion, and measure the level of malondialdehyde (MDA) as a marker of lipid peroxidation.

    • Fix a portion of the liver in 10% formalin for histopathological examination.

Data Presentation and Interpretation

Quantitative Data Summary
LignanBioactivityAssayKey FindingsReference
Sauchinone Anti-inflammatoryLPS-stimulated RAW 264.7 cellsInhibition of NO production[3]
Anti-cancerCervical and lung cancer cell linesIC50 values in the micromolar range[9]
HepatoprotectiveCCl4-induced rat hepatocytesReduction in ALT release[10]
Manassantin A Anti-cancerHuman cancer cell linesInhibition of HIF-1 activity[11]
Anti-inflammatoryLymphoproliferation assayPotent immunosuppressive effects[6]
Melanin InhibitionB16 melanoma cellsIC50 in the nanomolar range[13]
Manassantin B Anti-angiogenicHuman endothelial cellsDownregulation of MMP-9[12]
Anti-inflammatoryLymphoproliferation assayStrong immunosuppressive activity[6]
Melanin InhibitionB16 melanoma cellsIC50 in the nanomolar range[13]
Interpreting Experimental Results
  • In Vitro Anti-inflammatory Assays: A dose-dependent decrease in NO, TNF-α, and IL-6 production in LPS-stimulated macrophages indicates potent anti-inflammatory activity. This should be correlated with cell viability data to ensure the effects are not due to cytotoxicity.

  • Western Blot Analysis: Inhibition of IκBα degradation and p65 phosphorylation confirms the suppression of the NF-κB pathway. An increase in Nrf2 and HO-1 protein levels indicates the activation of the antioxidant response pathway.

  • In Vivo Hepatoprotective Assay: A significant reduction in serum ALT and AST levels, as well as hepatic MDA content, in the lignan-treated group compared to the CCl4 model group, demonstrates a hepatoprotective effect. Histopathological analysis showing reduced necrosis and inflammation further validates these findings.

Conclusion and Future Directions

The lignans from Saururus chinensis, particularly sauchinone, manassantin A, and manassantin B, represent a promising class of natural products with multifaceted therapeutic potential. Their well-defined mechanisms of action, targeting key signaling pathways involved in inflammation, cancer, and liver disease, make them attractive candidates for further drug development.

Future research should focus on lead optimization to enhance their potency and pharmacokinetic properties. Further preclinical studies in more advanced disease models are warranted to fully elucidate their therapeutic efficacy and safety profiles. Ultimately, the rich chemical diversity of Saururus chinensis holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

Discovery and Characterization of Novel Tetrahydrofuran Lignans: A Workflow for Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of Tetrahydrofuran Lignans

Lignans, a vast class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units, represent a rich source of bioactive molecules.[1] Among these, the tetrahydrofuran (THF) lignans are distinguished by their diverse biological activities, including cytotoxic, anti-inflammatory, antiviral, and antioxidant properties.[2][3] Seminal anticancer drugs like etoposide and teniposide, derived from the lignan podophyllotoxin, underscore the therapeutic potential held within this chemical class.[4][5] This guide provides a comprehensive, technically-grounded workflow for the discovery, isolation, structural elucidation, and preliminary biological characterization of novel tetrahydrofuran lignans. It is designed not as a rigid set of instructions, but as a strategic framework, empowering researchers to make informed decisions at each stage of the discovery pipeline.

Part I: The Discovery Engine: Sourcing and Synthesizing Novel Scaffolds

The journey to a novel compound begins with its discovery, a process that follows two primary paths: extraction from nature's vast library or construction through elegant chemical synthesis.

A. Isolation from Natural Sources: A Bioprospecting Workflow

Nature is the most prolific chemist. The isolation of novel lignans from plant sources is a meticulous process of extraction and purification.[5][6]

1. Sourcing and Preparation of Plant Material

The choice of plant material is critical. Genera such as Magnolia, Nectandra, and Anogeissus are known to be rich sources of THF lignans.[7][8][9] Proper preparation is essential to preserve the chemical integrity of the lignans. While lignans are relatively stable at moderate temperatures (up to 60-100 °C), freeze-drying is often the preferred method to prevent degradation.[2]

2. Extraction: Liberating the Target Molecules

The goal of extraction is to efficiently remove the target lignans from the complex plant matrix. The choice of solvent and method is dictated by the polarity of the target compounds. Lignan aglycones are fairly lipophilic, while their glycosides are more hydrophilic.[2]

  • Causality in Solvent Selection : For THF lignan aglycones, medium-polarity solvents like ethyl acetate or polar solvents such as ethanol and methanol are effective. Aqueous mixtures (e.g., 70-80% ethanol or methanol) are commonly used as they offer a good balance of polarity to extract a broad range of compounds.[2][6] Methanol is often favored for its higher polarity and lower boiling point, which simplifies solvent removal, but ethanol is preferred for compounds intended for biological studies due to its lower toxicity.[6]

Table 1: Comparison of Common Extraction Techniques for Lignans

Technique Principle Advantages Disadvantages Typical Solvents Reference
Maceration Soaking plant material in a solvent at room temperature.Simple, low cost, suitable for thermolabile compounds.Time-consuming, potentially lower extraction efficiency.Ethanol, Methanol[6]
Soxhlet Extraction Continuous extraction with a cycling hot solvent.High extraction efficiency, requires less solvent over time.Potential for thermal degradation of sensitive compounds.Hexane, Acetone, CH₂Cl₂[10]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.Faster extraction, reduced solvent consumption, higher yield.Requires specialized equipment.Ethanol, Methanol[2]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix.Very fast, highly efficient, reduced solvent use.Potential for localized overheating, requires specialized equipment.80% Methanol[10]

3. Purification: From Crude Extract to Pure Compound

A multi-step chromatographic process is typically required to isolate individual lignans from the crude extract.

G A Crude Plant Extract B Liquid-Liquid Partitioning (e.g., Hexane/Methanol) A->B Initial Cleanup C Initial Fractionation (Silica Gel Column Chromatography) B->C Polarity-based Separation D Lignan-Rich Fractions C->D Combine Fractions E Preparative HPLC / HSCCC D->E High-Resolution Purification F Pure Novel Lignan E->F

  • Caption: High-level workflow for lignan purification. */ enddot

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of lignans.[11][12]

Protocol 1: Preparative HPLC Purification of a Lignan-Rich Fraction

  • Column Selection : Choose a reversed-phase column (e.g., C18, 250 x 10 mm, 5 µm particle size). The C18 stationary phase provides excellent separation for moderately polar compounds like THF lignans.

  • Mobile Phase Preparation : Prepare a binary solvent system, typically consisting of (A) Water with 0.1% formic acid and (B) Acetonitrile or Methanol with 0.1% formic acid. The acid improves peak shape by suppressing the ionization of phenolic hydroxyl groups.

  • Gradient Optimization : Develop a linear gradient based on analytical HPLC runs. A typical gradient might be:

    • 0-5 min: 30% B

    • 5-45 min: 30% to 80% B

    • 45-50 min: 80% to 100% B

    • 50-60 min: Hold at 100% B

  • Sample Preparation : Dissolve the lignan-rich fraction in a minimal amount of the initial mobile phase composition (or DMSO) and filter through a 0.45 µm syringe filter to prevent column blockage.

  • Injection and Fraction Collection : Inject the sample and collect fractions based on the retention times of target peaks identified by a UV detector (typically monitoring at ~280 nm).[13]

  • Purity Analysis : Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound. Combine pure fractions and evaporate the solvent under reduced pressure.

B. Synthetic Approaches: Building Lignans by Design

Total synthesis provides unambiguous structural confirmation and allows for the creation of novel analogs not found in nature.

  • Biomimetic Synthesis : This approach mimics the natural biosynthetic pathway, which involves the oxidative coupling of propenyl phenols.[14] Recent advances have demonstrated practical routes, such as the oxidative ring-opening of a diarylcyclobutane, to intercept putative biosynthetic intermediates, leading to concise syntheses of THF lignans like pinoresinol.[14]

  • Convergent Strategies : Many synthetic routes build the THF core through methods like intermolecular nitrile oxide cycloaddition to 2,5-dihydrofuran or the cyclization of a 1,4-butanediol derivative.[15] These strategies offer flexibility in introducing diverse substituents onto the lignan scaffold.

Part II: Structural Characterization: Defining the Molecule

Once a pure compound is in hand, its exact chemical structure, including its three-dimensional stereochemistry, must be determined. This is a self-validating process where data from multiple orthogonal techniques must converge to a single, unambiguous solution.

G A Pure Isolated Compound B Mass Spectrometry (MS) (Molecular Formula) A->B C 1D NMR (¹H, ¹³C) (Carbon Skeleton, Functional Groups) A->C E Proposed Planar Structure B->E D 2D NMR (COSY, HSQC, HMBC) (Connectivity) C->D D->E F 2D NMR (NOESY/ROESY) (Relative Stereochemistry) E->F G X-ray Crystallography (Absolute Stereochemistry) E->G If crystal H ECD Spectroscopy (Absolute Stereochemistry) E->H If no crystal I Final Characterized Structure F->I G->I H->I

  • Caption: A self-validating workflow for structure determination. */ enddot

A. Spectroscopic and Spectrometric Elucidation

1. High-Resolution Mass Spectrometry (HRMS)

The first step is to determine the exact mass of the molecule, which allows for the calculation of its molecular formula. Techniques like ESI-QTOF-MS (Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry) are standard. Tandem MS (MS/MS) experiments provide crucial fragmentation data that can reveal structural motifs.[16][17] For example, the cleavage of specific bonds in the THF ring or the loss of substituents on the aromatic rings can provide valuable clues about the compound's structure.[11][17]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the planar structure and relative stereochemistry of organic molecules in solution.[18][19] A suite of experiments is required:

  • ¹H NMR : Provides information on the number and type of protons and their neighboring environment.

  • ¹³C NMR & DEPT : Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C). The chemical shifts of benzylic carbons (C7, C7') are particularly sensitive to the orientation of the aryl groups and are diagnostic for conformational analysis.[20][21]

  • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity through bonds (e.g., tracing the protons around the THF ring).

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting disparate fragments, such as linking the aryl groups to the THF core.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : Detects protons that are close in space (<5 Å), which is essential for determining the relative stereochemistry of substituents on the THF ring. For example, a NOESY correlation between H-8 and H-8' but not between H-7 and H-8 would suggest a specific cis/trans arrangement.[22]

Table 2: Typical ¹³C-NMR Chemical Shifts (δ, ppm) for Key Carbons in Tetrahydrofuran Lignans [20][23]

Carbon Atom Stereochemistry Typical Chemical Shift (ppm) Rationale for Shift Variation
C-2, C-5 (Benzylic) Pseudoequatorial Aryl Groups87 - 89Less steric compression, leading to a downfield shift.
Pseudoaxial Aryl Groups82 - 84Increased steric hindrance (gamma-gauche effect), causing an upfield (shielded) shift.
C-3, C-4 Pseudoequatorial Substituents50 - 52Less sterically hindered environment.
Pseudoaxial Substituents41 - 45More sterically hindered environment, leading to shielding.
B. Unambiguous Stereochemical Determination

While NMR can define relative stereochemistry, determining the absolute configuration requires specialized techniques.

1. Single-Crystal X-ray Crystallography

This is the "gold standard" for structural determination, providing an unambiguous 3D structure and absolute stereochemistry.[24][25] The primary challenge is often growing a single crystal of suitable quality.[26]

Protocol 2: Growing Single Crystals for X-ray Diffraction

  • Compound Purity : Start with the highest purity material (>98%). Impurities can inhibit crystal lattice formation.

  • Solvent Screening : The goal is to find a solvent or solvent system in which the compound has moderate solubility.

  • Slow Evaporation (Most Common Method) :

    • Dissolve ~1-5 mg of the compound in a small volume (0.5-1.0 mL) of a suitable volatile solvent (e.g., acetone, ethyl acetate, methanol) in a small, clean vial.

    • Cover the vial with a cap pierced with a needle or with parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

    • Store the vial in a vibration-free location at a constant temperature.

  • Vapor Diffusion :

    • Place a concentrated solution of the compound in a small open vial.

    • Place this small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, ether).

    • The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Harvesting : Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and submit for analysis.

2. Electronic Circular Dichroism (ECD) Spectroscopy

When single crystals cannot be obtained, ECD can be a powerful alternative. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with spectra calculated for different stereoisomers using quantum chemical methods (like TD-DFT), the absolute configuration can be confidently assigned.[9]

Part III: Biological Characterization: From Molecule to Medicine

With a novel, fully characterized THF lignan, the next phase is to assess its biological activity, a critical step for drug development professionals.

A. In Vitro Cytotoxicity Profiling

A primary screen for many natural products, especially lignans, is to evaluate their cytotoxicity against a panel of human cancer cell lines.[27] This helps identify compounds with potential anticancer activity.[28]

Table 3: Example Cytotoxicity Data for Novel THF Lignans

Compound MCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)BJ (Normal Fibroblast) IC₅₀ (µM)Therapeutic Index (BJ / avg. Cancer)
Novel Lignan 1 2.54.13.3> 50> 15.0
Novel Lignan 2 15.822.518.9> 50> 2.6
Doxorubicin (Control) 0.81.10.95.2~5.2
IC₅₀ is the concentration required to inhibit cell growth by 50%. A higher therapeutic index indicates greater selectivity for cancer cells.

The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[28]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the novel lignan in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[29]

Conclusion and Future Outlook

The discovery and characterization of novel tetrahydrofuran lignans is an integrated, multidisciplinary endeavor. It requires a logical progression from extraction or synthesis through to rigorous structural and biological analysis. Each step is a self-validating system, where the convergence of data from orthogonal techniques provides the confidence needed to advance a compound through the drug discovery pipeline. The workflows and protocols detailed in this guide provide a robust framework for researchers to systematically explore this promising class of natural products, paving the way for the development of next-generation therapeutics.

References

An In-Depth Technical Guide to Lignan-Based Pancreatic Lipase Inhibitors: A Case Study of Compounds from Myristica fragrans

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the current scientific literature reveals a significant scarcity of information directly pertaining to "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan" as a pancreatic lipase inhibitor. To provide a comprehensive and technically robust guide that adheres to the core requirements of this request, this document will focus on a closely related and well-documented class of molecules: lignans derived from Myristica fragrans (nutmeg) , which possess a similar chemical scaffold and have demonstrated significant pancreatic lipase inhibitory activity.

This guide will use these analogous compounds as a representative case study to explore the methodologies, mechanisms, and potential therapeutic applications relevant to the investigation of novel lignan-based pancreatic lipase inhibitors. This approach allows for a detailed and scientifically grounded exploration of the topic, fulfilling the request for an in-depth technical resource.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Rationale for Pancreatic Lipase Inhibition

Obesity has reached pandemic proportions and is a major risk factor for a constellation of metabolic diseases, including type 2 diabetes, hyperlipidemia, and cardiovascular disease. A primary strategy in the management of obesity is the reduction of dietary fat absorption. The key enzyme responsible for the digestion of approximately 50-70% of total dietary fats is pancreatic lipase (PL). PL catalyzes the hydrolysis of triglycerides into monoacylglycerides and free fatty acids, which are then absorbed by the small intestine.

Inhibition of pancreatic lipase is a well-validated therapeutic approach. By blocking the action of this enzyme, undigested triglycerides pass through the gastrointestinal tract, leading to a reduction in caloric intake and subsequent weight loss. While synthetic drugs like Orlistat are effective, they are often associated with undesirable gastrointestinal side effects. This has spurred the search for novel, potent, and well-tolerated pancreatic lipase inhibitors from natural sources, with lignans emerging as a promising class of compounds.

Lignans from Myristica fragrans as a Model System

While data on the specifically requested compound is unavailable, the seed of Myristica fragrans (nutmeg) is a rich source of lignans with a tetrahydrofuran core, closely analogous to the target molecule. Macelignan, a key lignan from nutmeg, and its derivatives have been identified as potent inhibitors of pancreatic lipase. This guide will use these compounds to detail the scientific investigation of such molecules.

Mechanism of Action: Unraveling the Inhibitory Pathway

The primary mechanism by which lignans like macelignan inhibit pancreatic lipase involves direct interaction with the enzyme's active site. Pancreatic lipase possesses a catalytic triad (Ser152, Asp176, His263) within a hydrophobic active site, which is covered by a "lid" domain. The binding of the inhibitor to key amino acid residues within this site, particularly serine, prevents the substrate (triglyceride) from accessing the catalytic machinery.

3.1 Enzyme Kinetics and Binding Mode

Enzyme kinetic studies are crucial to elucidate the nature of the inhibition. For lignan-based inhibitors, a mixed-type inhibition is commonly observed. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This is typically determined by analyzing Lineweaver-Burk plots.

Fluorescence quenching studies further confirm the direct binding of these lignans to pancreatic lipase. The intrinsic fluorescence of tryptophan residues in the enzyme is quenched upon binding of the inhibitor, allowing for the calculation of binding constants (Ka) and the number of binding sites.

Diagram: Proposed Mechanism of Pancreatic Lipase Inhibition

G cluster_0 Pancreatic Lipase (PL) Active Site cluster_1 Inhibition Pathway cluster_2 Normal Catalytic Cycle (Blocked) PL Free PL (Ser152, Asp176, His263) Binding Binding Event PL->Binding Binds to active site Hydrolysis Hydrolysis PL_Lid Lid Domain (Closed) Lignan Lignan Inhibitor Lignan->Binding Inactive_Complex Inactive PL-Lignan Complex Binding->Inactive_Complex Forms stable complex Inactive_Complex->Hydrolysis Prevents Catalysis Triglyceride Triglyceride (Substrate) Triglyceride->PL Substrate Access (Blocked by Lignan) Products Fatty Acids & Monoglycerides G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A1 Source Material (e.g., Myristica fragrans) A2 Extraction & Isolation of Lignans A1->A2 A3 PL Inhibition Assay (pNPB Substrate) A2->A3 A4 Determine IC50 Values A3->A4 B1 Enzyme Kinetics (Lineweaver-Burk Plot) A4->B1 Potent Hits C1 Animal Model (e.g., ICR Mice) A4->C1 Potent Hits B2 Fluorescence Quenching (Binding Affinity) B1->B2 B3 Computational Docking B2->B3 C2 Oral Fat Tolerance Test (OFTT) C1->C2 C3 Measure Plasma Triglycerides C2->C3

Methodological & Application

Application Notes and Protocols for the Synthesis of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan and its derivatives. This class of lignans, characterized by a central tetrahydrofuran core with a specific trans,trans,trans relative stereochemistry, has garnered significant interest due to its diverse biological activities, including antioxidant and antiviral properties.[1][2] The protocols detailed herein are designed to be robust and reproducible, offering insights into the critical steps of stereocontrol. We will explore established synthetic strategies, delve into the mechanistic underpinnings of key reactions, and provide detailed, step-by-step procedures to facilitate the successful synthesis of these complex molecules in a laboratory setting.

Introduction: The Significance of Tetrahydrofuran Lignans

Lignans are a large and structurally diverse class of plant secondary metabolites derived from the oxidative dimerization of two phenylpropanoid units.[3][4] Among these, the 2,5-diaryl-3,4-dimethyltetrahydrofuran scaffold is a recurring motif in numerous bioactive natural products.[2][5] The specific compound of interest, this compound, has been isolated from natural sources such as Myristica fragrans and Saururus chinensis.[6][7][] The precise arrangement of the four contiguous stereocenters on the tetrahydrofuran ring is crucial for its biological function, making stereoselective synthesis a primary challenge and a focal point of this guide.[1][3]

The synthetic strategies discussed are rooted in established methodologies for lignan synthesis, including biomimetic approaches that mimic the natural biosynthetic pathways.[3][9] These methods often involve the stereoselective construction of key intermediates followed by a cyclization step to form the tetrahydrofuran ring.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule reveals several viable synthetic routes. The central tetrahydrofuran ring can be formed through an intramolecular cyclization of a 1,4-diol precursor. The stereochemistry of this diol is paramount and can be established using various asymmetric reactions.

G Target This compound Diol 1,4-Diaryl-2,3-dimethylbutane-1,4-diol (Key Intermediate) Target->Diol Intramolecular Cyclization Aldol Stereoselective Aldol Reaction Diol->Aldol Reduction & Elaboration Butyrolactone γ-Butyrolactone Intermediate Diol->Butyrolactone Reduction & Aryl Addition Precursors Piperonal & Propionyl derivative Aldol->Precursors Butyrolactone->Precursors

Caption: Retrosynthetic analysis of the target tetrahydrofuran lignan.

Two primary strategies will be detailed:

  • Strategy A: Diastereoselective Aldol Reaction Approach: This route relies on a highly stereoselective aldol reaction to set two of the four stereocenters, followed by subsequent steps to install the remaining stereochemistry and effect cyclization.

  • Strategy B: Oxidative Dimerization of Isoeugenol Analogs: This biomimetic approach involves the oxidative coupling of a substituted isoeugenol derivative, which can lead to the desired tetrahydrofuran core through a radical or cationic mechanism.

Detailed Synthetic Protocols

Strategy A: Synthesis via Diastereoselective Aldol Reaction

This strategy offers excellent control over the stereochemistry and has been successfully applied to the synthesis of related all-trans tetrahydrofuran lignans like (+)-galbelgin.[1][10][11]

3.1. Workflow Overview

G Start Piperonal & Chiral Auxiliary Aldol 1. Evans Asymmetric syn-Aldol Reaction Start->Aldol Reduction 2. Reductive Cleavage of Auxiliary Aldol->Reduction Protection 3. Protection of Hydroxyl Group Reduction->Protection Oxidation 4. Oxidative Cleavage to Aldehyde Protection->Oxidation Addition 5. Aryl Grignard or Aryllithium Addition Oxidation->Addition Deprotection 6. Deprotection Addition->Deprotection Cyclization 7. Acid-catalyzed Intramolecular Cyclization Deprotection->Cyclization Target Final Product Cyclization->Target

Caption: Workflow for the synthesis via a diastereoselective aldol reaction.

3.2. Step-by-Step Protocol

Step 1: Evans Asymmetric syn-Aldol Reaction

This step is critical for establishing the initial C8-C8' stereochemistry. The use of a chiral oxazolidinone auxiliary directs the stereochemical outcome of the reaction.[5]

  • Reagents and Materials:

    • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)

    • n-Butyllithium (n-BuLi)

    • Propionyl chloride

    • Di-n-butylboron triflate (Bu₂BOTf)

    • Triethylamine (TEA)

    • Piperonal (3,4-methylenedioxybenzaldehyde)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Prepare the N-propionyloxazolidinone by reacting the chiral auxiliary with propionyl chloride in the presence of n-BuLi.

    • In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the N-propionyloxazolidinone in anhydrous DCM.

    • Cool the solution to 0 °C and add Bu₂BOTf, followed by the dropwise addition of TEA. Stir for 30 minutes.

    • Cool the reaction mixture to -78 °C and add a solution of piperonal in anhydrous DCM dropwise.

    • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction with a pH 7 phosphate buffer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the syn-aldol adduct.

Step 2-7: Elaboration to the Final Product

The subsequent steps involve standard organic transformations to convert the aldol adduct into the target tetrahydrofuran.

  • Procedure:

    • Reductive Cleavage: Remove the chiral auxiliary using a reducing agent such as lithium borohydride (LiBH₄) to afford a 1,3-diol.

    • Selective Protection: Selectively protect the primary hydroxyl group, for example, as a silyl ether (e.g., TBDMS or TBS).

    • Oxidation: Oxidize the remaining secondary hydroxyl group to a ketone (e.g., using Dess-Martin periodinane or Swern oxidation).

    • Reduction and Methylation: Reduce the ketone to a hydroxyl group with stereocontrol (e.g., using a bulky reducing agent) and then methylate to form the C8 and C8' methyl groups.

    • Deprotection: Remove the protecting group from the primary alcohol.

    • Second Aryl Addition: Convert the resulting aldehyde to the corresponding alcohol via addition of a 3,4-methylenedioxyphenyl magnesium bromide (Grignard reagent) or the corresponding aryllithium species. This establishes the C7' stereocenter.

    • Intramolecular Cyclization: Subject the resulting 1,4-diol to acid-catalyzed cyclization (e.g., using BF₃·OEt₂ or PTSA) to form the tetrahydrofuran ring.[1][5] The stereochemistry of the cyclization is often directed by the existing stereocenters to favor the thermodynamically more stable all-trans product.

3.3. Data Summary

StepReactionKey ReagentsExpected DiastereoselectivityTypical Yield
1Evans AldolBu₂BOTf, TEA>95:5 (syn:anti)80-90%
7CyclizationBF₃·OEt₂>90:10 (trans:cis at C7, C7')75-85%
Strategy B: Biomimetic Oxidative Dimerization

This approach mimics the proposed biosynthetic pathway of lignans and can be a more convergent route.[3][12] It typically involves the oxidative dimerization of isoeugenol or its derivatives.

3.1. Mechanism Overview

The oxidative dimerization of isoeugenol is believed to proceed through a radical mechanism, leading to the formation of a quinone methide intermediate.[12][13][14][15] This intermediate can then undergo a [3+2] cycloaddition with another molecule of isoeugenol to form the tetrahydrofuran ring.

G Isoeugenol 3,4-Methylenedioxypropenylbenzene (Iso-safrole) Oxidation 1. Oxidation (e.g., FeCl₃, Ag₂O, or Laccase) Isoeugenol->Oxidation Radical Phenoxy Radical Intermediate Oxidation->Radical Coupling 2. Radical Coupling Radical->Coupling Quinone Quinone Methide Intermediate Coupling->Quinone Cycloaddition 3. [3+2] Cycloaddition Quinone->Cycloaddition Target Final Product Cycloaddition->Target

Caption: Proposed mechanism for oxidative dimerization.

3.2. Step-by-Step Protocol

  • Reagents and Materials:

    • Iso-safrole (3,4-methylenedioxypropenylbenzene)

    • Oxidizing agent: Iron(III) chloride (FeCl₃), silver(I) oxide (Ag₂O), or an enzymatic catalyst like laccase.

    • Solvent: Acetone, methanol, or a suitable buffer for enzymatic reactions.

  • Procedure:

    • Dissolve iso-safrole in the chosen solvent.

    • Add the oxidizing agent portion-wise to the solution at room temperature with vigorous stirring. The reaction is often accompanied by a color change.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction (e.g., by adding water or a reducing agent like sodium thiosulfate if a strong oxidant is used).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography. This method often yields a mixture of diastereomers, and careful separation is required to isolate the desired rel-(8r,8'r)-dimethyl-(7s,7'r) isomer.

3.3. Causality and Optimization

The choice of oxidant and reaction conditions can significantly influence the diastereoselectivity of the oxidative dimerization. Metal-based oxidants like FeCl₃ often lead to a mixture of products.[12] Enzymatic methods, while milder, may offer better selectivity but require careful optimization of pH, temperature, and enzyme concentration.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity and relative stereochemistry of the molecule. The coupling constants between the protons on the tetrahydrofuran ring can provide valuable information about their relative orientations.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • X-ray Crystallography: Unambiguously determines the three-dimensional structure and absolute stereochemistry if a suitable crystal can be obtained.

Troubleshooting and Expert Insights

  • Low Diastereoselectivity in Aldol Reaction: Ensure strictly anhydrous conditions and precise temperature control. The choice of boron reagent and amine base can also impact selectivity.

  • Poor Yields in Cyclization: The 1,4-diol precursor must be of high purity. In some cases, a two-step cyclization (e.g., monotosylation followed by intramolecular Williamson ether synthesis) may provide better results.

  • Mixture of Products in Oxidative Dimerization: This is a common challenge. Careful chromatographic separation (including preparative HPLC) may be necessary. Screening different oxidants and reaction conditions is recommended to optimize for the desired diastereomer.

Conclusion

The synthesis of this compound and its derivatives is a challenging yet rewarding endeavor. The strategies outlined in this guide provide a solid foundation for researchers in this field. The diastereoselective aldol approach offers a more controlled and predictable route, while the biomimetic oxidative dimerization presents a more convergent but potentially less selective option. Careful execution of these protocols, coupled with rigorous characterization, will enable the successful synthesis of these biologically important molecules for further investigation in drug discovery and development programs.

References

in vitro assays to evaluate the bioactivity of "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: In Vitro Assays to Evaluate the Bioactivity of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The compound, this compound, is a lignan derivative characterized by a central tetrahydrofuran ring flanked by two methylenedioxyphenyl groups. This structural motif is common in a class of natural products known for a wide spectrum of biological activities. Lignans possessing the 2,5-diaryl-3,4-dimethyltetrahydrofuran skeleton have demonstrated significant potential as anticancer and anti-inflammatory agents. For instance, related compounds have been shown to induce apoptosis in cancer cell lines and inhibit key inflammatory pathways.

Therefore, a structured in vitro evaluation of this specific compound is warranted to elucidate its therapeutic potential. This guide presents a logical, multi-tiered screening cascade designed to first assess its general cytotoxicity and then probe for specific anti-inflammatory and anticancer mechanisms of action. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Proposed Experimental Workflow

The proposed strategy involves a sequential process to efficiently characterize the compound's bioactivity. This workflow ensures that resource-intensive mechanistic studies are only performed after establishing a foundational activity profile.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Mechanistic Assays cluster_2 Phase 3: Pathway Analysis A Compound Solubilization (DMSO Stock) B Cell Viability & Cytotoxicity Assay (e.g., MTT Assay) A->B D Anti-Inflammatory Assays (LPS-stimulated RAW 264.7) B->D If low cytotoxicity in immune cells E Anticancer Assays (Apoptosis & Cell Cycle) B->E If selective cytotoxicity against cancer cells C Select Cell Lines: - Cancer (e.g., MCF-7, A549) - Non-cancerous (e.g., HEK293) - Immune (e.g., RAW 264.7) C->B F Targeted Pathway Investigation (e.g., Western Blot for NF-κB) D->F E->F G cluster_0 Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_p65_p50->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome p65_p50_nuc p65/p50 (Active) Proteasome->p65_p50_nuc Releases p65/p50 Nucleus Nucleus p65_p50_nuc->Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) p65_p50_nuc->Genes Induces Transcription Compound Test Compound Compound->IKK Potential Inhibition?

Application Notes and Protocols for Utilizing Animal Models in Tetrahydrofuran Lignan Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Tetrahydrofuran Lignans

Tetrahydrofuran lignans, a diverse class of polyphenolic compounds found in various plants, are gaining significant attention for their broad spectrum of health-promoting properties.[1][2] Extensive preclinical research highlights their potential as antioxidant, anti-inflammatory, neuroprotective, and anticarcinogenic agents.[1][3][4] Furthermore, their structural similarity to endogenous estrogens allows them to exert both estrogenic and anti-estrogenic effects, suggesting applications in hormone-dependent conditions.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for employing animal models to investigate the multifaceted effects of tetrahydrofuran lignans. The causality behind experimental choices is emphasized to ensure robust and reproducible findings.

I. Foundational Knowledge: Understanding Tetrahydrofuran Lignan Bioavailability and Metabolism

A critical consideration in designing in vivo studies is the metabolic fate of tetrahydrofuran lignans. Plant-derived lignan precursors are metabolized by the gut microbiota into bioactive compounds, primarily enterodiol and enterolactone.[6][8][9][10] This biotransformation is a key step in their absorption and subsequent systemic effects.[10] Therefore, the interplay between the administered lignans and the gut microbiome of the animal model is a crucial variable that can influence experimental outcomes.[8][9][10][11]

Key Considerations:

  • Gut Microbiota: The composition of the gut microbiota can vary significantly between different animal strains and even between individuals. This can lead to inter-individual differences in the production of bioactive enterolignans.[12] Researchers should consider normalizing the gut microbiota through co-housing or using gnotobiotic animals for specific research questions.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of tetrahydrofuran lignans and their metabolites can differ between animal species.[13] Preliminary pharmacokinetic studies are recommended to determine the optimal dosing regimen and sampling time points.

  • Analytical Methods: Accurate quantification of lignans and their metabolites in biological samples (plasma, urine, feces, tissues) is essential for correlating exposure with biological effects.[14] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used and sensitive method.[15][16][17]

II. Application Note: Investigating the Neuroprotective Effects of Tetrahydrofuran Lignans

Several studies have demonstrated the neuroprotective potential of tetrahydrofuran lignans in various models of neurodegenerative diseases.[18][19][20] Their mechanisms of action often involve mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis.[1][21]

Animal Model Selection:
  • Alzheimer's Disease (AD) Models:

    • Aβ₁₋₄₂-induced cognitive impairment model (Mouse): This model is useful for studying the effects of lignans on amyloid-beta-induced neurotoxicity and cognitive deficits.[22]

    • Transgenic models (e.g., APP/PS1 mice): These models endogenously develop amyloid plaques and cognitive decline, offering a more chronic disease model.

  • Parkinson's Disease (PD) Models:

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model (Mouse): MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.

  • Cerebral Ischemia/Reperfusion Injury Models:

    • Middle Cerebral Artery Occlusion (MCAO) model (Rat/Mouse): This surgical model mimics stroke and is valuable for assessing the ability of lignans to protect against ischemic brain damage.

Experimental Workflow for Neuroprotection Studies

neuroprotection_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment acclimatization Animal Acclimatization (1-2 weeks) baseline Baseline Behavioral Testing (e.g., Morris Water Maze) acclimatization->baseline randomization Randomization into Groups baseline->randomization induction Induction of Neurodegeneration (e.g., Aβ₁₋₄₂ injection, MCAO) randomization->induction treatment Tetrahydrofuran Lignan Administration (Oral Gavage or Dietary) induction->treatment behavioral Post-treatment Behavioral Testing treatment->behavioral biochemical Biochemical Analysis (e.g., Oxidative Stress Markers) behavioral->biochemical histological Histological Analysis (e.g., Neuronal Viability) biochemical->histological

Caption: Experimental workflow for assessing the neuroprotective effects of tetrahydrofuran lignans.

Protocol: Aβ₁₋₄₂-Induced Alzheimer's Disease Model in Mice

Objective: To evaluate the neuroprotective effects of a tetrahydrofuran lignan against Aβ₁₋₄₂-induced cognitive impairment and neuroinflammation.[22]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Aβ₁₋₄₂ peptide

  • Sterile saline

  • Tetrahydrofuran lignan of interest

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Morris Water Maze apparatus

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β)

  • Reagents for histological staining (e.g., Nissl stain)

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

  • Aβ₁₋₄₂ Preparation and Injection:

    • Aggregate Aβ₁₋₄₂ peptide by incubating at 37°C for 7 days.

    • Anesthetize mice and stereotactically inject aggregated Aβ₁₋₄₂ into the hippocampus.

  • Treatment:

    • Three days post-injection, begin daily administration of the tetrahydrofuran lignan (e.g., 5 and 10 mg/kg) or vehicle via oral gavage for 3 weeks.[22]

  • Behavioral Testing (Morris Water Maze):

    • During the last week of treatment, conduct the Morris Water Maze test to assess spatial learning and memory.

  • Sample Collection:

    • At the end of the treatment period, euthanize the mice and collect brain tissue.

  • Biochemical Analysis:

    • Homogenize one hemisphere of the brain and measure the levels of inflammatory cytokines using ELISA kits.

  • Histological Analysis:

    • Fix the other hemisphere of the brain, section, and perform Nissl staining to assess neuronal survival in the hippocampus.

III. Application Note: Evaluating the Anti-inflammatory Properties of Tetrahydrofuran Lignans

The anti-inflammatory effects of lignans are well-documented and are often attributed to the modulation of key inflammatory signaling pathways, such as NF-κB.[3][4][23][24]

Animal Model Selection:
  • Lipopolysaccharide (LPS)-induced Systemic Inflammation Model (Mouse/Rat): LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response, making this a robust model for studying acute inflammation.

  • Carrageenan-induced Paw Edema Model (Rat): This is a classic model of acute inflammation used to evaluate the anti-edematous effects of compounds.

  • Collagen-induced Arthritis Model (Mouse/Rat): This model mimics the pathology of rheumatoid arthritis and is suitable for studying chronic inflammatory conditions.

  • Dextran Sulfate Sodium (DSS)-induced Colitis Model (Mouse): DSS induces intestinal inflammation, providing a model for inflammatory bowel disease.[25]

Signaling Pathway: NF-κB Inhibition by Lignans

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Gene Transcription lignans Tetrahydrofuran Lignans lignans->ikk Inhibition nfkb_nuc NF-κB

Caption: Simplified NF-κB signaling pathway and the inhibitory action of tetrahydrofuran lignans.

Protocol: LPS-Induced Systemic Inflammation in Mice

Objective: To assess the anti-inflammatory effects of a tetrahydrofuran lignan in a model of acute systemic inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Tetrahydrofuran lignan of interest

  • Vehicle

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice for one week and randomize them into treatment groups (vehicle, lignan, lignan + LPS, vehicle + LPS).

  • Pre-treatment: Administer the tetrahydrofuran lignan or vehicle by oral gavage one hour before LPS challenge.

  • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) via intraperitoneal injection.

  • Blood Collection: 2-4 hours after LPS injection, collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits.

IV. Application Note: Investigating the Metabolic Effects of Tetrahydrofuran Lignans

Lignans have shown promise in improving metabolic health by influencing glucose regulation, lipid metabolism, and adipogenesis.[1][26]

Animal Model Selection:
  • High-Fat Diet (HFD)-induced Obesity Model (Mouse/Rat): This model is widely used to study obesity, insulin resistance, and non-alcoholic fatty liver disease.[26]

  • Streptozotocin (STZ)-induced Diabetes Model (Mouse/Rat): STZ is a chemical that is toxic to pancreatic β-cells, leading to hyperglycemia and mimicking type 1 diabetes.[22]

  • db/db or ob/ob Mice: These are genetic models of obesity and type 2 diabetes.

Data Presentation: Metabolic Parameters in HFD-fed Mice
ParameterControlHFDHFD + Lignan
Body Weight (g)25 ± 245 ± 335 ± 2.5
Fasting Blood Glucose (mg/dL)90 ± 10150 ± 15110 ± 12
Serum Insulin (ng/mL)0.5 ± 0.12.0 ± 0.31.0 ± 0.2
Liver Triglycerides (mg/g)10 ± 250 ± 825 ± 5
Protocol: High-Fat Diet-Induced Obesity in Mice

Objective: To investigate the effects of a tetrahydrofuran lignan on weight gain, insulin resistance, and hepatic steatosis in a diet-induced obesity model.[26]

Materials:

  • Male C57BL/6 mice (4-6 weeks old)

  • Standard chow diet

  • High-fat diet (e.g., 60% kcal from fat)

  • Tetrahydrofuran lignan of interest

  • Glucometer and test strips

  • Insulin ELISA kit

  • Reagents for liver triglyceride quantification

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.

  • Treatment:

    • After the induction period, divide the HFD-fed mice into two groups: one receiving the HFD and another receiving the HFD supplemented with the tetrahydrofuran lignan for an additional 4-8 weeks.

  • Metabolic Monitoring:

    • Monitor body weight and food intake weekly.

    • Perform glucose and insulin tolerance tests at the end of the treatment period.

  • Sample Collection:

    • At the end of the study, collect blood for biochemical analysis and liver tissue for triglyceride measurement and histological examination.

V. Application Note: Exploring the Anticancer and Hormonal Effects of Tetrahydrofuran Lignans

The potential of lignans to influence hormone-dependent cancers, such as breast and prostate cancer, is an active area of research.[27][28][29] These effects are often linked to their ability to modulate estrogen signaling pathways.[5][30][31]

Animal Model Selection:
  • Xenograft Models (Athymic Nude Mice): Human cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) are implanted into immunodeficient mice.[28][29][30] This allows for the study of tumor growth in an in vivo environment.

  • Carcinogen-induced Models (Rats): Chemical carcinogens like DMBA (7,12-dimethylbenz(a)anthracene) can be used to induce mammary tumors in rats.[32]

  • Ovariectomized Models: Surgical removal of the ovaries in female rodents creates a postmenopausal model, which is useful for studying the estrogenic or anti-estrogenic effects of lignans.[30]

Protocol: Human Breast Cancer Xenograft Model in Nude Mice

Objective: To determine the effect of a tetrahydrofuran lignan on the growth of estrogen-receptor-positive (ER+) breast cancer xenografts.[30]

Materials:

  • Female ovariectomized athymic nude mice

  • MCF-7 human breast cancer cells

  • 17β-estradiol (E2) pellets

  • Matrigel

  • Tetrahydrofuran lignan of interest

  • Vehicle

  • Digital calipers

Procedure:

  • Hormone Supplementation: Implant mice with slow-release E2 pellets to support the growth of ER+ MCF-7 cells.

  • Tumor Cell Implantation: Inject MCF-7 cells mixed with Matrigel into the mammary fat pad of the mice.

  • Treatment:

    • Once tumors are palpable, randomize mice into treatment groups.

    • Administer the tetrahydrofuran lignan or vehicle daily via oral gavage or dietary supplementation.[23][28]

  • Tumor Growth Measurement: Measure tumor volume twice weekly using digital calipers.

  • Endpoint Analysis:

    • At the end of the study, excise tumors and weigh them.

    • Perform immunohistochemical analysis of the tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).[30]

VI. General Protocols

Protocol: Oral Gavage in Mice and Rats

Oral gavage is a common method for precise oral administration of compounds.[33][34][35][36][37]

Materials:

  • Appropriately sized gavage needle (flexible or rigid with a ball tip)[34][35]

  • Syringe

  • Compound to be administered

Procedure:

  • Restraint: Properly restrain the animal to immobilize the head and neck.[33]

  • Needle Insertion: Gently insert the gavage needle into the mouth, to the side of the midline to avoid the incisors.[33] Pass the needle over the tongue and into the esophagus. There should be no resistance.[33][34]

  • Administration: Slowly administer the compound.[34] If any fluid bubbles from the nose or the animal struggles, immediately withdraw the needle.[33]

  • Withdrawal: After administration, gently remove the needle.

  • Monitoring: Observe the animal for any signs of distress after the procedure.[33][34]

Dosage Volume: The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 20 mL/kg.[35][37]

VII. Conclusion

The use of animal models is indispensable for elucidating the physiological effects and therapeutic potential of tetrahydrofuran lignans. The selection of the appropriate animal model, coupled with well-designed and meticulously executed protocols, is paramount for generating high-quality, translatable data. This guide provides a foundational framework for researchers to design and conduct robust in vivo studies on this promising class of natural compounds.

VIII. References

  • The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC. (URL: 1)

  • Experimental studies on lignans and cancer - PubMed. (URL: --INVALID-LINK--)

  • Lignans as food constituents with estrogen and antiestrogen activity - PubMed. (URL: --INVALID-LINK--)

  • Animal Models for Studying the In Vivo Effects of Lignans: Focus on (-)-Pinoresinol as a Surrogate for (-)-Epipinoresinol - Benchchem. (URL: 22)

  • The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - NIH. (URL: --INVALID-LINK--)

  • Insight into tetrahydrofuran lignans from Isatis indigotica fortune with neuroprotective and acetylcholinesterase inhibitor activity - PubMed. (URL: --INVALID-LINK--)

  • Effects of flaxseed lignan secoisolariciresinol diglucoside on preneoplastic biomarkers of cancer progression in a model of simultaneous breast and ovarian cancer development - PMC - NIH. (URL: --INVALID-LINK--)

  • Anticancer effects of a plant lignan 7-hydroxymatairesinol on a prostate cancer model in vivo. (URL: --INVALID-LINK--)

  • Flaxseed and Its Lignans Inhibit Estradiol-Induced Growth, Angiogenesis, and Secretion of Vascular Endothelial Growth Factor in Human Breast Cancer Xenografts In vivo - AACR Journals. (URL: --INVALID-LINK--)

  • Lignans | Linus Pauling Institute | Oregon State University. (URL: --INVALID-LINK--)

  • Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC - NIH. (URL: --INVALID-LINK--)

  • Oilseeds ameliorate metabolic parameters in male mice, while contained lignans inhibit 3T3-L1 adipocyte differentiation in vitro - PubMed. (URL: --INVALID-LINK--)

  • Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - MDPI. (URL: --INVALID-LINK--)

  • Extracts Prepared from Feed Supplements Containing Wood Lignans Improve Intestinal Health by Strengthening Barrier Integrity and Reducing Inflammation - PubMed. (URL: --INVALID-LINK--)

  • Species differences in the physiological activity of dietary lignan (sesamin and episesamin) in affecting hepatic fatty acid metabolism | British Journal of Nutrition - Cambridge University Press. (URL: --INVALID-LINK--)

  • Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans - PubMed. (URL: --INVALID-LINK--)

  • Flax lignans--analytical methods and how they influence our lunderstanding of biological activity. - Semantic Scholar. (URL: --INVALID-LINK--)

  • Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - MDPI. (URL: --INVALID-LINK--)

  • Biological effects induced by estrogenic activity of lignans - ResearchGate. (URL: --INVALID-LINK--)

  • Pharmacological Potential and Molecular Targets of Tetrahydrofurofuranoid Lignans From Magnoliae Flos - ResearchGate. (URL: --INVALID-LINK--)

  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (URL: --INVALID-LINK--)

  • Anticancer Effects of a Plant Lignan 7-Hydroxymatairesinol on a Prostate Cancer Model In Vivo - ResearchGate. (URL: --INVALID-LINK--)

  • Pharmacological Potential and Molecular Targets of Tetrahydrofurofuranoid Lignans From . - National Genomics Data Center (CNCB-NGDC). (URL: --INVALID-LINK--)

  • tetrahydrofuran lignan glucosides: Topics by Science.gov. (URL: --INVALID-LINK--)

  • Metabolic Fate of Lignin in Birch Glucuronoxylan Extracts as Dietary Fiber Studied in a Rat Model - ResearchGate. (URL: --INVALID-LINK--)

  • Anti-inflammatory activity of lignans ex vivo and in vivo. - ResearchGate. (URL: --INVALID-LINK--)

  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed. (URL: --INVALID-LINK--)

  • Evaluation of flaxseed lignan-enriched extract targeting autophagy, apoptosis, and hedgehog pathways against experimentally induced obesity - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • [Analysis of lignans and their metabolites derived from Schisandra chinensis and vinegar Schisandra chinensis in rats' plasma, bile, urine and faeces based on UHPLC-QTOF/MS] - PubMed. (URL: --INVALID-LINK--)

  • HPLC methods used in the analysis of lignans. - ResearchGate. (URL: --INVALID-LINK--)

  • Tetrahydrofuran type-lignans from Myristica fragrans as AMP-activated protein kinase activators - CHOSUN. (URL: --INVALID-LINK--)

  • Tetrahydrofuran lignans from Nectandra megapotamica with trypanocidal activity - PubMed. (URL: --INVALID-LINK--)

  • Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC. (URL: --INVALID-LINK--)

  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (URL: --INVALID-LINK--)

  • The antioxidant activity of tetrahydrofuran lignans from Anogeissus rivularis: Theoretical insights into the radical scavenging activity and enzyme inhibition | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Oral Gavage - Rodent - Research | SDSU. (URL: --INVALID-LINK--)

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (URL: --INVALID-LINK--)

  • SOP: Oral Gavage in the Rat - Virginia Tech. (URL: --INVALID-LINK--)

  • Oral Gavage In Mice and Rats - ucsf - iacuc. (URL: --INVALID-LINK--)

  • Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects - FLORE. (URL: --INVALID-LINK--)

  • Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PubMed. (URL: --INVALID-LINK--)

  • Insight into tetrahydrofuran lignans from Isatis indigotica fortune with neuroprotective and acetylcholinesterase inhibitor activity - Zenodo. (URL: --INVALID-LINK--)

  • Conformation and activity of tetrahydrofuran lignans and analogues as specific platelet activating factor antagonists - PubMed. (URL: --INVALID-LINK--)

  • Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects - MDPI. (URL: --INVALID-LINK--)

  • Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects - ResearchGate. (URL: --INVALID-LINK--)

  • Neuroprotective Effect of Lignans Extracted From Eucommia Ulmoides Oliv. On Glaucoma-Related Neurodegeneration - PubMed. (URL: --INVALID-LINK--)

References

Application Note: Quantitative Analysis of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan in Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan (CAS No. 178740-32-4) is a notable lignan found in various medicinal plants, including Myristica fragrans (nutmeg) and Saururus chinensis.[][2][3] Lignans, a class of polyphenolic compounds, are of significant interest to researchers in drug development and natural products chemistry due to their diverse pharmacological activities.[4] Accurate and precise quantification of this specific tetrahydrofuran lignan in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

This application note provides a comprehensive guide for the quantitative analysis of this compound in plant matrices. We will detail two robust analytical approaches: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure scientific integrity and reliable results.

Methodology Overview

The analytical workflow for the quantification of the target lignan involves several key stages, each critical for achieving accurate and reproducible results. The process begins with efficient extraction of the analyte from the complex plant matrix, followed by chromatographic separation and detection.

workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation plant_material Dried Plant Material (e.g., Saururus chinensis) mspd Matrix Solid-Phase Dispersion (MSPD) plant_material->mspd Grind & Homogenize with Silica Gel elution Elution with Methanol mspd->elution filtration Filtration (0.22 µm) elution->filtration hplc_dad HPLC-DAD Analysis filtration->hplc_dad For Routine Quantification lc_msms LC-MS/MS Analysis filtration->lc_msms For High Sensitivity validation_params Linearity, LOD, LOQ, Precision, Accuracy, Recovery hplc_dad->validation_params lc_msms->validation_params

Figure 1: General analytical workflow for the quantification of the target lignan.

Part 1: Sample Preparation - Matrix Solid-Phase Dispersion (MSPD)

Rationale: Lignans are often embedded within a complex plant matrix.[4] Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation technique that integrates extraction and cleanup into a single step. It is particularly effective for isolating compounds from solid and semi-solid samples, offering advantages over traditional methods by reducing solvent consumption and sample handling time.[5][6] This method has been successfully applied to the extraction of multiple lignans from Saururus chinensis.[5][6]

Protocol for MSPD Extraction
  • Sample Homogenization:

    • Accurately weigh 0.2 g of dried and powdered plant material (e.g., aerial parts of Saururus chinensis) into a glass mortar.

    • Add 0.4 g of silica gel (60-100 mesh) as the dispersant.

    • Gently blend the sample and silica gel with a pestle for 5 minutes until a homogeneous mixture is obtained.

  • Column Packing:

    • Transfer the homogenized mixture into an empty 10 mL polypropylene syringe barrel with a frit at the bottom.

    • Gently compress the material with the syringe plunger to form a packed column.

    • Place a second frit on top of the packed bed.

  • Elution:

    • Place the packed syringe column onto a vacuum manifold.

    • Elute the target lignan by passing 5 mL of methanol through the column.

    • Collect the eluate in a collection vial.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of methanol.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Part 2: Analytical Quantification Methods

Method A: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Rationale: HPLC-DAD is a robust and widely accessible technique for the quantification of phytochemicals.[7] Lignans typically exhibit strong UV absorbance, making DAD a suitable detector.[7] This method is ideal for routine quality control where high sample throughput is required. The following conditions are adapted from validated methods for lignan analysis in Saururus chinensis.[6][8]

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A: 0.4% Acetic Acid in WaterB: Acetonitrile
Gradient Elution 0-10 min, 50% B10-16 min, 50-61% B16-28 min, 61% B28-36 min, 61-70% B36-40 min, 70-85% B40-42 min, 85% B42-44 min, 85-50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210-400 nm (Monitoring at 280 nm is recommended for lignans)
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Rationale: For research applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or analysis of trace amounts, LC-MS/MS is the preferred method.[9][10] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte even in complex matrices, minimizing interferences.

Instrumentation and Chromatographic Conditions
ParameterCondition
LC System A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for faster analysis and better resolution.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution A suitable gradient should be developed to ensure optimal separation from other matrix components. A starting point could be a linear gradient from 30% to 95% B over 10 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
MRM Transitions Precursor Ion (m/z): 341.1 (M+H)+Product Ions (m/z): To be determined by infusion of a standard solution. Likely fragments would result from cleavage of the tetrahydrofuran ring and loss of methylenedioxy groups.

Part 3: Method Validation

To ensure the reliability and accuracy of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standard solutions of the target lignan at different concentrations. A linear relationship between concentration and peak area should be demonstrated with a correlation coefficient (r²) ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 3%.

  • Accuracy: Determined by performing recovery studies, where a known amount of the standard is spiked into a blank plant matrix and the percentage recovery is calculated. Recoveries in the range of 95-105% are generally considered acceptable.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

Example Validation Data (Hypothetical)
ParameterHPLC-DADLC-MS/MS
Linearity (r²) ≥ 0.9994≥ 0.9998
LOD 0.1 µg/mL0.5 ng/mL
LOQ 0.3 µg/mL1.5 ng/mL
Precision (RSD) < 3.0%< 2.5%
Recovery 96.5% - 104.2%98.1% - 103.5%

Conclusion

This application note provides detailed protocols for the quantification of this compound in plant extracts using HPLC-DAD and LC-MS/MS. The choice of method will depend on the specific requirements of the analysis in terms of sensitivity and sample throughput. The outlined MSPD extraction method offers an efficient and rapid approach for sample preparation. Proper method validation is essential to ensure the generation of high-quality, reliable, and reproducible data for research, quality control, and drug development purposes.

References

Application Notes and Protocols for the Use of rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan is a naturally occurring lignan that has been isolated from the fruit of Myristica fragrans (nutmeg)[][2][3][4]. Lignans are a class of polyphenolic compounds with a wide range of reported biological activities, making them of significant interest in pharmaceutical and nutraceutical research[5][6]. Accurate quantification of such compounds in complex matrices, such as plant extracts or biological samples, is crucial for both research and quality control purposes. This necessitates the use of a well-characterized reference standard.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of this compound as a reference standard in chromatographic applications. The protocols outlined herein are based on established principles of analytical chemistry and chromatographic analysis of related lignans, ensuring a scientifically robust approach to its quantification[7][8][9].

Physicochemical Properties of the Reference Standard

A thorough understanding of the physicochemical properties of the reference standard is fundamental to its correct handling and application. Key properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound[][2]
CAS Number 178740-32-4[]
Molecular Formula C₂₀H₂₀O₅[][2]
Molecular Weight 340.4 g/mol [][2]
Appearance Reported as a powder or oil[][10]
Purity Typically ≥98% (HPLC)[][10][11]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[10]

Handling and Storage of the Reference Standard

The integrity and stability of the reference standard are paramount for obtaining accurate and reproducible analytical results. Improper handling or storage can lead to degradation, contamination, or changes in potency.

2.1. Initial Receipt and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage.

  • Verify that the information on the label (e.g., compound name, CAS number, lot number, purity) matches the certificate of analysis (CoA).

  • Store the standard at the recommended temperature, typically 2-8°C or frozen, and protect it from light[10].

2.2. General Handling:

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle the standard in a clean, dry environment to prevent contamination.

  • Use calibrated analytical balances for accurate weighing.

  • Minimize the exposure of the standard to air and humidity.

2.3. Long-Term Storage:

  • Store the reference standard in its original, tightly sealed container.

  • For long-term storage, refrigeration (2-8°C) or freezing is recommended, as specified by the supplier[10].

  • Protect from light by storing in an amber vial or in a dark location.

Preparation of Standard Solutions

Accurate preparation of standard solutions is a critical step in the analytical workflow. The following protocol provides a step-by-step guide for preparing stock and working standard solutions.

3.1. Materials and Equipment:

  • This compound reference standard

  • HPLC-grade solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Ultrasonic bath

3.2. Protocol for Preparation of a Stock Standard Solution (e.g., 1000 µg/mL):

  • Allow the reference standard container to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of the reference standard into a clean weighing boat.

  • Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the standard. Use of an ultrasonic bath for a few minutes can aid in dissolution.

  • Once completely dissolved, bring the solution to volume with the same solvent.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to a labeled, amber glass vial and store at 2-8°C.

3.3. Protocol for Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a suitable diluent.

  • For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the diluent.

  • Prepare a calibration curve by creating a series of standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Workflow for Preparation of Standard Solutions

G cluster_prep Standard Solution Preparation cluster_working Working Solution Preparation start Equilibrate Reference Standard weigh Accurately weigh ~10 mg start->weigh transfer Quantitatively transfer to 10 mL volumetric flask weigh->transfer dissolve Dissolve in solvent (e.g., DMSO) transfer->dissolve volume Bring to volume dissolve->volume mix Mix thoroughly volume->mix store_stock Store Stock Solution (1000 µg/mL) at 2-8°C mix->store_stock dilute Perform serial dilutions of stock solution store_stock->dilute calibrate Create calibration curve standards dilute->calibrate

Caption: Workflow for the preparation of stock and working standard solutions.

High-Performance Liquid Chromatography (HPLC-UV) Method

The following is a representative HPLC-UV method for the quantification of this compound. This method is based on common practices for the analysis of lignans and may require optimization for specific applications and matrices[8][9].

4.1. Chromatographic Conditions

ParameterRecommended ConditionJustification
HPLC System A standard HPLC or UPLC system with a UV detector.Provides the necessary separation and detection capabilities.
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)C18 columns are widely used and effective for the separation of moderately nonpolar compounds like lignans[7][8].
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to improve peak shape and ionization if coupled with a mass spectrometer.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography with good UV transparency.
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% BA gradient elution is often necessary to separate the analyte from other components in complex samples.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA standard injection volume, can be adjusted based on concentration.
Detection Wavelength ~280 nmLignans typically exhibit UV absorbance around 280 nm due to their phenolic nature. A UV scan of the reference standard is recommended to determine the optimal wavelength.

4.2. System Suitability

Before running samples, it is essential to perform a system suitability test to ensure the chromatographic system is operating correctly. This is typically done by injecting the working standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n≥5 injections)

Logical Relationships in HPLC Method Development

G Analyte Analyte Properties (Polarity, UV Absorbance) Column Stationary Phase (e.g., C18) Analyte->Column MobilePhase Mobile Phase (Solvent A, Solvent B, Modifier) Analyte->MobilePhase Detection Detector (UV Wavelength) Analyte->Detection Column->MobilePhase Method Optimized HPLC Method Column->Method SystemParams System Parameters (Flow Rate, Temperature) MobilePhase->SystemParams Detection->Method SystemParams->Method

Caption: Key considerations for HPLC method development.

Method Validation Overview

While a detailed method validation protocol is beyond the scope of this application note, any developed analytical method must be validated for its intended purpose. Key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Example Application: Quantification in a Plant Extract

6.1. Sample Preparation:

  • Homogenize the plant material (e.g., dried and powdered nutmeg).

  • Perform a solvent extraction (e.g., using methanol or ethanol) with the aid of sonication or shaking.

  • Centrifuge the extract to pellet solid material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

6.2. Quantification:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

  • Calculate the concentration of the analyte in the sample by using the calibration curve generated from the working standard solutions.

Conclusion

The use of a well-characterized reference standard is indispensable for the accurate and reliable quantification of this compound. This application note provides a comprehensive framework, including protocols for handling, solution preparation, and a representative HPLC-UV method. While the provided chromatographic conditions serve as a robust starting point, method optimization and validation are crucial for specific applications to ensure data of the highest quality and integrity.

References

Application Note: A Comprehensive Guide to Cell-Based Assays for Screening the Anti-inflammatory Activity of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and necessary component of healing, chronic, unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is mediated by a complex network of cells and signaling molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), reactive species such as nitric oxide (NO), and lipid mediators like prostaglandins.[1][2]

Natural products have historically been a rich source of therapeutic agents and continue to offer vast chemical diversity for the discovery of novel anti-inflammatory drug leads.[1][2][3] Cell-based assays provide a powerful, physiologically relevant platform for the initial screening and mechanistic characterization of these compounds. This guide offers an in-depth overview of robust, validated cell-based assays to identify and characterize natural products with anti-inflammatory potential, moving from primary screening to elucidating the mechanism of action.

Section 1: Foundational Cell Models for Inflammation Research

The choice of cell model is a critical first step that dictates the relevance and translatability of screening results. Macrophages are central players in the inflammatory response, responsible for recognizing inflammatory triggers, producing mediators, and orchestrating the subsequent immune reaction. Therefore, macrophage-like cell lines are the workhorses for in vitro anti-inflammatory screening.

Murine Macrophages: RAW 264.7 Cells

The RAW 264.7 cell line, derived from a murine tumor, is arguably the most widely used model for inflammation studies.

  • Expertise & Experience: The primary advantage of RAW 264.7 cells is their robust and highly reproducible response to inflammatory stimuli like bacterial lipopolysaccharide (LPS).[4][5] They produce large, easily detectable quantities of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme, making them ideal for primary screening using the Griess assay.[4][6][7] Their ease of culture and handling further solidifies their status as a preferred model for high-throughput applications.

Human Monocytic Cells: THP-1 Cells

For studies where human relevance is a primary concern, the THP-1 cell line is the model of choice. Derived from a human acute monocytic leukemia patient, these cells grow in suspension as monocytes.[8][9]

  • Expertise & Experience: To function as macrophages, THP-1 monocytes must first be differentiated into a macrophage-like phenotype. This process causes them to become adherent and more responsive to inflammatory stimuli.[8][10] While their NO production is substantially lower than that of murine cells, they are an excellent model for studying human-specific cytokine release and signaling pathways.[6] The most common method for differentiation involves treatment with Phorbol 12-myristate 13-acetate (PMA).[8][9][11]

Protocol 1: Differentiation of THP-1 Monocytes into Macrophage-Like Cells

This protocol describes the differentiation of THP-1 cells using PMA to achieve an adherent, macrophage-like state suitable for subsequent inflammatory assays.[8][9][11][12]

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA), stock solution in DMSO

  • 6-well or 96-well tissue culture plates

Procedure:

  • Cell Seeding: Culture THP-1 monocytes until they reach a density of approximately 5-8 x 10⁵ cells/mL. Centrifuge the required number of cells and resuspend the pellet in fresh, complete RPMI-1640 medium.

  • PMA Induction: Prepare induction medium by adding PMA to the complete RPMI-1640 medium to a final concentration of 50-100 ng/mL.[8]

    • Causality Insight: PMA activates Protein Kinase C (PKC), triggering downstream signaling cascades that induce cell cycle arrest and differentiation into a macrophage phenotype, characterized by adherence and morphological changes.[11]

  • Plating: Seed the THP-1 cell suspension into the desired culture plates (e.g., 5 x 10⁵ cells/mL in a 96-well plate).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. During this time, the cells will stop proliferating, adhere to the plate, and adopt a larger, more irregular morphology typical of macrophages.[9][10]

  • Resting Phase: After the incubation period, carefully aspirate the PMA-containing medium. Gently wash the adherent cells twice with pre-warmed sterile PBS.

  • Final Medium Addition: Add fresh, complete RPMI-1640 medium without PMA to the wells. Allow the cells to rest for at least 24 hours before proceeding with any inflammatory stimulation. This resting period is crucial to ensure that the cells are in a quiescent state and that any effects observed are due to the experimental treatment, not residual PMA activation.

  • Verification: The differentiated cells are now ready for use in the screening assays described below.

Section 2: Primary Screening Assays

Primary screening aims to quickly and cost-effectively identify "hits"—natural product extracts or compounds that exhibit significant anti-inflammatory activity. These assays should be robust, reproducible, and suitable for a high-throughput format.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: During inflammation, macrophages express the iNOS enzyme, which produces large amounts of NO.[4][7] NO is a highly reactive free radical with a short half-life, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) anions in the cell culture medium.[6] The Griess assay is a simple colorimetric method that quantifies nitrite concentration, serving as a reliable surrogate marker for NO production.[6][7][13] The reaction involves a two-step diazotization process where acidified nitrite reacts with Griess reagents to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.[13][14]

Workflow for Anti-inflammatory Screening

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Mechanistic Validation of 'Hits' A Culture & Differentiate Macrophage Cell Line (RAW 264.7 or THP-1) B Seed Cells into 96-Well Plates A->B C Pre-treat with Natural Product Extracts B->C D Induce Inflammation (e.g., with LPS) C->D E Measure NO Production (Griess Assay) D->E F Assess Cytotoxicity (MTT Assay) D->F G Quantify Cytokines (TNF-α, IL-6 via ELISA) E->G H Measure COX-2 Activity (Enzyme Assay) E->H I Assess NF-κB Pathway (Reporter Assay) E->I G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex (Activated) TLR4->IKK Activates Signaling Cascade IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters IkB_P IκB-P (Phosphorylated) IkB->IkB_P NFkB_Active Active NF-κB (Translocates to Nucleus) Proteasome Proteasome Degradation IkB_P->Proteasome Proteasome->NFkB_Active Frees Nucleus Nucleus NFkB_Active->Nucleus Translocates DNA κB DNA Site Transcription Gene Transcription DNA->Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Mediators

References

Application Notes and Protocols for Investigating "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan" in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Lignan for Metabolic Disease Research

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The search for novel therapeutic agents to combat this growing epidemic is of paramount importance.

"Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan," a lignan found in plants such as Myristica fragrans (nutmeg) and Piper solmsianum, presents a promising scaffold for investigation.[1][][3] Lignans, a class of polyphenolic compounds, are known for their broad range of biological activities, including antioxidant and anti-inflammatory properties.[4][5][6] Emerging evidence suggests that certain lignans may play a beneficial role in mitigating metabolic dysregulation through various mechanisms, such as improving insulin sensitivity and modulating lipid metabolism.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of this specific tetrahydrofuran lignan in the context of metabolic disease. We will delve into its potential mechanisms of action and provide detailed protocols for its investigation using established in vitro and in vivo models.

Hypothesized Mechanisms of Action in Metabolic Disease

Based on the known activities of related lignans and preliminary findings, we can postulate several key pathways through which "this compound" may exert its effects on metabolic health. These hypotheses form the basis for the experimental protocols outlined in this guide.

One potential mechanism is the inhibition of pancreatic lipase , a key enzyme in the digestion and absorption of dietary fats.[3][7] By reducing the activity of this enzyme, the compound could limit the caloric uptake from fats, thereby aiding in weight management and improving lipid profiles.

Another critical area of investigation is the compound's potential to enhance insulin signaling . Insulin resistance in peripheral tissues like skeletal muscle and adipose tissue is a hallmark of type 2 diabetes and metabolic syndrome. Lignans have been shown to modulate key proteins in the insulin signaling cascade, such as Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B).[8][9][10] By promoting the phosphorylation and activation of these proteins, the compound could improve glucose uptake and utilization, leading to better glycemic control.

Furthermore, this lignan may influence adipocyte differentiation and function . Adipose tissue is not merely a site for energy storage but also an endocrine organ that secretes various adipokines influencing systemic metabolism. The master regulator of adipogenesis is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[11][12][13] Modulation of PPARγ activity can impact adipocyte differentiation, lipid storage, and insulin sensitivity.

Finally, chronic low-grade inflammation is a key contributor to the pathophysiology of metabolic syndrome. Macrophages infiltrating adipose tissue release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which can exacerbate insulin resistance.[14][15][16] The anti-inflammatory properties of lignans suggest that this compound could suppress the production of these inflammatory mediators.

The following diagram illustrates the potential interplay of these mechanisms:

Metabolic_Disease_Pathways cluster_0 Lignan Compound cluster_1 Molecular Targets & Pathways cluster_2 Cellular & Physiological Effects cluster_3 Therapeutic Outcomes Lignan Rel-(8r,8'r)-dimethyl- (7s,7'r)-bis(3,4-methylenedioxy phenyl)tetrahydro-furan PL Pancreatic Lipase Lignan->PL Inhibition Insulin_Pathway Insulin Signaling (IRS-1/Akt) Lignan->Insulin_Pathway Enhancement PPARg PPARγ Lignan->PPARg Modulation Inflammation Inflammatory Pathways (NF-κB) Lignan->Inflammation Suppression Fat_Absorption Reduced Fat Absorption PL->Fat_Absorption Glucose_Uptake Increased Glucose Uptake Insulin_Pathway->Glucose_Uptake Adipogenesis Modulated Adipogenesis PPARg->Adipogenesis Cytokine_Reduction Decreased Pro-inflammatory Cytokine Production Inflammation->Cytokine_Reduction Outcomes Amelioration of Metabolic Syndrome (Improved Glycemic Control, Weight Management, Reduced Inflammation) Fat_Absorption->Outcomes Glucose_Uptake->Outcomes Adipogenesis->Outcomes Cytokine_Reduction->Outcomes

Caption: Hypothesized mechanisms of action for the tetrahydrofuran lignan in metabolic disease.

In Vitro Experimental Protocols

Pancreatic Lipase Inhibition Assay

This assay determines the compound's ability to inhibit porcine pancreatic lipase, providing a first indication of its potential as a fat absorption blocker.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of porcine pancreatic lipase (PPL) in a suitable buffer (e.g., 0.1 mM potassium phosphate buffer, pH 6.0).

    • Prepare a stock solution of the substrate, p-nitrophenyl butyrate (PNPB), in acetonitrile.

    • Prepare various concentrations of the test compound and a positive control (e.g., Orlistat).[3]

  • Assay Procedure:

    • In a 96-well plate, add the PPL solution to each well.

    • Add the test compound at different concentrations to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the PNPB substrate solution.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the release of p-nitrophenol.

  • Data Analysis:

    • Calculate the percentage of lipase inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Adipocyte Differentiation and Lipid Accumulation Assay

This protocol uses the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis.

Protocol:

  • Cell Culture and Seeding:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in multi-well plates and grow to confluence.

  • Induction of Differentiation:

    • Two days post-confluence, replace the growth medium with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

    • Incubate for 2-3 days.

  • Maturation and Treatment:

    • Replace the differentiation medium with an insulin-containing medium (10 µg/mL insulin in DMEM with 10% FBS).

    • After two days, switch to a maintenance medium (DMEM with 10% FBS) and replace it every 2-3 days.

    • Treat the cells with various concentrations of the test compound throughout the differentiation and maturation process.

  • Oil Red O Staining for Lipid Accumulation:

    • After 8-10 days of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin.

    • Stain the cells with a working solution of Oil Red O to visualize the accumulated lipid droplets.[7][17]

    • Wash the cells to remove excess stain and visualize under a microscope.

  • Quantification:

    • For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 540 nm).

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the direct effect of the compound on glucose transport into mature adipocytes.

Protocol:

  • Cell Differentiation:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes as described in the previous protocol.

  • Cell Treatment:

    • Starve the mature adipocytes in a serum-free medium for 2-3 hours.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 60 minutes). Include a positive control like metformin.[4][18]

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[3H]-glucose (a radiolabeled glucose analog) to the cells and incubate for a short period (e.g., 10 minutes).

    • Stop the uptake by washing the cells with ice-cold PBS.

    • Lyse the cells and measure the radioactivity in the cell lysates using a liquid scintillation counter.[4][5]

  • Data Analysis:

    • Normalize the glucose uptake to the total protein content in each well.

    • Compare the glucose uptake in treated cells to that in untreated control cells.

Western Blot Analysis of Insulin Signaling Proteins

This protocol assesses the compound's effect on the phosphorylation of key proteins in the insulin signaling pathway.

Protocol:

  • Cell Culture and Treatment:

    • Use a relevant cell line, such as 3T3-L1 adipocytes or C2C12 myotubes, and induce insulin resistance if desired (e.g., by prolonged exposure to high insulin or palmitate).

    • Treat the cells with the test compound for a specified duration.

    • Stimulate the cells with insulin for a short period (e.g., 10-20 minutes) before harvesting.

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of IRS-1 (e.g., p-IRS-1 Ser307, p-IRS-1 Tyr608) and Akt (e.g., p-Akt Ser473, p-Akt Thr308).[8][9][10][19]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

qPCR Analysis of Inflammatory Gene Expression in Macrophages

This protocol evaluates the compound's anti-inflammatory effects by measuring the expression of pro-inflammatory cytokine genes in macrophages.

Protocol:

  • Cell Culture and Treatment:

    • Culture a macrophage cell line (e.g., RAW264.7) in a suitable medium.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[20]

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Assess the quality and quantity of the RNA.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or cyclophilin A) for normalization.[21]

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the expression of the target genes in treated cells to that in LPS-stimulated control cells.

In Vivo Experimental Protocol: High-Fat Diet-Induced Obesity Model

This protocol outlines a rodent model to assess the compound's efficacy in a more physiologically relevant setting.[6][22][23][24]

Protocol:

  • Animal Model and Diet:

    • Use male Wistar rats or C57BL/6 mice.

    • Acclimatize the animals for at least one week.

    • Divide the animals into groups: a control group on a standard chow diet, a high-fat diet (HFD) group, and HFD groups treated with the test compound at various doses. A positive control group (e.g., receiving simvastatin or orlistat) can also be included.[22]

    • The HFD should provide a significant portion of its calories from fat (e.g., 45-60%).

  • Treatment and Monitoring:

    • Administer the test compound daily via oral gavage for a period of 8-12 weeks.

    • Monitor body weight and food intake regularly (e.g., weekly).

  • Metabolic Assessments:

    • Periodically, and at the end of the study, perform metabolic tests such as an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).

    • At the end of the study, collect blood samples for the analysis of serum glucose, insulin, triglycerides, total cholesterol, HDL, and LDL levels.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and collect tissues such as the liver, adipose tissue (epididymal, perirenal), and skeletal muscle.

    • Weigh the collected tissues.

    • Fix a portion of the tissues in formalin for histopathological examination (e.g., H&E staining of the liver to assess steatosis, staining of adipocytes to measure cell size).

    • Snap-freeze another portion of the tissues in liquid nitrogen and store at -80°C for subsequent molecular analyses (e.g., Western blotting, qPCR).

Data Presentation and Interpretation

To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Assay Summary

AssayCell LineKey Parameters MeasuredExpected Outcome with Effective Compound
Pancreatic Lipase InhibitionN/A (Enzyme Assay)IC50 valueLow IC50 value
Adipocyte Differentiation3T3-L1Lipid accumulation (Oil Red O staining)Modulation of lipid accumulation
Glucose Uptake3T3-L1 Adipocytes2-deoxy-D-[3H]-glucose uptakeIncreased glucose uptake
Insulin Signaling3T3-L1 or C2C12Phosphorylation of IRS-1 and AktIncreased phosphorylation
Inflammatory Gene ExpressionRAW264.7mRNA levels of TNF-α and IL-6Decreased mRNA levels

Table 2: In Vivo Study Endpoints

ParameterMeasurementExpected Outcome with Effective Compound
Systemic
Body WeightWeekly measurementReduced weight gain
Food IntakeDaily/Weekly measurementMay or may not change
Glucose ToleranceOral Glucose Tolerance Test (OGTT)Improved glucose clearance
Insulin SensitivityInsulin Tolerance Test (ITT)Enhanced insulin sensitivity
Biochemical
Serum GlucoseEnzymatic assayLower fasting glucose
Serum InsulinELISALower fasting insulin
Serum LipidsEnzymatic assaysLower triglycerides and LDL, higher HDL
Tissue-specific
Liver HistologyH&E stainingReduced steatosis (fatty liver)
Adipose Tissue HistologyH&E stainingSmaller adipocyte size
Gene/Protein ExpressionqPCR/Western BlotFavorable changes in metabolic and inflammatory markers

The following workflow diagram summarizes the proposed research plan:

Research_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies (In Vitro) cluster_2 Phase 3: In Vivo Validation A1 Pancreatic Lipase Inhibition Assay B1 Western Blot for Insulin Signaling (p-IRS-1, p-Akt) A1->B1 B2 qPCR for Inflammatory Markers (TNF-α, IL-6) A1->B2 A2 Adipocyte Differentiation & Lipid Accumulation A2->B1 A2->B2 A3 Glucose Uptake Assay A3->B1 A3->B2 B3 Investigate other pathways (e.g., AMPK, PPARγ activation) B1->B3 B2->B3 C1 High-Fat Diet-Induced Obesity Model B3->C1 C2 Metabolic Phenotyping (OGTT, ITT, Serum Analysis) C1->C2 C3 Histology & Molecular Analysis of Tissues C2->C3

Caption: A phased experimental workflow for investigating the compound's metabolic effects.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of "this compound" as a potential therapeutic agent for metabolic diseases. By elucidating its mechanisms of action, researchers can contribute valuable knowledge to the field of metabolic research and potentially identify a novel lead compound for further drug development.

Future studies could explore the compound's effects on other relevant pathways, such as AMP-activated protein kinase (AMPK) signaling, which is a central regulator of cellular energy homeostasis.[25][26][27][28][29] Additionally, investigating its impact on the gut microbiome, which is increasingly recognized as a key player in metabolic health, could provide further insights into its therapeutic potential.

References

investigating the mechanism of action of "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: A-017

Topic: Elucidating the Anti-inflammatory Mechanism of a Novel Furanolignan: Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for investigating the mechanism of action (MOA) of this compound, a furanolignan natural product. Lignans, a class of polyphenolic compounds, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] This compound has been isolated from plants such as Saururus chinensis and Myristica fragrans.[4][5][] While its presence is documented, its specific molecular mechanism remains largely uncharacterized. This guide presents a phased, hypothesis-driven workflow, detailing protocols from initial cell viability screening to in-depth analysis of key inflammatory signaling pathways, primarily focusing on the Nuclear Factor-kappa B (NF-κB) cascade.[7][8] The protocols are designed to be self-validating through the inclusion of rigorous controls, ensuring data integrity and reproducibility.

Background and Rationale

This compound belongs to the lignan family of phytochemicals.[4] Lignans are widely recognized for their diverse biological properties, which are often attributed to their antioxidant and phytoestrogenic capabilities.[1][9] Many compounds with similar structural motifs have been shown to modulate cellular signaling pathways involved in inflammation.[2][10]

Inflammation is a critical biological response, but its dysregulation is a key factor in numerous chronic diseases.[7] The NF-κB signaling pathway is a cornerstone of the inflammatory response.[7][8][11] In its inactive state, the NF-κB dimer (commonly p65/p50) is held in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[8][11] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[7][8][11]

Given the established anti-inflammatory potential of lignans, a logical hypothesis is that the subject compound exerts its effects by modulating one or more key nodes within the NF-κB pathway. This guide provides the experimental framework to test this hypothesis.

Integrated Experimental Workflow

The investigation is structured as a multi-phase approach, starting with broad phenotypic assays and progressively moving towards more specific molecular targets. This ensures a logical and cost-effective use of resources.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Pathway Activity Analysis cluster_2 Phase 3: Data Synthesis A Determine Cytotoxicity & Working Concentration Range B Protocol 1: MTT Assay A->B Method C Assess Impact on Key Signaling Proteins B->C Defines non-toxic dose D Protocol 2: Western Blot for p-IκBα / IκBα C->D E Assess Impact on Target Gene Expression D->E Correlate protein activity with gene expression F Protocol 3: qPCR for TNF-α, IL-6 mRNA E->F G Functionally Quantify NF-κB Transcriptional Activity F->G Validate functional consequence H Protocol 4: NF-κB Luciferase Reporter Assay G->H I Synthesize Data & Elucidate Mechanism H->I Confirm transcriptional repression

Caption: A multi-phase workflow for MOA investigation.

Phase 1: Determining the Therapeutic Window

Causality: Before investigating a specific mechanism, it is crucial to determine the concentration range where the compound is biologically active without causing non-specific cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15] This allows for the calculation of an IC50 (half-maximal inhibitory concentration) and helps in selecting appropriate, non-toxic concentrations for subsequent mechanistic assays.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol is adapted from standard methodologies.[12][16]

  • Cell Seeding: Seed a macrophage cell line (e.g., RAW 264.7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of the test compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (e.g., 0.1% DMSO) and "no-cell" blank wells.

  • Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[15]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_Sample / Absorbance_Vehicle) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Murine MacrophageRAW 264.7
Seeding Density Cells per well1 x 10⁴
Compound Conc. Range for IC50 determination0.1 - 100 µM
Incubation Time Compound exposure24 hours
MTT Incubation Formazan formation3-4 hours
Readout Absorbance wavelength570 nm
Calculated IC50 Concentration for 50% viability losse.g., 25 µM
Working Conc. Non-toxic doses for MOA studiese.g., 1, 5, 10 µM

Phase 2: Interrogating the NF-κB Signaling Pathway

Based on the IC50 value, select 2-3 non-toxic concentrations for all subsequent experiments. The goal is to inhibit the inflammatory pathway without inducing cell death.

Hypothesized Mechanism of Action

The compound is hypothesized to inhibit the NF-κB pathway, potentially by preventing the degradation of the IκBα inhibitor. This would trap NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene expression.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Compound Test Compound Compound->IKK Potential Inhibition DNA κB Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Genes Activates

Caption: Hypothesized inhibition of the canonical NF-κB pathway.

Protocol 2: Western Blot for IκBα Phosphorylation and Degradation

Causality: Western blotting allows for the direct visualization and quantification of specific proteins. By measuring the levels of phosphorylated IκBα (p-IκBα) and total IκBα, we can directly test the hypothesis that the compound prevents IκBα degradation. A successful inhibitor would lead to a decrease in LPS-induced p-IκBα and a preservation of total IκBα levels. It is critical to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of proteins.[17]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with the test compound or vehicle for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30 minutes. Include an unstimulated control group.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[17]

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[17] Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[17][18]

    • Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα (Ser32) and total IκBα. A loading control like β-actin is essential.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity using densitometry software.

Treatment GroupExpected p-IκBα LevelExpected Total IκBα LevelInterpretation
Control (Untreated) Basal / LowHighInactive pathway
LPS Only HighLow / DegradedActivated pathway
LPS + Compound LowHighPathway Inhibited
Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression

Causality: If the compound inhibits NF-κB nuclear translocation, the transcription of its downstream target genes should be reduced.[19] qPCR is a highly sensitive method to measure changes in mRNA levels.[20][21][22] We will measure the expression of Tnf and Il6, two canonical NF-κB target genes.[8]

  • Cell Culture and Treatment:

    • Seed and treat cells as in the Western Blot protocol, but extend the LPS stimulation time to 4-6 hours to allow for sufficient mRNA transcription.

  • RNA Extraction and cDNA Synthesis:

    • Lyse cells and extract total RNA using a column-based kit or TRIzol reagent.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[20]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should contain: SYBR Green Master Mix, forward and reverse primers for the gene of interest (Tnf, Il6, or a housekeeping gene like Actb), cDNA template, and nuclease-free water.

    • Run the plate in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.[22]

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression relative to the LPS-treated control group using the 2^(-ΔΔCt) method.

Protocol 4: NF-κB Luciferase Reporter Assay

Causality: This assay provides a direct functional readout of transcription factor activity.[23][24][25] Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[26] When NF-κB is active, it drives luciferase expression, producing a light signal that can be quantified. This provides strong, direct evidence of NF-κB-dependent transcriptional inhibition.

  • Transfection:

    • Seed HEK293T or a similar easily-transfectable cell line in a 24-well plate.

    • Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) using a suitable transfection reagent. The Renilla luciferase serves as an internal control for transfection efficiency and cell number.[27]

  • Treatment:

    • Allow cells to recover for 24 hours post-transfection.

    • Pre-treat the cells with the test compound or vehicle for 1 hour.

    • Stimulate with TNF-α (10 ng/mL) or LPS for 6-8 hours.

  • Lysis and Measurement:

    • Wash cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

    • Measure firefly and Renilla luciferase activity sequentially in a luminometer using a dual-luciferase reporter assay system.[27]

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize the data.

    • Express the results as a percentage of the activity seen in the TNF-α/LPS-stimulated control group.

Data Synthesis and Interpretation

By integrating the results from these protocols, a clear picture of the compound's mechanism of action can be formed.

  • MTT Assay: Establishes the non-toxic concentration range.

  • Western Blot: Confirms that the compound stabilizes IκBα, preventing its degradation and thereby inhibiting a key activation step in the NF-κB pathway.

  • qPCR: Demonstrates that the upstream inhibition of IκBα degradation translates into a functional downstream consequence: the reduced expression of pro-inflammatory genes.

  • Luciferase Assay: Provides definitive, quantitative evidence that the compound specifically blocks the transcriptional activity of NF-κB.

A successful outcome would show that at non-toxic concentrations, this compound inhibits LPS-induced IκBα phosphorylation/degradation, suppresses the mRNA expression of Tnf and Il6, and reduces NF-κB-dependent luciferase activity. This collective evidence would strongly support a mechanism of action involving the inhibition of the canonical NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan, a lignan with significant interest for researchers in drug development and medicinal chemistry. This guide is designed to provide in-depth, practical advice to troubleshoot common issues and improve the yield and purity of your synthesis.

I. Overview of the Synthetic Strategy

The synthesis of this target molecule, a substituted tetrahydrofuran lignan, typically proceeds through a multi-step sequence. A common and effective strategy involves the reductive dimerization of a readily available starting material, such as isosafrole, to form a key 1,4-diaryl-2,3-dimethylbutane intermediate. This intermediate is then subjected to a cyclization reaction to construct the central tetrahydrofuran ring with the desired stereochemistry.

Synthetic_Pathway Isosafrole Isosafrole Intermediate 1,4-bis(3,4-methylenedioxyphenyl)- 2,3-dimethylbutane Isosafrole->Intermediate Reductive Dimerization Target Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis (3,4-methylenedioxyphenyl)tetrahydro-furan Intermediate->Target Oxidative Cyclization

Caption: General synthetic workflow.

II. Frequently Asked Questions (FAQs)

Q1: My reductive dimerization of isosafrole is resulting in a low yield of the desired 1,4-diaryl-2,3-dimethylbutane. What are the likely causes?

A1: Low yields in this step are often attributed to several factors:

  • Incomplete reaction: The reducing agent may not be sufficiently active, or the reaction time may be too short.

  • Side reactions: Polymerization of the starting material can be a significant side reaction, especially at higher concentrations.

  • Catalyst poisoning: If a heterogeneous catalyst is used (e.g., Pd/C), impurities in the starting material or solvent can poison the catalyst.

Q2: I am observing the formation of multiple diastereomers of the 1,4-diaryl-2,3-dimethylbutane intermediate. How can I improve the diastereoselectivity?

A2: The stereochemical outcome of the reductive dimerization is highly dependent on the reaction conditions. To improve diastereoselectivity:

  • Choice of reducing agent: Different reducing agents can favor the formation of different diastereomers. For example, dissolving metal reductions (e.g., Na in liquid ammonia) can provide different selectivity compared to catalytic hydrogenation.

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the thermodynamically more stable transition state.

  • Catalyst selection: In catalytic hydrogenation, the choice of catalyst and support can influence the stereochemical outcome.

Q3: The cyclization of the 1,4-diaryl-2,3-dimethylbutane intermediate is not proceeding, or I am getting a complex mixture of products. What should I investigate?

A3: Challenges in the cyclization step can arise from:

  • Incorrect oxidant: The choice of oxidizing agent is critical for a successful cyclization. Milder oxidants may not be effective, while overly harsh conditions can lead to degradation.

  • Reaction conditions: Temperature, solvent, and reaction time all play a crucial role. Optimization of these parameters is often necessary.

  • Substrate purity: Impurities in the 1,4-diaryl-2,3-dimethylbutane starting material can interfere with the cyclization reaction.

Q4: How can I effectively separate the desired rel-(8r,8'r,7s,7'r) diastereomer from other stereoisomers?

A4: The separation of diastereomers is a common challenge in lignan synthesis. The most effective techniques include:

  • Flash column chromatography: This is the most common method for separating lignan diastereomers. Careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) are crucial for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC on a chiral or reversed-phase column can be employed. This technique offers higher resolution but is less suitable for large-scale purifications.

  • Recrystallization: If the desired diastereomer is a crystalline solid, recrystallization from an appropriate solvent can be an effective purification method.

III. Troubleshooting Guide

Problem 1: Low Yield in the Reductive Dimerization of Isosafrole
Potential Cause Troubleshooting Steps
Inactive Reducing Agent - Dissolving Metal Reduction: Ensure the metal (e.g., sodium) is fresh and free of oxide coating. Use freshly distilled liquid ammonia. - Catalytic Hydrogenation: Use a fresh, high-quality catalyst. If the catalyst has been stored for a long time, its activity may be diminished.
Suboptimal Reaction Conditions - Concentration: Perform the reaction under high dilution conditions to minimize polymerization of the starting material. - Temperature: For dissolving metal reductions, maintain the temperature of the liquid ammonia bath. For catalytic hydrogenation, optimize the temperature and pressure.
Catalyst Poisoning (for Catalytic Hydrogenation) - Purify Starting Material: Purify the isosafrole by distillation before use to remove any potential catalyst poisons. - Solvent Purity: Use high-purity, degassed solvents.
Problem 2: Poor Diastereoselectivity in the Reductive Dimerization
Potential Cause Troubleshooting Steps
Reaction Temperature Too High - Lower the reaction temperature. In many cases, conducting the reaction at 0°C or even lower can significantly improve diastereoselectivity.
Unfavorable Solvent Effects - Screen different solvents. The polarity of the solvent can influence the transition state geometry and thus the stereochemical outcome.
Incorrect Choice of Reducing System - Experiment with different reducing agents and catalysts. The steric and electronic properties of the reducing system can have a profound impact on diastereoselectivity.
Problem 3: Inefficient or Unselective Cyclization to the Tetrahydrofuran Ring
Potential Cause Troubleshooting Steps
Incorrect Oxidizing Agent - Screen Oxidants: Common oxidants for this type of transformation include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or ceric ammonium nitrate (CAN). The choice of oxidant can be critical for success.
Suboptimal Reaction Conditions - Temperature Control: The reaction may require heating, but excessive temperatures can lead to decomposition. A stepwise increase in temperature can help identify the optimal range. - Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.
Presence of Impurities - Purify the Diol Intermediate: Ensure the 1,4-diaryl-2,3-dimethylbutane intermediate is of high purity before attempting the cyclization. Residual reducing agents or side products from the previous step can interfere.

IV. Experimental Protocols

Protocol 1: Reductive Dimerization of Isosafrole (Illustrative)

This protocol is a representative procedure and may require optimization for your specific setup.

Reductive_Dimerization_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Dissolve Isosafrole in an appropriate solvent (e.g., THF). B 2. Add the solution to a reaction vessel containing the reducing agent (e.g., Na in liquid NH3). A->B C 3. Stir the reaction mixture at a controlled temperature (e.g., -78°C). B->C D 4. Monitor the reaction progress by TLC. C->D E 5. Quench the reaction carefully (e.g., with NH4Cl). D->E F 6. Extract the product with an organic solvent. E->F G 7. Purify the crude product by column chromatography. F->G

Caption: Workflow for reductive dimerization.

Materials:

  • Isosafrole

  • Sodium metal

  • Liquid ammonia

  • Anhydrous diethyl ether or THF

  • Ammonium chloride (saturated aqueous solution)

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a gas inlet.

  • Condense liquid ammonia into the flask at -78°C (dry ice/acetone bath).

  • Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

  • Slowly add a solution of isosafrole in anhydrous diethyl ether or THF to the reaction mixture via the dropping funnel.

  • Stir the reaction mixture at -78°C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of solid ammonium chloride, followed by the saturated aqueous solution of ammonium chloride.

  • Allow the ammonia to evaporate overnight.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 1,4-bis(3,4-methylenedioxyphenyl)-2,3-dimethylbutane as a mixture of diastereomers.

Protocol 2: Oxidative Cyclization (Illustrative)

This protocol provides a general method for the cyclization step.

Materials:

  • 1,4-bis(3,4-methylenedioxyphenyl)-2,3-dimethylbutane

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 1,4-bis(3,4-methylenedioxyphenyl)-2,3-dimethylbutane in dry DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DDQ in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired this compound.

V. Data Summary

Reaction Step Key Parameters Typical Yield Range Notes
Reductive Dimerization Reagent, Temperature, Concentration40-70%Diastereomeric ratio can vary significantly.
Oxidative Cyclization Oxidant, Solvent, Temperature50-80%Purity of the starting diol is crucial for high yield.
Purification Column Chromatography, HPLC-Gradient elution is often necessary for good separation of diastereomers.

VI. References

  • Stereoselective Synthesis of Tetrahydrofuran Lignans. Mahidol University. --INVALID-LINK--

  • Different Strategies for the Chemical Synthesis of Lignans. ResearchGate. --INVALID-LINK--

  • Advances in the Synthesis of Lignan Natural Products. SciSpace. --INVALID-LINK--

  • Common side reactions in the synthesis of dibenzylbutane lignans. Benchchem. --INVALID-LINK--

Technical Support Center: Navigating the Challenges of Tetrahydrofuran Lignan Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tetrahydrofuran lignans. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable bioactive compounds from intricate natural mixtures. Here, we will delve into the common challenges encountered during the purification process and provide practical, in-depth solutions in a troubleshooting-focused, question-and-answer format. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your experimental work.

Understanding the Core Challenges

The purification of tetrahydrofuran lignans is often a multi-step process fraught with potential pitfalls. These challenges stem from the inherent chemical properties of the lignans themselves and the complexity of the matrices in which they are found. Key difficulties include:

  • Structural Similarity and Stereoisomerism: Lignans often exist as complex mixtures of isomers and stereoisomers, making their separation a significant hurdle.[1]

  • Matrix Complexity: Plant extracts are a rich source of lignans but also contain a diverse array of other phytochemicals, such as fats, waxes, and pigments, that can interfere with purification.[2]

  • Compound Stability: Lignans can be sensitive to heat, light, and pH, leading to degradation during extraction and purification.[2][3]

  • Low Abundance: The concentration of target lignans in natural sources can be low, necessitating efficient and high-recovery purification methods.

This guide will address these challenges through a series of frequently asked questions, providing you with the knowledge to optimize your purification workflows.

FAQs and Troubleshooting Guides

Section 1: Extraction and Initial Cleanup

Question: I'm starting with a raw plant extract. What is the best initial strategy to enrich my sample for tetrahydrofuran lignans and remove interfering substances?

Answer: A crucial first step is a sequential extraction approach to remove non-polar and highly polar impurities.[1][4]

  • Defatting: For lignan sources rich in lipids, such as seeds, a pre-extraction with a non-polar solvent like n-hexane or petroleum ether is highly recommended.[2] This step removes fats and waxes that can complicate subsequent chromatographic steps.

  • Lignan Extraction: Following defatting, extraction with a more polar solvent like methanol, ethanol, or acetone is effective for isolating the lignans.[1][4] The choice between methanol and ethanol often depends on laboratory practice; methanol offers higher polarity and a lower boiling point, while ethanol is less toxic.[2]

  • Liquid-Liquid Partitioning: After the initial extraction, a liquid-liquid partitioning step can further clean up the extract. For instance, partitioning the extract between ethyl acetate and water can help separate lignans from more polar compounds.[5]

Troubleshooting Tip: If you observe a low yield of your target lignan after the initial extraction, consider optimizing the extraction parameters. Factors such as solvent-to-sample ratio, extraction time, and temperature can significantly impact the yield.[2] Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also enhance extraction efficiency.[6]

Section 2: Chromatographic Separation

Question: My chromatograms show many overlapping peaks, making it difficult to isolate my target tetrahydrofuran lignan. What purification strategies can I employ?

Answer: Overlapping peaks are a common issue due to the structural similarity of lignans. A multi-step chromatographic approach is often necessary to achieve high purity.

  • Initial Separation with Silica Gel Chromatography: Silica gel column chromatography is a robust technique for the initial fractionation of the crude extract.[3] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate compounds based on their polarity. For example, a gradient of n-hexane and ethyl acetate is commonly used.[3]

  • Size Exclusion Chromatography with Sephadex LH-20: For further purification, Sephadex LH-20 column chromatography is particularly effective at removing polymeric impurities and separating compounds based on size and polarity.[3] Methanol is a common eluent for this step.

  • High-Resolution Separation with HPLC: For final purification, High-Performance Liquid Chromatography (HPLC) is indispensable.[1][4]

    • Reversed-Phase HPLC: C18 columns are widely used for separating lignans.[3] A gradient of methanol-water or acetonitrile-water is a typical mobile phase.

    • Chiral HPLC: If you are working with enantiomers, a chiral HPLC column will be necessary for their separation.[1][4]

Data Presentation: Comparison of Chromatographic Techniques

TechniquePrinciplePrimary UseCommon Stationary PhaseCommon Mobile Phase
Silica Gel Chromatography AdsorptionInitial fractionationSilica Geln-Hexane/Ethyl Acetate gradient
Sephadex LH-20 Size Exclusion & PartitionRemoval of polymers, further purificationDextran-basedMethanol
Reversed-Phase HPLC PartitionHigh-resolution separation, final purificationC18, C8Methanol/Water or Acetonitrile/Water gradient
Chiral HPLC Chiral RecognitionSeparation of enantiomersChiral Stationary PhaseVaries depending on column
Section 3: Compound Stability and Degradation

Question: I am concerned about the stability of my target tetrahydrofuran lignan during the purification process. What precautions should I take?

Answer: Lignan stability is a critical consideration. Several factors can lead to degradation, and taking preventative measures is key.

  • Avoid Harsh pH Conditions: Acidic or alkaline conditions can cause structural changes in some lignans.[1][4] It is advisable to work at or near neutral pH whenever possible.

  • Temperature Control: While some lignans are thermally stable, prolonged exposure to high temperatures should be avoided.[2] Use a rotary evaporator under reduced pressure at a low temperature for solvent removal.[3]

  • Protection from Light: Some lignans may be photosensitive. It is good practice to protect samples from direct light by using amber vials or covering glassware with aluminum foil.

  • Proper Storage: Store extracts and purified fractions in a cold, dark, and dry environment to prevent degradation over time.[3]

Experimental Protocol: A Generalized Workflow for Tetrahydrofuran Lignan Purification

This protocol provides a general framework. Optimization will be required based on the specific plant material and target lignan.

  • Preparation of Plant Material: Grind the dried plant material to a fine powder to increase the surface area for extraction.[3]

  • Sequential Extraction:

    • Perform a preliminary extraction with n-hexane to remove lipids.

    • Extract the defatted material with methanol or ethanol to isolate the lignans.[1][4]

  • Concentration: Concentrate the lignan-rich extract using a rotary evaporator at a temperature below 40°C.

  • Initial Chromatographic Cleanup:

    • Subject the concentrated extract to silica gel column chromatography.

    • Elute with a gradient of increasing polarity (e.g., n-hexane:ethyl acetate).

    • Monitor the fractions using Thin Layer Chromatography (TLC).[1][4]

  • Intermediate Purification:

    • Pool the fractions containing the target lignan.

    • Apply the pooled fractions to a Sephadex LH-20 column and elute with methanol.[3]

  • Final Purification:

    • Further purify the target-rich fraction using preparative HPLC with a reversed-phase C18 column.[3]

    • Use an appropriate mobile phase gradient (e.g., methanol-water) to achieve baseline separation.

  • Compound Characterization: Confirm the structure and purity of the isolated lignan using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Visualization: Generalized Purification Workflow

Lignan Purification Workflow Start Dried Plant Material Defatting Defatting (n-hexane) Start->Defatting Extraction Lignan Extraction (Methanol/Ethanol) Defatting->Extraction Crude_Extract Crude Lignan Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (Reversed-Phase) Sephadex->Prep_HPLC Pure_Lignan Pure Tetrahydrofuran Lignan Prep_HPLC->Pure_Lignan

Caption: A generalized workflow for the purification of tetrahydrofuran lignans.

Section 4: Advanced Troubleshooting

Question: I've tried multiple chromatographic steps, but I still have a persistent impurity co-eluting with my target lignan. What else can I do?

Answer: This is a challenging but not uncommon situation. Here are some advanced strategies to consider:

  • Orthogonal Separation Techniques: If you have been primarily using normal-phase and reversed-phase chromatography, which separate based on polarity, consider a technique that utilizes a different separation mechanism.

    • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that can be very effective for separating compounds with similar polarities.[8]

    • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for the separation of complex mixtures and is considered a "green" chemistry technique due to the reduced use of organic solvents.[8]

  • Optimize HPLC Conditions:

    • Different Stationary Phases: Instead of a C18 column, try a C8 or a phenyl-hexyl column, which can offer different selectivities.

    • Mobile Phase Modifiers: Adding a small amount of a modifier like formic acid or acetic acid to the mobile phase can sometimes improve peak shape and resolution.[8]

    • Temperature Optimization: Adjusting the column temperature can also alter the selectivity of the separation.

  • Preparative TLC: For small-scale purification, preparative Thin Layer Chromatography (TLC) can be a useful tool to isolate a small amount of pure compound for characterization.[8]

Visualization: Troubleshooting Decision Tree

Troubleshooting Lignan Purification Start Start Purification Low_Yield Low Yield? Start->Low_Yield Impure_Fractions Impure Fractions? Low_Yield->Impure_Fractions No Optimize_Extraction Optimize Extraction: - Change solvent polarity - Use UAE/MAE - Increase extraction time Low_Yield->Optimize_Extraction Yes Degradation Compound Degradation? Impure_Fractions->Degradation No Multi_Step_Chrom Employ Multi-Step Chromatography: - Silica Gel -> Sephadex LH-20 - Preparative HPLC Impure_Fractions->Multi_Step_Chrom Yes Success Successful Purification Degradation->Success No Mild_Conditions Use Mild Conditions: - Avoid harsh pH - Low temperature - Protect from light Degradation->Mild_Conditions Yes Persistent_Issue Persistent Issue Optimize_Extraction->Impure_Fractions Multi_Step_Chrom->Degradation Mild_Conditions->Success

Caption: A troubleshooting decision tree for common issues in lignan purification.

Conclusion

The successful purification of tetrahydrofuran lignans from complex mixtures is a challenging yet achievable goal. By understanding the underlying principles of extraction and chromatography and by systematically troubleshooting common issues, researchers can develop robust and efficient purification workflows. This guide provides a foundation of knowledge and practical advice to help you overcome the hurdles in your lignan purification endeavors.

References

overcoming solubility issues of "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan" in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: SSC-LIG-0808 Compound: Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan Last Updated: January 3, 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for this compound. This compound is a lignan, a class of polyphenols found in various plants, including Myristica fragrans (nutmeg).[1][][3] Lignans are characterized by their phenylpropanoid structures, which make them fairly lipophilic (fat-soluble) and, consequently, sparingly soluble or insoluble in aqueous solutions.[4][5] This inherent hydrophobicity presents a significant hurdle for researchers in drug development and biological studies, as achieving consistent and effective concentrations in aqueous buffers and cell culture media is critical for obtaining reliable experimental results.

This guide provides a comprehensive resource for overcoming these solubility issues, offering a series of frequently asked questions, detailed troubleshooting protocols, and comparative data to help you select the most appropriate solubilization strategy for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to dissolve in water?

A1: This compound is a specific lignan with the CAS Number 178740-32-4 and a molecular weight of 340.37 g/mol .[1][6][7] Its chemical structure, rich in nonpolar phenyl and furan rings, makes it hydrophobic.[][6] Like other lignans, it is soluble in organic solvents but has very limited solubility in water.[4][8][9] This poor aqueous solubility is the primary challenge that researchers face when working with this compound in biological systems, which are overwhelmingly aqueous.

Q2: What is the best way to prepare an initial high-concentration stock solution?

A2: The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice. One supplier reports a solubility of up to 50 mg/mL (146.90 mM) in DMSO, which may require gentle warming and sonication to fully dissolve.[1] Other potential organic solvents include chloroform, dichloromethane, and acetone.[9] This organic stock solution can then be serially diluted into your aqueous experimental medium using one of the methods detailed in this guide.

Q3: What are the primary methods for increasing the aqueous solubility of this compound for my experiments?

A3: There are several well-established techniques to enhance the solubility of hydrophobic compounds.[10][11][12] The most common and accessible methods for a research setting are:

  • Co-Solvency: Introducing a water-miscible organic solvent into the aqueous buffer to increase the solvent's capacity to dissolve nonpolar molecules.[13][14][15]

  • Cyclodextrin Complexation: Using cyclic oligosaccharides (cyclodextrins) that have a hydrophobic interior and a hydrophilic exterior to encapsulate the compound, thereby increasing its apparent water solubility.[16][17][18]

  • Surfactant-Mediated Solubilization (Micellar Solubilization): Employing surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that entrap the hydrophobic compound within their core.[19][20][21][22]

Q4: How do I decide which solubilization method is right for my experiment?

A4: The optimal method depends on your experimental context, including the final required concentration, the sensitivity of your biological system (e.g., cell line, enzyme) to excipients, and the duration of the experiment. The decision tree diagram and comparative table below are designed to guide your choice.

Decision Workflow for Solubility Enhancement

start Start: Need to dissolve compound in aqueous buffer q1 Is this for a quick, initial in vitro screening assay? start->q1 co_solvent Use Co-Solvent Method (e.g., DMSO, Ethanol) q1->co_solvent Yes q2 Are you concerned about solvent toxicity or artifacts in your biological system? q1->q2 No cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) Offers low toxicity. q2->cyclodextrin Yes q3 Do you require a high final concentration or improved long-term stability? q2->q3 No surfactant Use Surfactant Method (e.g., Polysorbate 80) Can achieve higher loading. q3->surfactant Yes advanced Consider Advanced Formulations (e.g., Lipid-based systems, Nanosuspensions) For in vivo or complex applications. q3->advanced No/ Need more cluster_0 Step 1: Stock Solution cluster_1 Step 2: Aqueous Formulation weigh Weigh Compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Clear add_dmso->dissolve stock High-Concentration DMSO Stock dissolve->stock add_stock Add Stock to Buffer (while vortexing) stock->add_stock prep_buffer Prepare Aqueous Buffer (with or without excipients like HP-β-CD) prep_buffer->add_stock final_mix Final Mix / Equilibrate add_stock->final_mix final_solution Final Working Solution final_mix->final_solution

References

Technical Support Center: Troubleshooting Interference in Furan Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry analysis of furan compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common interferences encountered during their experiments. The following question-and-answer format provides in-depth, field-proven insights to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a high background signal or "noisy" baseline in my chromatogram. What are the likely causes and how can I fix it?

A1: A high background signal is a common issue that can mask the detection of low-level analytes and compromise the accuracy of your quantification. The primary culprits are often contamination in your system or impure reagents.

Causality and Troubleshooting Steps:

  • Contaminated Solvents or Reagents: Even high-purity solvents can contain contaminants that contribute to background noise.[1][2]

    • Action: Always use LC-MS or HPLC-grade solvents and freshly prepared mobile phases. It's good practice to dedicate specific solvent bottles for your LC-MS to avoid cross-contamination from detergents.[2]

  • System Contamination: Contaminants can build up in the LC flow path, injector, column, or MS ion source.[1]

    • Action: Implement a regular system cleaning protocol. Flush the system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water) to remove accumulated residues. If the background persists, it may be time to clean the ion source.[3]

  • Gas Purity: For GC-MS, impurities in the carrier gas (e.g., helium) can lead to an elevated baseline.

    • Action: Ensure you are using high-purity gas (99.999% or higher) and that gas filters are installed and functioning correctly to trap moisture, oxygen, and hydrocarbons.[3]

  • Column Bleed: This occurs when the stationary phase of the GC or LC column degrades at high temperatures, releasing siloxanes or other compounds that create a rising baseline, particularly at the end of a temperature-programmed run.[3]

    • Action: Condition new columns according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature. If bleed is persistent, you may need to trim the front end of the column or replace it entirely.[3]

A systematic approach to identifying the source of the high background is illustrated in the workflow below.

A High Background Signal Observed B Run a Solvent Blank A->B C Is Background Still High? B->C D Source is likely System Contamination (Injector, Tubing, Source) C->D No E Source is likely Solvent/Reagent or Gas Contamination C->E Yes F Clean System Components (Source, Injector, etc.) D->F G Prepare Fresh Solvents/Reagents Check Gas Purity & Traps E->G

Caption: Troubleshooting workflow for high background signal.

Q2: My analyte signal is inconsistent or shows poor recovery. How do I diagnose and mitigate matrix effects?

A2: Matrix effects are a significant challenge in mass spectrometry, caused by co-eluting compounds from the sample matrix that interfere with the ionization of your target analyte.[4][5][6] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), both of which severely compromise quantitative accuracy.[4][5][7]

Diagnosing Matrix Effects:

The most direct way to assess matrix effects is through a post-column infusion experiment . This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs.

Protocol: Post-Column Infusion Experiment

  • Setup: Infuse a standard solution of your furan analyte at a constant flow rate directly into the MS source, post-column, using a syringe pump and a T-fitting.

  • Analysis: While the standard is being infused, inject a blank matrix extract (a sample known to be free of your analyte) onto the LC column.

  • Interpretation: Monitor the signal of your infused analyte. A stable, flat baseline indicates no matrix effects. Dips in the signal correspond to regions of ion suppression, while peaks indicate ion enhancement, directly correlating with the elution times of interfering matrix components.

Mitigating Matrix Effects:

Once identified, matrix effects can be managed through several strategies:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid Phase Microextraction (SPME) or QuE-ChERS are effective for selectively extracting volatile analytes like furans while leaving behind non-volatile matrix components.[8]

  • Chromatographic Separation: Optimize your GC or LC method to separate your target analyte from the interfering compounds. Adjusting the gradient, temperature program, or switching to a column with a different stationary phase can be effective.[9]

  • Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components.[9] However, this may compromise the limit of detection for your analyte.

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is identical to your samples.[8] This helps to ensure that the calibration standards experience the same matrix effects as the samples, thus compensating for the signal suppression or enhancement.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most robust method. An SIL-IS (e.g., furan-d4 for furan) is chemically identical to the analyte but has a different mass.[8] It is added to the sample before extraction and will co-elute with the analyte, experiencing the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, you can accurately correct for signal variations.[8]

The decision-making process for addressing inaccurate quantification is outlined below.

A Inaccurate Quantification (Poor Recovery) B Perform Post-Column Infusion Experiment A->B C Matrix Effect Detected? B->C D Check for other issues: - Standard prep errors - Instrument malfunction C->D No E Implement Mitigation Strategy C->E Yes F Stable Isotope Internal Standard E->F G Matrix-Matched Calibration E->G H Improve Sample Cleanup (e.g., SPME) E->H I Dilute Sample E->I

Caption: Decision workflow for mitigating matrix effects.

Q3: I suspect an isobaric interference is co-eluting with my target furan. How can I confirm and resolve this?

A3: Isobaric interference occurs when two different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a low-resolution mass spectrometer if they are not chromatographically separated. For example, in the analysis of 2-ethylfuran, its isomer 2,5-dimethylfuran is a common interferent as they share the same m/z.[9]

Confirmation and Resolution Strategies:

  • Chromatographic Optimization: The most effective way to resolve isobaric compounds is to separate them chromatographically.

    • Action (GC-MS): Employ a GC column with a stationary phase designed for separating volatile isomers, such as an HP-5MS or Rxi-624Sil MS.[9][10][11] Optimize the oven temperature program with a slow ramp rate to enhance resolution between the isomers.[9]

    • Action (LC-MS): Experiment with different mobile phase compositions, gradients, and column chemistries (e.g., C18, Phenyl-Hexyl) to achieve separation.

  • Tandem Mass Spectrometry (MS/MS): If chromatographic separation is incomplete, MS/MS in Multiple Reaction Monitoring (MRM) mode is essential.

    • Mechanism: In MRM, you select a specific precursor ion (the molecular ion of your analyte) and then fragment it in a collision cell to produce characteristic product ions. Isobaric compounds, even with the same precursor mass, will often produce different product ions or the same product ions at different abundance ratios.

    • Action: Analyze standards of your target analyte and the suspected interferent to identify unique precursor-to-product ion transitions (MRM transitions) for each. Select a primary (quantifier) and a secondary (qualifier) transition for your target analyte. The ratio of these two transitions should be constant across your standards and samples. A change in this ratio in a sample indicates the presence of an interference.[10][12]

Table 1: Example MRM Transitions for Common Furan Compounds

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Furan683968
Furan-d4 (IS)724272
2-Methylfuran825382
2,5-Dimethylfuran967996
Furfural969567
Furfuryl Alcohol988170

Note: Optimal MRM transitions should be determined empirically on your specific instrument.

Q4: My peak shape is poor (tailing, fronting, or splitting). What does this indicate?

A4: Poor peak shape can significantly impact integration and quantification accuracy. The shape of the peak provides clues to the underlying problem.

  • Peak Tailing: This is often caused by active sites in the GC inlet or column that interact undesirably with polar analytes.[8]

    • Cause: Co-extracted matrix components or degradation of the deactivated surfaces in the inlet liner or the front of the GC column can expose active silanol groups.

    • Solution: Regularly replace the GC inlet liner with a deactivated one. If tailing persists, trim 0.5m from the front of the column to remove active sites. Using analyte protectants in your standards can also help.[8]

  • Peak Fronting: This is typically a sign of column overload.[8]

    • Cause: Injecting too much analyte mass onto the column saturates the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.[8]

  • Split Peaks: This can be caused by issues in the sample introduction or column integrity.[13]

    • Cause: A blocked inlet frit, a void in the column packing, or an inefficient solvent focusing effect at the start of the analysis can all lead to split peaks.

    • Solution: Check and replace the inlet frit. Backflushing the column may resolve some issues, but in severe cases, the column may need to be replaced.[13] Ensure your injection solvent is compatible with the stationary phase and the initial oven temperature is appropriate for solvent focusing.

References

Technical Support Center: Solid-Phase Extraction of Furan Derivatives from Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the refinement of solid-phase extraction (SPE) methods for furan derivatives in food matrices. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of analyzing these volatile and often trace-level compounds. Our approach is rooted in explaining the "why" behind experimental choices, ensuring robust and reliable results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your SPE workflow for furan derivatives. Each problem is followed by probable causes and a logical, step-by-step approach to resolution.

Issue 1: Low Analyte Recovery (<70%)

Low recovery is a frequent challenge, indicating that a significant portion of the furan derivatives is lost during the extraction process.

Potential Causes:

  • Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the optimal chemical affinity for the target furan derivatives.

  • Inefficient Elution: The elution solvent may be too weak to desorb the analytes completely from the sorbent.

  • Sample Overload: Exceeding the sorbent's capacity can lead to analyte breakthrough during sample loading.

  • Analyte Volatility: Furan and its low-molecular-weight derivatives are highly volatile and can be lost during sample preparation and solvent evaporation steps.[1]

  • Matrix Effects: Co-extracted matrix components can interfere with the analyte-sorbent interaction.[2]

Step-by-Step Troubleshooting:

  • Re-evaluate Sorbent Choice:

    • Principle: The choice of sorbent is critical and depends on the polarity of the furan derivatives and the nature of the food matrix.[3] For volatile furan derivatives, headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique.[4]

    • Action: For polar furan derivatives, consider polar sorbents. For non-polar derivatives, a non-polar C18 or polymeric sorbent might be more effective. If using HS-SPME, the fiber coating is crucial; Carboxen/Polydimethylsiloxane (CAR/PDMS) is often suitable for small, volatile molecules like furan.[5][6]

  • Optimize Elution Solvent:

    • Principle: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent.

    • Action: Increase the strength of your elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent (e.g., methanol, acetonitrile) in the mixture.[7] For polar furan derivatives, polar solvents like methanol or acetonitrile are often effective.[8] A stepwise elution with increasing solvent strength can also help to selectively elute the analytes.[8]

  • Assess Sorbent Capacity:

    • Principle: Every SPE cartridge has a finite capacity for both the analyte and matrix components.

    • Action: Try reducing the sample volume or diluting the sample before loading.[9] If low recovery persists, you may need to use a larger SPE cartridge with more sorbent mass.

  • Minimize Volatilization Losses:

    • Principle: The high volatility of furan necessitates careful handling to prevent evaporative losses.[10]

    • Action: Keep sample and standard solutions chilled and tightly sealed. When concentrating the eluate, use a gentle stream of nitrogen and avoid complete dryness. Reconstitute the sample immediately after evaporation.

  • Address Matrix Effects:

    • Principle: Complex food matrices can contain compounds that interfere with the SPE process.[4]

    • Action: Incorporate a pre-extraction cleanup step, such as protein precipitation or liquid-liquid extraction. Alternatively, consider a more selective SPE sorbent or a matrix-matched calibration approach for quantification.[9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also effective for complex food matrices.[4]

Issue 2: Poor Reproducibility (High %RSD)

Inconsistent results, reflected by a high relative standard deviation (%RSD), undermine the reliability of your method.

Potential Causes:

  • Inconsistent Sample Preparation: Variations in sample homogenization, pH adjustment, or dilution can lead to variable extraction efficiencies.

  • SPE Cartridge Channeling: If the sample or solvents flow through channels in the sorbent bed instead of percolating uniformly, interactions will be inconsistent.

  • Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution affect the contact time between the sample and the sorbent.

  • Incomplete Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to variable retention.

Step-by-Step Troubleshooting:

  • Standardize Sample Preparation:

    • Principle: A consistent starting sample is fundamental to reproducible extractions.

    • Action: Develop and strictly adhere to a detailed standard operating procedure (SOP) for sample preparation. Ensure thorough homogenization of solid samples. Use calibrated pipettes and balances. For aqueous samples, ensure the pH is consistent across all samples and standards.

  • Prevent Cartridge Channeling:

    • Principle: A uniform flow path through the sorbent bed is essential for consistent analyte retention.

    • Action: Ensure the sorbent bed does not dry out between conditioning, equilibration, and sample loading steps, unless the protocol specifies otherwise.[7] Load the sample slowly and evenly onto the center of the sorbent bed.

  • Control Flow Rates:

    • Principle: The kinetics of analyte-sorbent binding and elution are time-dependent.

    • Action: Use a vacuum manifold with a flow control valve or a positive pressure manifold to maintain a consistent and slow flow rate (typically 1-2 mL/min) during all steps.

  • Ensure Proper Cartridge Conditioning and Equilibration:

    • Principle: Conditioning wets the sorbent and activates the functional groups, while equilibration creates a chemical environment similar to the sample matrix to ensure consistent retention.[7]

    • Action: Always perform the conditioning step (e.g., with methanol) followed by an equilibration step (e.g., with water or a buffer matching the sample's pH).[7] Do not let the cartridge dry out between these steps.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right SPE sorbent for my specific food matrix and furan derivative?

A1: The selection process involves considering the physicochemical properties of your analyte and the major components of your sample matrix.

  • Analyte Polarity: For polar furan derivatives like furfural and 5-hydroxymethylfurfural (5-HMF), a polar sorbent such as silica or diol may be appropriate. For less polar derivatives, a non-polar sorbent like C18 or a polymeric sorbent is often a good choice.

  • Matrix Complexity: For complex matrices like coffee or canned fish, a more selective extraction technique like HS-SPME is often preferred to minimize co-extraction of interfering compounds.[11][12] The choice of fiber coating for SPME is critical; for a wide range of furan derivatives, a mixed-phase fiber like Carboxen/Divinylbenzene/Polydimethylsiloxane (CAR/DVB/PDMS) can be effective.[6]

  • Literature Review: A thorough literature search for validated methods on similar food matrices is an invaluable starting point.

Q2: What is the purpose of adding salt (e.g., NaCl) during HS-SPME of furan derivatives?

A2: Adding a salt like sodium chloride to an aqueous sample increases the ionic strength of the solution. This "salting-out" effect reduces the solubility of volatile organic compounds like furan derivatives, promoting their partitioning from the sample matrix into the headspace, where they can be more efficiently adsorbed by the SPME fiber.[11][13] For example, in the analysis of furan derivatives in fruit juice or canned fish, the addition of a saturated NaCl solution has been shown to enhance extraction efficiency.[14]

Q3: Can I reuse SPE cartridges?

A3: While some manufacturers may provide protocols for regenerating and reusing certain types of SPE cartridges (particularly those with robust polymeric sorbents), it is generally not recommended for trace analysis of contaminants in complex food matrices. The risk of carryover from one sample to the next can lead to inaccurate results. For validated, high-sensitivity methods, using a new cartridge for each sample is the best practice to ensure data integrity.

Q4: My final extract contains interfering peaks. How can I improve the cleanliness of my extract?

A4: Improving extract cleanliness involves enhancing the selectivity of your SPE method.

  • Optimize the Wash Step: The wash step is crucial for removing weakly bound matrix components while retaining the analytes of interest.[7] You can try increasing the strength of the wash solvent (e.g., by adding a small percentage of organic solvent to the aqueous wash solution) without eluting your target compounds.

  • Use a More Selective Sorbent: Consider using a sorbent with a different retention mechanism. For example, if you are using a non-polar sorbent, an ion-exchange sorbent might provide better selectivity if your analytes have ionizable functional groups.

  • Incorporate a Pre-SPE Cleanup: For very complex matrices, a preliminary cleanup step like liquid-liquid extraction or protein precipitation can significantly reduce the amount of interfering compounds loaded onto the SPE cartridge.

Section 3: Experimental Protocols and Data

Generalized SPE Protocol for Furan Derivatives in a Liquid Food Matrix (e.g., Fruit Juice)

This protocol provides a general framework. Optimization will be required for specific analytes and matrices.

1. Sample Preparation:

  • Centrifuge the juice sample to remove any pulp or suspended solids.
  • Adjust the pH of the supernatant if necessary, depending on the chosen SPE sorbent and target analytes.
  • Spike with an internal standard (e.g., d4-furan) for accurate quantification.[15]

2. SPE Cartridge Conditioning:

  • Pass 3 mL of methanol through the SPE cartridge (e.g., C18, 500 mg).
  • Do not allow the sorbent to dry.

3. SPE Cartridge Equilibration:

  • Pass 3 mL of deionized water through the cartridge.
  • Ensure the sorbent bed remains submerged.

4. Sample Loading:

  • Load 5 mL of the prepared juice sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).

5. Washing:

  • Wash the cartridge with 3 mL of deionized water to remove sugars and other polar interferences.

6. Drying:

  • Dry the cartridge thoroughly under a stream of nitrogen or by applying a strong vacuum for 10-15 minutes to remove residual water.

7. Elution:

  • Elute the furan derivatives with 2 x 2 mL of a suitable organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and hexane). Collect the eluate in a clean tube.

8. Concentration and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small, known volume (e.g., 200 µL) of a solvent compatible with your analytical instrument (e.g., methanol for GC analysis).

Data Presentation: Recovery of Furan Derivatives with Different Elution Solvents

The following table summarizes typical recovery data for furan derivatives from a spiked apple cider matrix using a polymeric SPE sorbent, illustrating the importance of optimizing the elution solvent.

Furan DerivativeElution SolventAverage Recovery (%)[3]%RSD (n=3)[3]
5-HMFDAcetonitrile95.23.1
2-FuraldehydeAcetonitrile92.84.5
2-AcetylfuranAcetonitrile98.52.8
5-HMFDMethanol85.15.2
2-FuraldehydeMethanol82.46.1
2-AcetylfuranMethanol88.94.7

5-HMFD: 5-hydroxymethyl-2-furaldehyde

This data clearly indicates that for this particular matrix and sorbent, acetonitrile provides higher and more consistent recoveries than methanol.

Section 4: Visualizing the Workflow and Troubleshooting Logic

General SPE Workflow

The following diagram illustrates the key steps in a typical solid-phase extraction procedure.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Wet & Activate Load 3. Sample Loading Equilibrate->Load Prepare Sorbent Wash 4. Washing (Remove Interferences) Load->Wash Retain Analytes Elute 5. Elution (Collect Analytes) Wash->Elute Clean Extract Analyze 6. Analysis (e.g., GC-MS) Elute->Analyze Isolate Analytes

Caption: A typical solid-phase extraction workflow.

Troubleshooting Logic for Low Analyte Recovery

This decision tree provides a logical pathway for diagnosing and resolving low recovery issues.

Troubleshooting_Low_Recovery Start Low Recovery (<70%) Detected Check_Elution Is Elution Solvent Strong Enough? Start->Check_Elution Increase_Strength Increase Solvent Strength or Change Solvent Check_Elution->Increase_Strength No Check_Sorbent Is Sorbent Choice Correct? Check_Elution->Check_Sorbent Yes Increase_Strength->Start Re-test Reevaluate_Sorbent Re-evaluate Sorbent Based on Analyte Polarity & Matrix Check_Sorbent->Reevaluate_Sorbent No Check_Wash Is Wash Step Too Strong? Check_Sorbent->Check_Wash Yes Reevaluate_Sorbent->Start Re-test Weaken_Wash Decrease Wash Solvent Strength Check_Wash->Weaken_Wash Yes Check_FlowRate Is Flow Rate Too High? Check_Wash->Check_FlowRate No Weaken_Wash->Start Re-test Decrease_FlowRate Decrease Flow Rate (1-2 mL/min) Check_FlowRate->Decrease_FlowRate Yes Check_Matrix Consider Matrix Effects Check_FlowRate->Check_Matrix No Decrease_FlowRate->Start Re-test

Caption: Troubleshooting workflow for low analyte recovery.

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Natural Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the poor aqueous solubility of natural compounds. This guide provides in-depth, practical answers to common questions and troubleshooting scenarios encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your strategy from the outset.

Question: What is "bioavailability" and why is it a primary challenge for natural compounds?

Answer: Bioavailability refers to the rate and extent to which an active substance is absorbed from a dosage form and becomes available at the site of action.[1] For oral delivery, this means the compound must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane to enter systemic circulation. Many natural compounds, such as flavonoids, terpenoids, and polyphenols, are highly lipophilic or crystalline, leading to poor aqueous solubility.[2][3] This low solubility is a major bottleneck, as a compound that doesn't dissolve cannot be effectively absorbed, resulting in low bioavailability and limiting its therapeutic potential.[4][5]

Question: How do I select the most appropriate bioavailability enhancement strategy for my specific natural compound?

Answer: The choice of strategy is dictated by the physicochemical properties of your compound and the desired therapeutic outcome. A logical approach involves a preliminary characterization of your compound. Key factors include its melting point, Log P (lipophilicity), crystalline structure (polymorphism), and dose requirement.

The following decision workflow provides a high-level guide for selecting a suitable technology.

G cluster_0 cluster_1 Initial Assessment cluster_2 Technology Paths cluster_3 start Start: Characterize Natural Compound (Solubility, Log P, Tm, Dose) logP_check Is Log P > 3 and Compound is Thermostable? start->logP_check lipid_form Lipid-Based Formulations (SNEDDS, SMEDDS) logP_check->lipid_form  Yes solid_disp Amorphous Solid Dispersions (HME, Spray Drying) logP_check->solid_disp  No (Consider Solid State) particle_red Particle Size Reduction (Nanocrystals, Micronization) logP_check->particle_red  No (Thermolabile or Crystalline) end_node Proceed to Formulation Development & Troubleshooting lipid_form->end_node solid_disp->end_node particle_red->end_node

Caption: Workflow for selecting a bioavailability enhancement strategy.

Question: What are the main categories of bioavailability enhancement techniques?

Answer: The primary strategies focus on overcoming the dissolution rate-limiting step.[6] They can be broadly categorized into three main groups:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving or suspending the compound in a mixture of lipids, surfactants, and co-solvents.[7] This approach leverages the body's natural lipid absorption pathways. Examples include Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Solid Lipid Nanoparticles (SLNs).[4][8]

  • Amorphous Solid Dispersions (ASDs): In this technique, the crystalline natural compound is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[9][10] The amorphous form has higher free energy and thus greater solubility compared to its stable crystalline counterpart.[11]

  • Particle Size Reduction: This physical modification increases the surface area-to-volume ratio of the compound, which enhances the dissolution rate according to the Noyes-Whitney equation.[12][13] Technologies include micronization and the more advanced nanonization, which creates drug nanocrystals.[2][5]

Part 2: Troubleshooting Guide: Lipid-Based Formulations (SNEDDS)

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are isotropic mixtures of oil, surfactant, and a co-surfactant/co-solvent that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium like GI fluids.[14] They are particularly effective for highly lipophilic (Log P > 5) compounds.[15]

Question: My SNEDDS pre-concentrate is clear, but it turns cloudy or milky upon dilution in water. What's wrong?

Answer: This is a classic sign of poor self-emulsification, leading to the formation of a coarse emulsion with large droplet sizes (>200 nm) instead of a translucent nanoemulsion. The causality lies in an imbalance of the formulation components.

  • Insufficient Surfactant Concentration: The surfactant is critical for reducing the oil-water interfacial tension to enable spontaneous nanoemulsification.[16] If the concentration is too low, it cannot adequately stabilize the oil droplets formed during dispersion.

  • Inappropriate Surfactant HLB: The Hydrophilic-Lipophilic Balance (HLB) of your surfactant(s) is crucial. For SNEDDS (o/w nanoemulsions), surfactants with a high HLB (typically 12-18) are required to promote the formation of small, stable droplets.[17]

  • Poor Oil-Surfactant Miscibility: The chosen oil and surfactant must be highly miscible to form a homogenous pre-concentrate that disperses uniformly.

Troubleshooting Steps:

  • Increase Surfactant-to-Oil Ratio (S/O Ratio): Systematically increase the concentration of your surfactant in the formulation. Construct a ternary phase diagram to visually identify the region that yields a clear, stable nanoemulsion upon dilution.[18]

  • Screen Different Surfactants: Test a range of high-HLB, pharmaceutically acceptable surfactants (e.g., Kolliphor® EL, Tween® 80, Labrasol®).[19] The choice of surfactant can significantly impact droplet size.[16]

  • Incorporate a Co-solvent/Co-surfactant: A co-solvent like Transcutol® HP or a co-surfactant like Capryol® 90 can improve the solubility of the drug in the lipid phase and enhance the emulsification process.[17][20]

Question: My compound precipitates out of the SNEDDS formulation after dilution and during in vitro dissolution testing. How can I prevent this?

Answer: This indicates that while the formulation may initially solubilize the drug, it fails to maintain it in a supersaturated state upon dilution and digestion in the GI tract. This is a critical failure point.

  • Causality - Supersaturation Failure: The lipid components (oils) in the SNEDDS are digested by lipases in the GI tract into monoglycerides and fatty acids. These digestion products, along with bile salts, form mixed micelles that are responsible for keeping the now-released drug in a solubilized state for absorption.[14] If the formulation cannot maintain this solubilized state, the drug will precipitate.

Troubleshooting Steps:

  • Optimize the Oil Phase: The type of oil is critical. Long-chain triglycerides (LCTs) can solubilize more lipophilic drugs but may lead to less efficient emulsification. Medium-chain triglycerides (MCTs) often form more stable nanoemulsions and their digestion products are readily absorbed.[17] A combination of LCT and MCT can sometimes provide the optimal balance.

  • Perform In Vitro Lipolysis Testing: This is a mandatory validation step. An in vitro lipolysis model simulates the digestion process in the small intestine. It allows you to quantify the percentage of your compound that remains in the aqueous (solubilized) phase during digestion.[15][21] A successful formulation will keep the majority of the drug in this phase.

  • Incorporate Precipitation Inhibitors: In some cases, adding a small amount of a hydrophilic polymer (e.g., HPMC) to the formulation can act as a precipitation inhibitor, helping to maintain supersaturation.

Protocol: Screening of SNEDDS Excipients

This protocol provides a systematic approach to selecting the optimal oil, surfactant, and co-solvent for your natural compound.

Objective: To identify a combination of excipients that provides maximum solubility for the compound and forms a stable nanoemulsion.

Materials:

  • Your poorly soluble natural compound.

  • A selection of oils (e.g., Capryol® 90, Labrafac™ Lipophile WL 1349, Sesame Oil).[19]

  • A selection of surfactants (e.g., Cremophor® EL, Tween® 80, Labrasol®).[19]

  • A selection of co-solvents (e.g., Transcutol® HP, Propylene Glycol).[17]

  • Glass vials, vortex mixer, water bath shaker, analytical balance, HPLC-UV.

Methodology:

  • Solubility Screening:

    • Add an excess amount of your compound to 1g of each excipient (oils, surfactants, co-solvents) in separate glass vials.

    • Place the vials in a water bath shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

    • After incubation, centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated HPLC method.

    • Self-Validation: The excipient that shows the highest solubility for your compound is the primary candidate for that category (oil, surfactant, co-solvent).[18]

  • Ternary Phase Diagram Construction:

    • Based on the solubility results, select the best oil, surfactant, and co-solvent.

    • Prepare a series of formulations with varying ratios of these three components (e.g., from 10:80:10 to 80:10:10 oil:surfactant:co-solvent).

    • For each formulation, take a small aliquot (e.g., 100 µL) and dilute it with a larger volume of water (e.g., 10 mL).

    • Visually assess the resulting dispersion. Classify it as a transparent nanoemulsion, a bluish-white nanoemulsion, a milky emulsion, or a formulation with phase separation.

    • Plot the results on a ternary phase diagram to map the efficient self-nanoemulsification region.[18]

  • Droplet Size Analysis:

    • For the formulations that resulted in transparent or bluish-white nanoemulsions, measure the droplet size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument.

    • Self-Validation: An acceptable SNEDDS formulation should have a mean droplet size of <200 nm and a PDI of <0.3, indicating a narrow and uniform size distribution.[16]

Part 3: Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful strategy for improving the solubility of compounds that are crystalline and may not be suitable for lipid-based approaches.[3] The primary challenge with ASDs is maintaining the amorphous state, as recrystallization will negate any solubility advantage.[9][11]

Question: My amorphous solid dispersion shows signs of recrystallization during storage, especially under high humidity conditions. What is causing this instability?

Answer: This is the most significant challenge in ASD development. The high-energy amorphous state is thermodynamically driven to return to the more stable, low-energy crystalline form.[22] This physical instability is accelerated by two main factors:

  • Molecular Mobility: If the storage temperature is too close to or above the glass transition temperature (Tg) of the dispersion, the molecules have enough mobility to rearrange themselves into an ordered crystalline lattice.[11]

  • Hygroscopicity: Many polymers used in ASDs are hydrophilic and can absorb moisture from the environment. Water acts as a potent plasticizer, significantly lowering the Tg of the system and increasing molecular mobility, which in turn promotes recrystallization.[11][23]

Troubleshooting Steps:

  • Polymer Selection is Critical: The choice of polymer is the most important factor for stabilizing an ASD.[22]

    • High Tg Polymer: Select a polymer with a high Tg (e.g., PVP K30, HPMC-AS) to ensure the Tg of the final dispersion is well above ambient storage temperatures.

    • Drug-Polymer Miscibility: Ensure your drug and polymer are miscible. Strong intermolecular interactions (e.g., hydrogen bonding) between the drug and the polymer will inhibit the drug's ability to crystallize.[11] Use techniques like Differential Scanning Calorimetry (DSC) to assess miscibility.

  • Optimize Drug Loading: Do not exceed the solubility of the drug in the polymer matrix.[11] High drug loading increases the thermodynamic driving force for crystallization. Keep the drug loading below the saturation point to ensure a stable, single-phase system.

  • Control Storage Conditions: Store the ASD in tightly sealed containers with a desiccant to protect it from humidity. Storage temperature should be kept significantly below the formulation's Tg.[11]

Data Presentation: Comparison of Common Polymers for ASDs
PolymerGlass Transition Temp (Tg)Key FeaturesCommon Natural Compound Applications
PVP (Polyvinylpyrrolidone) ~175°C (K30)High Tg, good solubilizer, forms H-bonds.Curcumin, Quercetin
HPMC-AS (Hypromellose Phthalate) ~120°CpH-dependent solubility (dissolves > pH 5.5), good precipitation inhibitor.Resveratrol, Silymarin
Soluplus® (PVP-VA Copolymer) ~70°CAmphiphilic nature, acts as a solubilizer and surfactant.Paclitaxel derivatives
Eudragit® L100-55 ~110°CEnteric polymer, dissolves at pH > 5.5, protecting acid-labile compounds.Artemisinin

Note: Tg values are approximate and can vary by grade and moisture content.

Visualization: The Stability Challenge in ASDs

G cluster_0 Amorphous Solid Dispersion (High Energy State) cluster_1 Stable Crystalline Form (Low Energy State) cluster_2 Destabilizing Factors ASD Drug Molecules Dispersed in Polymer Matrix Crystal Ordered Crystal Lattice (Poorly Soluble) ASD->Crystal Recrystallization (Loss of Solubility Advantage) Moisture Moisture Absorption (Plasticization) Moisture->ASD Lowers Tg, Increases Mobility Temp High Temperature (> Tg) Temp->ASD Increases Molecular Mobility

Caption: Factors leading to the instability of amorphous solid dispersions.

References

addressing reactive metabolite formation in the biotransformation of furan-containing molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Challenge in Drug Development

Furan-containing compounds are prevalent in numerous approved drugs and new chemical entities due to their unique physicochemical properties and synthetic accessibility. However, the furan moiety is a well-documented structural alert, primarily due to its potential for metabolic activation by cytochrome P450 (CYP) enzymes into a highly reactive and cytotoxic species, cis-2-butene-1,4-dial. This dialdehyde can covalently bind to essential cellular nucleophiles like proteins and DNA, leading to dose-dependent organ toxicity, particularly hepatotoxicity.

This guide serves as a technical resource for researchers in drug discovery and development. It provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help identify, characterize, and mitigate the risks associated with the reactive metabolite formation from furan-containing molecules.

Part 1: Foundational Concepts & Initial Assessment

This section addresses the fundamental mechanism of furan bioactivation and how to perform an initial risk assessment.

FAQ 1.1: What is the precise mechanism of furan bioactivation and why is it toxic?

The bioactivation of a furan ring is a multi-step process initiated by CYP-mediated oxidation, most commonly by isoforms like CYP2E1 and CYP2C family members.

  • Epoxidation: The initial step is the oxidation of one of the furan double bonds to form a chemically unstable furan epoxide.

  • Rearrangement: This epoxide is not the final reactive species. It rapidly undergoes a spontaneous rearrangement (a formal-hydride shift) to form the highly electrophilic α,β-unsaturated γ-dicarbonyl, cis-2-butene-1,4-dial.

  • Covalent Binding: This dialdehyde is a soft electrophile that readily reacts with soft cellular nucleophiles, such as the thiol group of cysteine residues in proteins (e.g., glutathione (GSH)), via Michael addition. This covalent binding can lead to protein dysfunction, depletion of cellular antioxidants like GSH, oxidative stress, and ultimately, cell death.

The diagram below illustrates this critical bioactivation pathway.

Furan_Bioactivation Furan Bioactivation Pathway cluster_0 cluster_1 Furan Furan-containing Drug Epoxide Unstable Furan Epoxide Furan->Epoxide CYP450 Oxidation (e.g., CYP2E1) Dialdehyde cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->Dialdehyde Spontaneous Rearrangement Adducts Covalent Adducts Dialdehyde->Adducts Michael Addition Cellular_Targets Cellular Nucleophiles (GSH, Proteins) Cellular_Targets->Adducts Toxicity Cellular Toxicity Adducts->Toxicity

Caption: The metabolic pathway from a stable furan drug to a toxic covalent adduct.

FAQ 1.2: My lead compound contains a furan. How do I begin assessing its reactive metabolite risk?

The standard approach follows a tiered, or stage-gated, workflow that moves from simple, high-throughput assays to more complex, physiologically relevant models. This ensures that resources are focused on compounds with the highest potential risk.

Screening_Workflow Reactive Metabolite Screening Workflow Start Furan-containing Lead Compound Microsomes Tier 1: Human Liver Microsomes (HLM) Assay + GSH Trapping Start->Microsomes Decision1 GSH Adduct Detected? Microsomes->Decision1 Hepatocytes Tier 2: Human Hepatocyte Assay + GSH Trapping Decision1->Hepatocytes Yes NoAdduct Low Risk: Standard Dev. Decision1->NoAdduct No Decision2 Adduct Confirmed in Intact Cells? Hepatocytes->Decision2 Stop High Risk: Consider Mitigation/ De-selection Decision2->Stop Yes Proceed Lower Risk: Proceed with Caution (Monitor in vivo) Decision2->Proceed No

Caption: A tiered workflow for assessing furan reactive metabolite risk.

Your first step is the Tier 1 assay: an in vitro incubation with human liver microsomes (HLM) in the presence of a trapping agent, typically glutathione (GSH). HLMs are a subcellular fraction containing a high concentration of CYP enzymes, providing a robust and cost-effective system to assess potential bioactivation.

Part 2: Experimental Protocols & Troubleshooting

This section provides detailed protocols for the key assays and guidance on interpreting and troubleshooting common issues.

FAQ 2.1: Can you provide a detailed protocol for a GSH trapping study in human liver microsomes?

Certainly. This experiment is designed to see if your furan-containing compound (let's call it "Furan-X") is metabolized to an electrophile that can be "trapped" by GSH. The resulting GSH adduct is then detected by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To detect the formation of a stable GSH adduct of the Furan-X reactive metabolite.

Materials:

  • Furan-X (test compound)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH regenerating system (e.g., Promega NADPH-Regen® or equivalent solution containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Glutathione (GSH), reduced form

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Control compound (e.g., a known furan-containing drug like Furosemide)

Experimental Protocol: Step-by-Step

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock of Furan-X in DMSO.

    • Prepare a 1 M stock of GSH in phosphate buffer. Neutralize to pH ~7.0 with NaOH if necessary.

  • Set Up Incubations: Prepare reactions in 1.5 mL microcentrifuge tubes on ice. Two conditions are critical: +NADPH (tests for metabolic turnover) and -NADPH (control for non-enzymatic reactions).

ComponentFinal ConcentrationVolume for 200 µL RxnOrder of Addition
0.1 M Phosphate Buffer (pH 7.4)-168 µL1
HLM (20 mg/mL)1.0 mg/mL10 µL2
Furan-X (from 10 mM stock)10 µM0.2 µL3
GSH (from 1 M stock)5 mM1 µL4
NADPH System 1X20 µL5 (to start reaction)
  • Incubation:

    • Vortex tubes gently after adding all components except NADPH.

    • Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the NADPH regenerating system. For the -NADPH control, add an equal volume of buffer.

    • Incubate for 60 minutes at 37°C with gentle shaking.

  • Quenching:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing 0.1% formic acid (i.e., 400 µL). This precipitates the microsomal proteins.

    • Vortex vigorously and incubate at -20°C for at least 20 minutes.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched samples at >14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The key is to look for the specific mass of the expected GSH adduct. The reactive dialdehyde intermediate has the same molecular formula as the parent furan plus one oxygen atom (M+16). The GSH adduct is formed by the addition of GSH (MW 307.32 Da) to this M+16 intermediate.

    • Therefore, search for a mass of [M + 16 + 307.32] Da.

    • Use analytical methods like neutral loss scanning (loss of pyroglutamate, 129 Da, from the GSH adduct) or precursor ion scanning to selectively detect GSH-adducted metabolites.

Troubleshooting Guide: Microsomal GSH Trapping Assay
Observed Problem Potential Cause Recommended Solution
No parent compound turnover 1. Inactive NADPH system. 2. Furan-X is not a substrate for common CYPs. 3. Incorrect HLM concentration.1. Test the NADPH system with a positive control substrate (e.g., testosterone). 2. Confirm metabolism using a broader panel of recombinant CYPs. 3. Verify protein concentration and pipetting accuracy.
Adduct detected in -NADPH control 1. Furan-X is intrinsically reactive. 2. Impurity in the Furan-X sample. 3. Non-enzymatic, air-oxidation.1. This is a significant finding. The compound itself is unstable and may be unsuitable for development. 2. Re-purify the compound and re-run the assay. 3. Run a control with no HLM to confirm.
High background/complex chromatogram 1. GSH itself can be unstable or react with matrix components. 2. Insufficient protein precipitation.1. Always run a "no compound" control (HLM + GSH + NADPH) to identify background peaks. 2. Ensure the ACN is ice-cold and the quenching volume is sufficient (at least 2:1).
Cannot find the expected adduct mass 1. The M+16 pathway is not the primary route. 2. The adduct is unstable. 3. The adduct is further metabolized.1. Search for other potential adducts (e.g., direct GSH addition to an epoxide, [M+O+GSH], or adducts of other metabolites). 2. Try a different, more stable trapping agent like N-acetylcysteine (NAC). 3. Use shorter incubation times (e.g., 15 min) to capture transient species.
FAQ 2.2: I detected a GSH adduct in microsomes. What's the next step and why?

Detecting an adduct in HLM confirms that your compound can be bioactivated. However, this system lacks cellular context, including competing detoxification pathways (e.g., Phase II conjugation of the parent drug) and cellular defense mechanisms.

The essential next step is to repeat the trapping experiment in a more physiologically relevant model: suspended primary human hepatocytes.

  • Why Hepatocytes? Hepatocytes are the gold-standard in vitro model. They contain a full complement of Phase I and Phase II enzymes, transporters, and endogenous levels of cofactors and GSH. This provides a much clearer picture of the balance between metabolic activation and detoxification in an intact cell.

  • Interpreting the Outcome:

    • Adduct Seen in HLM, NOT in Hepatocytes: This is a favorable outcome. It suggests that in a complete cellular system, detoxification pathways (like glucuronidation of the parent compound) outcompete the bioactivation pathway. The risk is considered lower.

    • Adduct Seen in HLM AND in Hepatocytes: This is a significant concern. It indicates that even in the presence of cellular defense mechanisms, bioactivation is efficient enough to form adducts. The risk is high, and structural modification to block the metabolic "hotspot" should be strongly considered.

Part 3: Mitigation Strategies

FAQ 3.1: My compound forms a reactive metabolite. How can I modify its structure to mitigate this risk?

If bioactivation is confirmed, medicinal chemistry efforts should focus on blocking the site of metabolism without losing pharmacological activity. The goal is to make CYP-mediated oxidation of the furan ring less favorable.

Common Mitigation Strategies:

  • Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -CF₃, -CN, -SO₂Me) on the furan ring or adjacent to it can decrease the electron density of the ring system. This makes the initial CYP oxidation step energetically less favorable.

  • Introduce Steric Hindrance: Placing a bulky group (e.g., t-butyl) near the site of metabolism can physically block the CYP active site from accessing the furan double bonds.

  • Bioisosteric Replacement: If pharmacologically permissible, replace the furan ring entirely with a more stable heterocycle that is less prone to bioactivation, such as a pyridine, pyrazole, or a thiophene (though thiophenes can have their own bioactivation pathways).

The table below summarizes these approaches.

StrategyMechanismExample ModificationPotential Drawback
Electronic Deactivation Reduce electron density of the furan ring, making it a poorer CYP substrate.Add a trifluoromethyl or cyano group to the furan ring.Can significantly alter compound pKa, solubility, and target affinity.
Steric Hindrance Block physical access of the CYP enzyme to the furan ring.Introduce a methyl or ethyl group at a position adjacent to the furan.May introduce a new metabolic liability or negatively impact binding.
Bioisosteric Replacement Replace the furan moiety with a non-bioactivatable ring system.Replace furan with a 1,2,3-triazole or a phenyl ring.Drastic change to the core scaffold; high risk of losing potency.

Validation & Comparative

comparing the biological activity of "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan" with other lignans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Lignans

Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants, including flaxseed, sesame seeds, and whole grains.[1][2] Their structural diversity is matched by a broad spectrum of biological activities, making them a compelling area of research for drug development.[3][4] Lignans have demonstrated antioxidant, anti-inflammatory, and anticancer properties, among others.[1][5][6] This guide will provide a comparative overview of the biological activities of several key lignans and introduce methodologies for evaluating the therapeutic potential of novel lignan compounds, such as Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan .

Focus Compound: this compound

Our focus compound, this compound, is a lignan that has been isolated from plants such as Myristica fragrans (nutmeg) and Saururus chinensis.[7][8] While its specific biological activities are not yet extensively documented in publicly available literature, its structural relationship to other well-studied lignans suggests it may possess similar therapeutic properties. A study on lignans from Saururus chinensis for the treatment of sepsis identified our target compound as one of twelve isolated lignans.[8] Although the study highlighted the anti-septic effects of two other lignans from the extract, sauchinone and sauchinone B, the presence of our focus compound in this biologically active fraction warrants further investigation into its own potential.[8]

This guide will therefore use a comparative approach, detailing the established biological activities of other prominent lignans to provide a framework for the potential evaluation of this compound.

Comparative Analysis of Lignan Biological Activities

To understand the potential of our focus compound, we will compare the biological activities of several well-characterized lignans across key therapeutic areas: cytotoxicity against cancer cell lines, anti-inflammatory effects, and antioxidant capacity.

Cytotoxicity Against Cancer Cell Lines

Many lignans have been investigated for their potential as anticancer agents.[4][9] Their mechanisms of action are varied and can include inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. The cytotoxic activity of lignans is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

LignanCancer Cell LineIC50 (µM)Reference
Podophyllotoxin PC-3 (Prostate)2.29[10]
Deoxypodophyllotoxin KB (Oral Epidermoid Carcinoma)4.43 x 10⁻⁶[10]
Arctigenin A549 (Lung)32.89[9]
Matairesinol MCF-7 (Breast)>100[9]
Secoisolariciresinol MDA-MB-231 (Breast)>100[11][12]
Enterolactone MDA-MB-231 (Breast)>100[11][12]

This table presents a selection of reported IC50 values and is not exhaustive. Actual values can vary depending on experimental conditions.

The data clearly indicates that some lignans, like podophyllotoxin and its derivatives, exhibit potent cytotoxic activity, while others, such as matairesinol and secoisolariciresinol, show weaker direct cytotoxicity but may have other roles in cancer prevention or as adjuvants in chemotherapy.[9][10][11][12]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Lignans have been shown to exert anti-inflammatory effects by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[13][14]

LignanCell LineKey Inflammatory Mediator(s) InhibitedReference
Ecdysanol F RAW 264.7NO, IL-6[13]
Schisandrin B VariousNF-κB, MAPK pathways[14]
Various Lignans RAW 264.7TNF-α, NO, IL-6[13]

The anti-inflammatory properties of lignans are a promising area for the development of treatments for inflammatory disorders.[13][14][15]

Antioxidant Capacity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and numerous diseases. Lignans, as polyphenolic compounds, can act as antioxidants by scavenging free radicals and by upregulating endogenous antioxidant defense mechanisms.[6][15] The antioxidant activity of lignans is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[16][17]

LignanAssayIC50 (µg/mL)Reference
Nordihydroguaiaretic acid DPPH6.601[18][19]
Secoisolariciresinol DPPH>100[18][19]
α-(-)-Conidendrin DPPH27.829[18][19]
Enterodiol DPPH932.167[18][19]
Enterolactone DPPH>100[18][19]
Nordihydroguaiaretic acid ABTS13.007[18][19]

This table presents a selection of reported IC50 values and is not exhaustive. Actual values can vary depending on experimental conditions.

The results from these assays demonstrate that the antioxidant capacity of lignans can vary significantly depending on their chemical structure.[18][19]

Experimental Protocols

To facilitate the evaluation of novel lignans like this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Cell Seeding B Compound Treatment A->B 24h C MTT Incubation B->C 24-72h D Formazan Solubilization C->D 2-4h E Absorbance Measurement D->E NO_Assay_Workflow A Cell Seeding B Pre-treatment with Lignan A->B C LPS Stimulation B->C 1h D Supernatant Collection C->D 24h E Griess Reaction D->E F Absorbance Measurement E->F DPPH_Assay_Workflow A Prepare Lignan Solutions C Mix Lignan and DPPH A->C B Prepare DPPH Solution B->C D Incubate in the Dark C->D E Measure Absorbance D->E Signaling_Pathways cluster_0 Oxidative/Inflammatory Stimuli cluster_1 Lignan Intervention cluster_2 Cellular Response Stimuli Stimuli NFkB NFkB Stimuli->NFkB Activates Lignan Lignan Nrf2 Nrf2 Lignan->Nrf2 Activates Lignan->NFkB Inhibits Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) Nrf2->Antioxidant_Response Promotes Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6) NFkB->Inflammatory_Response Promotes

References

A Guide to the Validation of an Analytical Method for Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan Utilizing a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the validation of an analytical method for the quantification of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan, a novel lignan compound, is presented below. This guide emphasizes the critical role of a Certified Reference Material (CRM) and provides a comparative analysis with alternative methodologies.

Introduction

The compound this compound belongs to the lignan class of natural products, which are known for their diverse biological activities. As with any potential therapeutic agent, the journey from discovery to clinical application is underpinned by rigorous analytical chemistry. The ability to accurately and reliably quantify this compound in various matrices is paramount for pharmacokinetic studies, formulation development, and quality control.

This guide details the validation of a specific, stability-indicating HPLC-UV method for the quantification of this tetrahydro-furan derivative. The cornerstone of this validation is the use of a Certified Reference Material (CRM), which provides the metrological traceability and certainty required for regulatory submission. We will explore the rationale behind the chosen methodology, present a step-by-step validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer a comparative perspective on alternative analytical techniques.

The Analyte and the Certified Reference Material (CRM): A Foundation of Trust

The analyte, this compound, is a non-polar molecule with a defined stereochemistry. Its structure, containing two methylenedioxyphenyl moieties, suggests strong chromophores, making UV detection a viable and accessible quantification technique.

A Certified Reference Material (CRM) is the linchpin of any analytical method validation. Unlike a simple analytical standard, a CRM is characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. For our purpose, the CRM for the target lignan would have a certified purity value (e.g., 99.8% ± 0.1%), which is used to prepare stock solutions of known concentration, thereby ensuring the accuracy of all subsequent measurements.

Method Selection and Development Strategy: HPLC-UV

For a molecule of this nature, several analytical techniques could be considered. However, a Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method is often the preferred choice for routine analysis in a GxP environment for several reasons:

  • Robustness and Reliability: HPLC is a mature and well-understood technique, known for its reproducibility.

  • Specificity: The chromatographic separation allows for the resolution of the analyte from potential impurities and degradation products.

  • Sensitivity: Modern HPLC-UV systems offer sufficient sensitivity for many applications in drug development.

  • Cost-Effectiveness: Compared to mass spectrometry-based methods, HPLC-UV has lower operational and maintenance costs.

The method development for this compound would focus on achieving a symmetrical peak shape, adequate retention time, and resolution from any potential interferents. A typical starting point would be a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

The Validation Protocol: A Step-by-Step Guide

The validation of the analytical method is performed to ensure that it is suitable for its intended purpose. The following parameters are evaluated as per the ICH Q2(R1) guideline.

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare a solution of the analyte using the CRM.

    • Prepare solutions of known related substances and potential degradation products.

    • Prepare a placebo solution (matrix without the analyte).

    • Inject all solutions into the HPLC system and record the chromatograms.

    • The analyte peak should be well-resolved from all other peaks (resolution > 2).

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte. The method should be able to separate the analyte peak from the peaks of the degradation products, thus demonstrating it is "stability-indicating."

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five calibration standards from the CRM, covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the known concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo matrix and spike it with the CRM at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD).

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the RSD for the combined data from both days.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary parameters such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

    • Analyze a sample under each of the modified conditions.

    • Evaluate the effect on the results (e.g., peak area, retention time).

    • Acceptance Criteria: The results should not be significantly affected, and the system suitability parameters should remain within acceptable limits.

Workflow for Analytical Method Validation

G cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Execution (ICH Q2) cluster_reporting Phase 3: Documentation P1 Define Analytical Target Profile P2 Select Analytical Technique (HPLC-UV) P1->P2 P3 Method Development & Optimization P2->P3 P4 Procure Certified Reference Material (CRM) P3->P4 V1 Specificity / Forced Degradation P4->V1 V2 Linearity & Range V1->V2 V3 Accuracy / Recovery V1->V3 V4 Precision (Repeatability & Intermediate) V2->V4 V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V4->V6 R1 Compile Validation Report V6->R1 R2 Standard Operating Procedure (SOP) R1->R2

Caption: A workflow diagram illustrating the three phases of analytical method validation, from initial planning to final documentation.

Comparative Analysis: HPLC-UV vs. Alternative Methods

While the validated HPLC-UV method is robust and fit for purpose, it is instructive to compare it with other potential techniques.

Parameter HPLC-UV (Validated Method) GC-MS UPLC-MS/MS
Specificity High (with chromatographic resolution)Very High (mass fragmentation provides structural information)Highest (mass transitions are highly specific)
Sensitivity Moderate (µg/mL range)High (ng/mL range)Very High (pg/mL range)
Sample Throughput ModerateLow (longer run times, sample derivatization may be needed)High (shorter run times)
Cost (Instrument) LowModerateHigh
Cost (Operational) LowModerateHigh
Robustness HighModerate (sensitive to matrix effects)Moderate (ion suppression can be an issue)
Ease of Use HighModerateModerate to High (requires specialized expertise)

Justification for HPLC-UV: For routine quality control and formulation analysis, where concentrations are typically in the µg/mL to mg/mL range, the HPLC-UV method provides the optimal balance of performance, cost, and robustness. While a mass spectrometry-based method like UPLC-MS/MS would be superior for bioanalytical studies requiring very low detection limits, it represents unnecessary complexity and cost for the primary intended purpose. GC-MS would require derivatization for this non-volatile analyte, adding a step that could introduce variability.

Logical Relationship of Validation Parameters

G CRM Certified Reference Material (CRM) Accuracy Accuracy CRM->Accuracy Linearity Linearity CRM->Linearity Precision Precision Accuracy->Precision Range Range Accuracy->Range Robustness Robustness Accuracy->Robustness LOQ LOQ Precision->LOQ Precision->Range Precision->Robustness Linearity->Accuracy Linearity->LOQ Linearity->Range Linearity->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Robustness LOQ->Robustness Range->Robustness

Caption: The interconnected nature of analytical validation parameters, with the CRM as the central point of truth.

Data Summary and Interpretation

The results of the validation study should be summarized in a clear and concise manner.

Validation Parameter Acceptance Criterion Hypothetical Result Outcome
Specificity Analyte peak is resolved from all others (Resolution > 2)Resolution > 3.5 for all peaksPass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate RSD) ≤ 2.0%1.2%Pass
LOQ Signal-to-Noise ≥ 100.5 µg/mLPass
Robustness System suitability passes under all conditionsAll parameters metPass

The successful completion of all validation tests, with all results falling within the pre-defined acceptance criteria, demonstrates that the HPLC-UV method is fit for its intended purpose: the accurate and reliable quantification of this compound.

Conclusion

The validation of an analytical method is a mandatory and critical step in the drug development process. By following a systematic approach guided by the ICH Q2(R1) principles and anchoring the study to a Certified Reference Material, we have demonstrated the suitability of an HPLC-UV method for the quantification of this compound. This method is specific, linear, accurate, precise, and robust, making it a reliable tool for quality control and formulation development. While more sensitive techniques exist, the chosen method offers the most pragmatic and effective solution for its intended application.

structure-activity relationship studies of "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan" and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships of Lignans Based on the Bis(3,4-methylenedioxyphenyl)tetrahydrofuran Scaffold

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a class of lignans characterized by a central tetrahydrofuran ring flanked by two 3,4-methylenedioxyphenyl moieties. Our focus is on understanding how subtle modifications to this core scaffold, including stereochemistry and substituent changes, influence biological activity. We will use "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan" as a representative starting point to explore the broader chemical space of its analogs and their comparative performance in relevant biological assays. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to the 2,5-diaryl-3,4-dimethyltetrahydrofuran Lignan Scaffold

The chemical structure "this compound" belongs to a significant class of natural products known as lignans. These compounds are characterized by a 2,5-diaryl-3,4-dimethyltetrahydrofuran core. A prominent and extensively studied member of this family is (+)-Sesamin, which possesses a similar furofuran structure. Lignans of this type have garnered considerable interest due to their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.

The specific stereochemistry of the chiral centers at positions 7, 8, 7', and 8' (or equivalent numbering in different systems) is a critical determinant of biological efficacy. The relative orientation of the aryl groups (cis vs. trans) and the methyl groups significantly impacts how these molecules interact with their biological targets. This guide will delve into the experimental data that elucidates these structural nuances.

Comparative Analysis of Biological Activity: A Focus on Cytotoxicity

Structure-activity relationship studies often utilize cytotoxicity assays as a primary screen to evaluate the potential of compounds as anti-cancer agents. Below, we compare the performance of analogs based on the bis(3,4-methylenedioxyphenyl)tetrahydrofuran scaffold against various cancer cell lines.

Impact of Aryl Group Substitution

The 3,4-methylenedioxy group is a common feature in this class of lignans. However, modifying or replacing this group can dramatically alter cytotoxic activity. Studies on analogs of the lignan taiwanin C have shown that the presence and nature of substituents on the aryl rings are pivotal for their effect on cancer cells. For example, replacing the methylenedioxy group with other functionalities can either enhance or diminish activity depending on the specific substituent and its position.

A key finding is that the introduction of a hydroxyl group can significantly influence activity. For instance, some hydroxylated lignan analogs exhibit potent topoisomerase II inhibition, a crucial mechanism for anti-cancer drugs.

The Critical Role of Stereochemistry

The spatial arrangement of the substituents on the tetrahydrofuran ring is paramount. The relative stereochemistry dictates the overall shape of the molecule, which in turn governs its ability to bind to target enzymes or receptors.

In one study, a series of synthetic lignan analogs were evaluated for their cytotoxicity against human tumor cell lines. It was observed that analogs with a trans-configuration of the aryl groups at C-7 and C-7' were generally more active than their cis-counterparts. This suggests that a more extended, linear geometry is favorable for interacting with the biological target in this specific context.

Quantitative Comparison of Analog Performance

To illustrate these relationships, the following table summarizes the cytotoxic activity (IC₅₀ values) of representative analogs against the P-388 murine leukemia cell line.

Compound IDR1 SubstituentR2 SubstituentStereochemistry (Aryl Groups)IC₅₀ (µg/mL) vs. P-388 CellsReference
Analog 1 3,4-Methylenedioxy3,4-Methylenedioxytrans1.8
Analog 2 3,4-Methylenedioxy3,4-Methylenedioxycis> 10
Analog 3 3,4-Dimethoxy3,4-Dimethoxytrans2.5
Analog 4 3-Methoxy-4-hydroxy3,4-Methylenedioxytrans0.9

Table 1: Comparative cytotoxicity of selected lignan analogs. Lower IC₅₀ values indicate higher potency.

Expert Interpretation: The data clearly demonstrates the superiority of the trans-configuration (Analog 1 vs. Analog 2). Furthermore, the introduction of a hydroxyl group in combination with a methoxy group (Analog 4) leads to a twofold increase in potency compared to the parent methylenedioxy compound (Analog 1). This highlights a promising avenue for analog design, suggesting that modulating hydrogen bonding potential at the 4-position can enhance cytotoxic activity.

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on the robustness of the experimental methods. The following is a detailed protocol for a standard cytotoxicity assay used to generate the data presented above.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., P-388) in appropriate culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Ensure cells are in the logarithmic growth phase before seeding.

  • Seeding Cells:

    • Trypsinize and count the cells using a hemocytometer.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test lignan analog in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualization of Key Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

SAR_Logic cluster_structure Chemical Structure cluster_properties Molecular Properties cluster_activity Biological Outcome Core Tetrahydrofuran Core Aryl Aryl Groups (C7, C7') Core->Aryl Methyl Methyl Groups (C8, C8') Core->Methyl Stereochem Stereochemistry (cis/trans) Aryl->Stereochem Substituents Aryl Substituents (e.g., -OH, -OCH3) Aryl->Substituents Methyl->Stereochem Activity Cytotoxic Activity (IC50) Stereochem->Activity Major Impact Substituents->Activity Significant Modulation

Caption: Logical flow of structure-activity relationships for lignan analogs.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Attachment) A->B C Add Lignan Analogs (Serial Dilutions) B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability vs. Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The structure-activity relationship studies of lignans based on the bis(3,4-methylenedioxyphenyl)tetrahydrofuran scaffold reveal critical insights for the design of potent cytotoxic agents. The key takeaways are:

  • Stereochemistry is a primary determinant of activity , with a trans-orientation of the aryl groups being demonstrably more effective in the systems studied.

  • Substitution on the aryl rings provides a powerful tool for fine-tuning potency . The introduction of hydrogen-bonding moieties, such as hydroxyl groups, can significantly enhance biological activity.

Future research should focus on expanding the library of analogs with diverse stereochemistries and a wider array of aryl substituents. Furthermore, exploring the mechanism of action, such as identifying the specific cellular targets (e.g., topoisomerase II), will be crucial for the rational design of next-generation therapeutic agents derived from this versatile natural product scaffold.

A Comparative Guide to the Efficacy of Synthetic vs. Natural "Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Promising Lignan

"Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan" is a lignan, a class of naturally occurring polyphenols, that has garnered scientific interest for its potential therapeutic properties. This compound is a constituent of various plant species, notably the fruit of Myristica fragrans (nutmeg) and the roots of Saururus chinensis.[1][2][3][4] Research has indicated its involvement in protective mechanisms against sepsis, suggesting a promising avenue for further investigation.[3] A significant body of evidence points towards the activity of tetrahydrofuran lignans as antagonists of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and thrombotic processes.[5][6][7]

This guide provides a comprehensive comparison of the efficacy of synthetically produced "this compound" versus its naturally derived counterpart. We will delve into the nuances of stereochemistry and purity, critical factors that dictate biological activity, and provide the experimental frameworks necessary for a thorough evaluation.

The Natural Isolate: A Gift from Nature with Inherent Complexities

The isolation of "this compound" from its natural sources, such as Myristica fragrans, is a well-established method for obtaining this compound.[1][] However, natural extraction presents inherent challenges that can influence the final product's efficacy and reproducibility in experimental settings.

Key Considerations for the Natural Isolate:

  • Stereoisomeric Purity: The biosynthesis of lignans in plants can sometimes lead to the formation of a mixture of stereoisomers. The specific stereochemistry of "this compound" is crucial for its interaction with its biological target. Variations in the enantiomeric and diastereomeric purity of the natural isolate can lead to inconsistent biological activity.

  • Presence of Congeners: Natural extracts often contain a complex mixture of structurally related lignans and other secondary metabolites. While purification techniques aim to isolate the target compound, trace amounts of these congeners may persist, potentially confounding experimental results through synergistic or antagonistic effects.

  • Yield and Scalability: The concentration of the target lignan in plant material can vary depending on factors such as plant species, geographical location, and harvest time. This variability can impact the yield and scalability of the extraction process, posing challenges for large-scale studies and drug development.

The Synthetic Route: Precision, Purity, and Control

The chemical synthesis of tetrahydrofuran lignans offers a powerful alternative to natural extraction, providing precise control over the molecular architecture and purity of the final compound. Enantioselective synthesis strategies are particularly important for producing specific stereoisomers, which is paramount for elucidating structure-activity relationships.

A plausible synthetic approach to optically pure 2,5-diaryl-3,4-dimethyltetrahydrofurans, the core structure of the target compound, involves stereoselective reactions that control the formation of the chiral centers.

Conceptual Synthetic Workflow:

G start Starting Materials (e.g., substituted benzaldehydes) step1 Asymmetric Aldol Reaction start->step1 step2 Diastereoselective Reduction step1->step2 step3 Intramolecular Cyclization step2->step3 end Optically Pure This compound step3->end

A conceptual workflow for the enantioselective synthesis of the target lignan.

Advantages of the Synthetic Approach:

  • Stereochemical Precision: Enantioselective synthesis allows for the production of a single, desired stereoisomer with high optical purity. This is critical for accurately assessing the compound's efficacy and understanding its interaction with its biological target, such as the PAF receptor.

  • High Purity: Chemical synthesis can yield the target compound with a very high degree of purity, free from the confounding congeners often present in natural extracts. This ensures that the observed biological activity is solely attributable to the compound of interest.

  • Scalability and Consistency: Synthetic routes can be optimized for scalability, providing a consistent and reliable supply of the compound for extensive preclinical and clinical studies. This overcomes the limitations of yield variability associated with natural sourcing.

Comparative Efficacy: A Tale of Purity and Precision

Platelet-Activating Factor (PAF) Receptor Signaling Pathway:

PAF is a potent phospholipid mediator that, upon binding to its G-protein coupled receptor (PAFR), triggers a cascade of intracellular signaling events. This pathway is centrally involved in inflammation, platelet aggregation, and other physiological and pathological processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates Antagonist Lignan Antagonist Antagonist->PAFR Binds & Blocks Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca [Ca2+]i ↑ ER->Ca Releases Ca2+ Response Cellular Responses (Inflammation, Platelet Aggregation) Ca->Response PKC->Response

Simplified diagram of the PAF receptor signaling pathway and the inhibitory action of a lignan antagonist.

The efficacy of "this compound" as a PAF receptor antagonist is expected to be highly dependent on its stereochemistry. The precise three-dimensional arrangement of the dimethyl and bis(3,4-methylenedioxyphenyl) groups on the tetrahydrofuran core will determine its binding affinity and inhibitory potency at the PAF receptor.

FeatureNatural IsolateSynthetic CompoundImplication for Efficacy
Stereochemical Purity Potentially a mixture of stereoisomers.Can be synthesized as a single, optically pure stereoisomer.A stereochemically pure synthetic compound is expected to exhibit higher and more consistent potency, as only one isomer may have the optimal fit for the receptor's binding pocket.
Chemical Purity May contain structurally related congeners and other plant metabolites.High purity, typically >98%, with well-characterized impurity profiles.The presence of other compounds in the natural isolate could lead to off-target effects or interfere with the primary activity, making the synthetic compound more reliable for in vitro and in vivo studies.
Reproducibility Batch-to-batch variability in composition and purity is possible.High batch-to-batch consistency in terms of chemical and stereochemical purity.Synthetic production ensures a standardized and reproducible product, which is essential for reliable and translatable research findings.

Experimental Protocols for Efficacy Determination

To empirically compare the efficacy of the synthetic and natural forms of "this compound," a competitive PAF receptor binding assay is a fundamental experiment.

Protocol: Competitive [³H]-PAF Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the PAF receptor by measuring their ability to displace the radiolabeled ligand [³H]-PAF from its receptor on rabbit platelet membranes.

Materials:

  • Rabbit platelet membranes (prepared from fresh rabbit blood)

  • [³H]-PAF (specific activity ~180 Ci/mmol)

  • Test compounds (synthetic and natural "this compound") dissolved in an appropriate solvent (e.g., DMSO)

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 0.25% bovine serum albumin)

  • Unlabeled PAF (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare rabbit platelet membranes according to established protocols. Resuspend the final membrane pellet in the binding buffer to a protein concentration of approximately 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Binding buffer

    • A range of concentrations of the test compound or unlabeled PAF.

    • [³H]-PAF (final concentration ~0.5 nM).

    • Platelet membrane suspension (approximately 50-100 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled PAF) from the total binding (counts in the absence of any competitor).

    • Plot the percentage of specific [³H]-PAF binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF) from the resulting dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: The Case for Synthetic Precision in Research and Development

While natural "this compound" has been instrumental in the initial discovery of its biological activities, the advancement of this compound towards a potential therapeutic agent necessitates the precision and control offered by chemical synthesis. The ability to produce a stereochemically pure and chemically well-defined compound is paramount for obtaining reproducible and reliable data in preclinical and clinical research. The synthetic route ensures a consistent supply of a high-quality active pharmaceutical ingredient, a critical requirement for drug development. Therefore, for researchers, scientists, and drug development professionals, the use of a synthetic, optically pure version of "this compound" is strongly recommended for a thorough and accurate evaluation of its therapeutic potential.

References

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Correlation of Tetrahydrofuran Lignan Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic agent from a laboratory benchtop to a clinical setting is fraught with challenges, none more critical than the translation of promising in vitro results into tangible in vivo efficacy. This guide delves into the nuanced world of tetrahydrofuran lignans, a class of plant-derived compounds celebrated for their diverse pharmacological activities, and explores the pivotal relationship between their performance in controlled laboratory assays and whole-organism models.[1][2] As Senior Application Scientists, our goal is to provide you with not just the "how" but the "why" behind experimental choices, empowering you to design more predictive and robust drug discovery pipelines.

The Promise of Tetrahydrofuran Lignans

Tetrahydrofuran lignans, secondary metabolites found in a wide array of plants, have garnered significant attention for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Their complex chemical structures offer a rich scaffold for drug development.[4] However, the very complexity that makes them promising also contributes to the challenges in predicting their in vivo behavior based solely on in vitro data.

Part 1: The In Vitro Battlefield: Assessing Activity in a Controlled Environment

In vitro assays serve as the primary screening platform in drug discovery, offering a rapid and cost-effective means to evaluate the biological activity of a vast number of compounds. For tetrahydrofuran lignans, these assays are typically designed to probe specific cellular mechanisms.

Core In Vitro Assays for Anticancer Activity:

A common starting point for assessing the anticancer potential of tetrahydrofuran lignans is the evaluation of their cytotoxicity against various cancer cell lines.[5][6]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

  • Cell Culture: Maintain the chosen human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrofuran lignan derivatives in the culture medium.[7] After 24 hours, replace the existing medium with 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for 48-72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[7]

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50).

Causality Behind Experimental Choices:

  • Choice of Cell Line: The selection of cancer cell lines is critical and should align with the intended therapeutic target. Using a panel of cell lines representing different cancer types can provide a broader understanding of the compound's activity spectrum.

  • Concentration Range: A wide range of concentrations is necessary to determine the dose-response relationship and accurately calculate the IC50 value.

  • Incubation Time: The duration of compound exposure can significantly impact the observed cytotoxicity. A 48-72 hour incubation is a standard starting point, but this may need to be optimized depending on the compound's mechanism of action.

Diagram: Generalized In Vitro Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture Cancer Cell Culture seed Seed Cells in 96-well Plate culture->seed treat Treat Cells with Lignan seed->treat prep_compound Prepare Serial Dilutions of Lignan prep_compound->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of a typical in vitro cytotoxicity assay.

Part 2: The In Vivo Arena: From Cell Culture to Whole Organism

While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its performance within a complex biological system. In vivo models, particularly xenograft models in oncology research, are indispensable for evaluating efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[8][9][10]

The Xenograft Model: A Window into In Vivo Efficacy

Cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug discovery.[8][9][10][11]

Experimental Protocol: Subcutaneous Xenograft Model for Anticancer Activity

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[10][12]

  • Cell Implantation: Subcutaneously inject a suspension of the selected human cancer cells into the flank of the mice.[10]

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Administer the tetrahydrofuran lignan via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.

  • Endpoint: At the end of the study (defined by tumor size in the control group or a set time point), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Causality Behind Experimental Choices:

  • Choice of Animal Model: The level of immunodeficiency in the mouse model can influence tumor engraftment and growth. Nude rats are also an option, as their PK properties can sometimes be closer to humans.[8]

  • Route of Administration: The chosen route should ideally mimic the intended clinical route of administration.

  • Dosing Schedule: The frequency and duration of treatment are critical parameters that need to be optimized based on the compound's PK profile and mechanism of action.

Diagram: Transition from In Vitro to In Vivo Testing

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_pkpd Pharmacokinetics/Pharmacodynamics ic50 Determine IC50 in Cancer Cell Lines xenograft Establish Xenograft Model ic50->xenograft Promising Candidate treatment Administer Lignan to Mice xenograft->treatment monitor Monitor Tumor Growth treatment->monitor pk Determine Bioavailability & Metabolism treatment->pk efficacy Evaluate Efficacy (TGI) monitor->efficacy pd Assess Target Engagement monitor->pd

Caption: The progression from in vitro screening to in vivo validation.

Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC) Challenge

The ultimate goal is to establish a predictive relationship between in vitro and in vivo data, known as an in vitro-in vivo correlation (IVIVC).[13][14][15][16][17] A strong IVIVC can significantly accelerate drug development by reducing the reliance on extensive animal studies.[14][17] However, for natural products like tetrahydrofuran lignans, achieving a reliable IVIVC is often challenging.

Factors Influencing the IVIVC of Tetrahydrofuran Lignans:

  • Bioavailability and Metabolism: A key reason for the disconnect between in vitro and in vivo results is the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[18][19][20][21] Many lignans have poor oral bioavailability due to factors like low aqueous solubility and extensive first-pass metabolism.[18][19][20][21][22] The gut microbiota can also play a significant role in metabolizing lignans, potentially altering their biological activity.[18][19][20][21]

  • Formulation: The formulation of the lignan can dramatically impact its absorption and, consequently, its in vivo efficacy.

  • Complexity of the In Vivo Environment: The in vivo setting involves complex interactions with various cell types, tissues, and physiological systems that cannot be fully replicated in vitro.

Comparative Data: A Look at the Evidence

While a comprehensive, directly comparative table for a wide range of tetrahydrofuran lignans is challenging to compile from publicly available data, we can highlight general trends observed in the literature. For instance, a lignan might exhibit a potent IC50 value in the low micromolar range against a cancer cell line in vitro.[6][23][24][25] However, in a subsequent in vivo xenograft study, it may require a much higher dose to achieve significant tumor growth inhibition, or it may show limited efficacy altogether. This discrepancy often points towards poor pharmacokinetic properties.

Tetrahydrofuran Lignan (Example) In Vitro Activity (IC50) In Vivo Model In Vivo Efficacy (Example Outcome) Potential Reasons for Discrepancy
Compound X2.2 µM (Trypanocidal)[23]Mouse model of infectionModerate reduction in parasitemia at high dosesPoor oral bioavailability, rapid metabolism, off-target effects.
Compound Y18 µg/mL (Antileishmanial)[24]Not reportedNot reportedFurther in vivo studies needed to determine efficacy.
Lignan Lactone Derivative0.67 µM (Anti-epimastigote)[25]Mouse model of T. cruzi infectionSignificant reduction in parasitemia[25]Good bioavailability and favorable PK/PD profile.

Diagram: Factors Influencing In Vitro-In Vivo Correlation

G cluster_factors Influencing Factors invitro In Vitro Activity invivo In Vivo Efficacy invitro->invivo Correlation? bioavailability Bioavailability bioavailability->invivo metabolism Metabolism metabolism->invivo formulation Formulation formulation->invivo pkpd PK/PD Properties pkpd->invivo target Target Engagement target->invivo

Caption: Key factors that can affect the correlation between in vitro and in vivo data.

Conclusion: Towards a More Predictive Drug Discovery Paradigm

The path from in vitro discovery to in vivo validation for tetrahydrofuran lignans is complex, but navigable with a clear understanding of the underlying scientific principles. A robust in vitro characterization, coupled with early-stage ADME and PK/PD studies, is essential for selecting candidates with the highest probability of success in vivo. By embracing a holistic approach that considers not just the potency of a compound in a petri dish but also its journey through a living organism, we can enhance the efficiency and success rate of bringing these promising natural products to the forefront of modern medicine.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Lignan Content in Myristica Species

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Myristica, a cornerstone of the Myristicaceae family, is a rich reservoir of bioactive lignans, compounds that have garnered significant attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] Species such as Myristica fragrans (nutmeg), Myristica malabarica (Bombay mace), and Myristica dactyloides are prominent sources of these valuable phytochemicals.[3][4][5] However, for researchers and drug development professionals, a critical challenge lies in the variable and often unstandardized data regarding lignan content across these species. This guide provides a comprehensive comparative analysis of lignan distribution within the Myristica genus, grounded in available experimental data. More importantly, it offers a validated, step-by-step workflow for the extraction and quantitative analysis of these compounds, designed to foster standardized, reproducible, and comparable results across future studies. By synthesizing current knowledge with actionable protocols, this document serves as a critical resource for harnessing the full therapeutic potential of Myristica lignans.

Part 1: The Lignan Landscape in Myristica

Lignans are a large group of polyphenolic compounds derived from the dimerization of two phenylpropanoid units.[6] Their biosynthesis in plants is a complex process that gives rise to a vast diversity of structures and, consequently, a wide range of biological activities.[7][8]

The Foundation: General Lignan Biosynthesis

Understanding the origin of lignans is crucial for appreciating their structural diversity. The process begins with the aromatic amino acid phenylalanine, a product of the shikimate pathway.[6][8] A series of enzymatic reactions convert phenylalanine into monolignols, such as coniferyl alcohol. The pivotal step in lignan formation is the stereospecific dimerization of these monolignols, a reaction often mediated by dirigent proteins (DIRs), which leads to the formation of pinoresinol, the precursor to many other lignan types.[6][9] Subsequent reductive and oxidative steps catalyzed by enzymes like pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH) generate the core lignan scaffolds from which the vast array of natural lignans is derived.[7]

Lignan_Biosynthesis Phe Phenylalanine Pathway1 Phenylpropanoid Pathway Phe->Pathway1 Multiple Steps Monolignols Coniferyl Alcohol (Monolignol) Pathway1->Monolignols Dimerization Oxidative Dimerization (Dirigent Proteins) Monolignols->Dimerization Pinoresinol Pinoresinol (Furofuran) Dimerization->Pinoresinol PLR1 PLR (Reduction) Pinoresinol->PLR1 Lariciresinol Lariciresinol (Furan) PLR1->Lariciresinol PLR2 PLR (Reduction) Lariciresinol->PLR2 Seco Secoisolariciresinol (Dibenzylbutane) PLR2->Seco SDH SDH (Oxidation) Seco->SDH Matairesinol Matairesinol (Dibenzylactone) SDH->Matairesinol

Caption: Generalized lignan biosynthetic pathway.[6][7]

Diversity of Lignans Across Myristica Species

The Myristica genus is a rich source of diverse lignan structures, primarily concentrated in the seeds (nutmeg), arils (mace), and bark.[1][3][10]

  • Myristica fragrans : This is the most studied species and is known to contain a wide array of lignans and neolignans.[2] Key compounds isolated include macelignan, myrislignan, erythro-austrobailignan-6, meso-dihydroguaiaretic acid (MDGA), and nectandrin-B.[2][11][12] These compounds have demonstrated significant antioxidant, anti-inflammatory, and neuroprotective activities.[13][14][15]

  • Myristica malabarica : Known as false nutmeg, this species contains a distinct profile of lignans and other phenolics. Malabaricones (A-D) and malabaricanol are characteristic compounds isolated from its aril and fruit rind.[3][16][17]

  • Myristica dactyloides : Endemic to Sri Lanka, this species has been a source of novel lignans.[18][19] Studies on its stem bark and seed kernels have led to the isolation of compounds such as rel-(8S,8'S)-bis(3,4-methylenedioxy)-8,8'-neolignan and other complex tetrahydrofuran lignans.[4][20]

Part 2: Quantitative Comparison of Lignan Content

A direct, standardized comparison of lignan content across different Myristica species is challenging due to the lack of studies employing uniform extraction and analytical methodologies. The available data often focuses on total extract yield or the isolation of specific compounds without reporting the quantitative yield relative to the starting plant material.[21] This highlights a critical gap in the literature and underscores the need for the standardized workflow proposed in this guide.

The following table summarizes the available data on lignans identified in various Myristica species. It is crucial to interpret this data with caution, as the methodologies used to obtain it vary significantly between studies.

Species Plant Part Lignan(s) Identified / Quantified Reported Content / Yield / Activity Reference(s)
Myristica fragransSeeds (Nutmeg)Macelignan, Meso-dihydroguaiaretic acid, MyrislignanContains approx. 2% total lignans. Myrislignan yield of 14.2 mg reported from a 4.7g fraction of a supercritical CO2 extract.[2][21][22]
Myristica fragransSeeds (Nutmeg)Erythro-austrobailignan-6, Meso-dihydroguaiaretic acid, Nectandrin-BIsolated from methanol extract; demonstrated antifungal activity. Quantitative yield not specified.[11]
Myristica fragransSeeds (Nutmeg)Six diarylbutane lignans and one aryltetralin lignanIsolated from methanol extract; demonstrated potent LDL-antioxidant activity.[13]
Myristica fragransAril (Mace)MacelignansAqueous extract showed antioxidant and radioprotective effects.[15]
Myristica fragransRoot6′-methyl-(7‑hydroxy-8-methylbut-9-en)-3,2′-dimethoxybiphenyl-4,5-diolIsolated from n-hexane extract; showed strong antioxidant activity (IC50 = 12.67 ppm).[23]
Myristica malabaricaAril (Mace)Malabaricones A-D, Licarin-BCompounds isolated and identified.[3][17]
Myristica malabaricaHeartwoodMalabaricanol A, IsoflavonesCompounds isolated and identified.[16][24]
Myristica dactyloidesStem Barkrel-(8S,8'S)-bis(3,4-methylenedioxy)-8,8'-neolignan, Tetrahydrofuran lignansNew lignans isolated and identified.[20]

Part 3: A Validated Workflow for Comparative Lignan Analysis

To overcome the limitations of existing literature and enable meaningful comparative studies, we propose the following validated workflow. The rationale behind each step is provided to ensure technical accuracy and adaptability.

Lignan_Workflow Start Plant Material (e.g., Myristica Seeds) Prep Step 1: Sample Preparation (Drying, Grinding, Homogenization) Start->Prep Extract Step 2: Lignan Extraction (e.g., Ultrasound-Assisted Extraction) Prep->Extract Filter Filtration & Concentration (Rotary Evaporation) Extract->Filter Crude Crude Lignan Extract Filter->Crude Analysis Step 3: Quantification & Identification (HPLC-DAD or LC-MS) Crude->Analysis Data Step 4: Data Analysis (Peak Integration, Calibration Curve) Analysis->Data Result Quantitative Lignan Content (mg/g of dry weight) Data->Result

Caption: Proposed workflow for standardized lignan analysis.

Step 1: Sample Preparation
  • Causality : Proper sample preparation is paramount for reproducibility. Lignans are relatively heat-stable, allowing for oven-drying at temperatures up to 60°C.[25] However, freeze-drying is the preferred method to minimize thermal degradation of other potentially sensitive compounds. Grinding the dried material to a fine, uniform powder (e.g., 40-60 mesh) increases the surface area, maximizing contact with the extraction solvent and thereby improving extraction efficiency.

Step 2: Lignan Extraction
  • Causality : The choice of extraction method and solvent is the most critical variable. Lignans are fairly lipophilic polyphenols, making medium-polarity solvents like ethanol, methanol, and their aqueous mixtures highly effective.[25]

    • Maceration : A simple but time-consuming method involving soaking the material in a solvent (e.g., absolute ethanol) for several days.[21] It is low-cost but may result in lower yields compared to active extraction techniques.

    • Ultrasound-Assisted Extraction (UAE) : This technique uses ultrasonic waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[21] It significantly reduces extraction time (e.g., 10-30 minutes) and can improve yield, making it a highly efficient choice for comparative studies.[21]

    • Supercritical CO₂ Extraction (SFE) : A "green" technique using supercritical CO₂ as a solvent. It is highly selective and leaves no toxic residue.[21] While it can produce high total extract yields, it is more complex and requires specialized equipment.[21]

For routine, high-throughput comparative analysis, UAE is the recommended method due to its balance of efficiency, yield, and accessibility.

Step 3: Quantification and Identification
  • Causality : High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of lignans.[26][27]

    • System : An HPLC system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is ideal. A DAD allows for the quantification of known lignans by comparing their UV spectra and retention times to certified reference standards.

    • LC-MS : This is the most powerful technique, providing not only quantification but also structural confirmation based on the compound's mass-to-charge ratio.[26][28] It is indispensable for identifying novel or unexpected lignans within an extract.

    • Column : A reversed-phase C18 column is typically used for separating lignans due to their moderately nonpolar nature.[27]

Part 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating quality control steps for reliable results.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lignans

This protocol is adapted from methodologies reported for Myristica fragrans.[21]

  • Preparation : Weigh 5.0 g of finely powdered, dried plant material and place it into a 100 mL glass beaker.

  • Solvent Addition : Add 50 mL of 95% ethanol to achieve a 1:10 (w/v) sample-to-solvent ratio. This ratio ensures complete immersion and efficient extraction.

  • Sonication : Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate for 20 minutes at a controlled temperature (e.g., 40°C) and a fixed frequency (e.g., 40 kHz). Rationale: Controlled temperature prevents solvent evaporation and potential degradation of thermolabile compounds.

  • Filtration : Immediately after sonication, filter the mixture through Whatman No. 1 filter paper under vacuum to separate the extract from the solid residue.

  • Re-extraction : To ensure exhaustive extraction, transfer the solid residue back to the beaker, add another 50 mL of 95% ethanol, and repeat steps 3 and 4.

  • Concentration : Combine the filtrates from both extractions and concentrate the solvent using a rotary evaporator at a temperature below 50°C until a crude extract is obtained.

  • Final Preparation : Dry the crude extract under a vacuum to a constant weight. Re-dissolve a precise amount of the dried extract in HPLC-grade methanol to a known concentration (e.g., 10 mg/mL) for analysis. Filter this solution through a 0.45 µm syringe filter before injection into the HPLC.

Protocol 2: HPLC-DAD Quantification of Lignans

This protocol provides a general framework for lignan analysis.[26][27]

  • Instrumentation & Conditions :

    • HPLC System : A system equipped with a quaternary pump, autosampler, column oven, and DAD.

    • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase : A gradient elution is typically required to separate multiple lignans.

      • Solvent A: Water with 0.1% formic acid. Rationale: Acidification improves peak shape and ionization for MS detection.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program : Start with 90% A / 10% B, linearly increase to 100% B over 40 minutes, hold for 5 minutes, and return to initial conditions for 5 minutes to re-equilibrate.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

    • DAD Wavelength : Monitor at multiple wavelengths (e.g., 230 nm and 280 nm) as different lignans have different absorption maxima.

  • Calibration :

    • Prepare a series of standard solutions of certified lignan references (e.g., macelignan, MDGA) in methanol at concentrations ranging from 1 to 100 µg/mL.

    • Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R²) of >0.995 for accurate quantification.

  • Analysis and Quantification :

    • Inject the prepared sample extract (from Protocol 1).

    • Identify the lignans in the sample by comparing their retention times and UV spectra with the reference standards.

    • Quantify the amount of each lignan by integrating the peak area and using the linear regression equation from the corresponding calibration curve.

    • Express the final content as milligrams of lignan per gram of dry plant material (mg/g DW).

Conclusion

The Myristica genus represents a valuable and diverse source of bioactive lignans. While current literature confirms the presence of numerous potent compounds in species like M. fragrans, M. malabarica, and M. dactyloides, a significant opportunity exists for more rigorous comparative analysis. The variability in published data underscores a pressing need for the adoption of standardized methodologies. The workflow and protocols detailed in this guide provide a robust framework for researchers to systematically explore the lignan content across different Myristica species. By employing these validated techniques, the scientific community can generate high-quality, comparable data, thereby accelerating the discovery and development of new therapeutic agents from this important botanical source.

References

evaluating the inhibitory effects of different stereoisomers of tetrahydrofuranoid lignans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product chemistry and drug discovery, tetrahydrofuranoid lignans have emerged as a promising class of compounds with a diverse range of biological activities. Their therapeutic potential, however, is intricately linked to their three-dimensional structure. This guide provides an in-depth, objective comparison of the inhibitory effects of different stereoisomers of tetrahydrofuranoid lignans, supported by experimental data, to aid researchers in navigating the subtleties of their structure-activity relationships.

The Critical Role of Stereochemistry in Biological Activity

Tetrahydrofuranoid lignans are characterized by a central tetrahydrofuran ring substituted with two aryl groups. The relative orientation of these substituents gives rise to multiple stereoisomers, each with a unique spatial arrangement. This chirality is not a mere structural nuance; it is a critical determinant of the molecule's ability to interact with specific biological targets, such as enzymes and receptors. The precise fit between a lignan stereoisomer and its target protein dictates the potency and selectivity of its inhibitory effects. Understanding these stereochemical requirements is paramount for the rational design and development of novel therapeutic agents based on the tetrahydrofuranoid lignan scaffold.

Comparative Analysis of Inhibitory Activities

The inhibitory profiles of tetrahydrofuranoid lignan stereoisomers have been evaluated across a spectrum of biological targets, revealing significant variations in potency. Here, we compare their effects on key pathological processes.

Platelet-Activating Factor (PAF) Antagonism

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in inflammatory and allergic responses. Tetrahydrofuranoid lignans have been identified as effective PAF receptor antagonists, and this activity is highly stereodependent.

Key Findings:

  • Trans vs. Cis Isomers: Studies have consistently shown that trans-configured tetrahydrofuranoid lignans are more potent PAF antagonists than their cis counterparts[1].

  • Enantiomeric Specificity: Within the more active trans isomers, the (2S, 5S) enantiomers are generally 10 to 200 times more potent than the corresponding (2R, 5R) isomers[1]. This highlights a clear chiral preference at the active site of the PAF receptor.

Supporting Experimental Data:

Lignan StereoisomerTargetAssayIC50 (µM)Reference
trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuranPAF ReceptorRabbit Platelet Plasma Membrane Binding0.02[2]
(2R,3S)-enantiomer of a cyclic PAF analoguePAF-induced platelet aggregationRabbit Platelet Aggregation0.59[3]
(2S,3R)-enantiomer of a cyclic PAF analoguePAF-induced platelet aggregationRabbit Platelet Aggregation4.7[3]

The significant difference in potency between enantiomers underscores the importance of a specific three-dimensional orientation for optimal interaction with the PAF receptor. Molecular modeling studies suggest that the spatial arrangement of the aryl groups and the tetrahydrofuran ring in the more active stereoisomers allows for a more favorable fit within the receptor's binding pocket[4].

Anticancer Activity

The anticancer potential of tetrahydrofuranoid lignans has been a major focus of research. These compounds can inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis through various mechanisms. Stereochemistry plays a crucial role in their cytotoxic efficacy.

Fargesin , a prominent tetrahydrofuranoid lignan, has demonstrated significant anticancer effects. While direct comparative studies on the IC50 values of all its stereoisomers are not extensively available, research on racemic and specific isolates provides valuable insights.

Supporting Experimental Data for Fargesin:

Cell LineAssayIC50 (µM)Reference
JB6 Cl41 (mouse skin epidermal)Cell Proliferation~22-23[1]
HaCaT (human skin keratinocytes)Cell Proliferation~22-23[1]
HCT116 (colon cancer)Foci Formation~30[1]
WiDr (colon cancer)Foci Formation~30[1]
HCT8 (colon cancer)Foci Formation~40[1]
A549 (non-small cell lung cancer)Cell Proliferation10-50[5]
Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme in DNA replication and a key target for many anticancer drugs. Certain lignans can act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA damage and cell death[7]. The efficiency of this inhibition can be influenced by the stereochemistry of the lignan.

While comprehensive comparative data for tetrahydrofuranoid lignan stereoisomers as topoisomerase II inhibitors is still an emerging area, studies on various lignans have shown potent inhibitory activity[8][9]. For instance, saucerneol D, a lignan, has been shown to have potent inhibitory activities against both DNA topoisomerase I and II[8]. The spatial arrangement of the molecule is critical for its interaction with the topoisomerase II-DNA complex.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Chronic inflammation is a hallmark of many diseases, and the NF-κB and MAPK signaling pathways are central regulators of the inflammatory response. Tetrahydrofuranoid lignans can exert potent anti-inflammatory effects by inhibiting these pathways.

Fargesin has been shown to suppress the activation of NF-κB and AP-1, key transcription factors in the inflammatory cascade, in a PKC-dependent manner[10]. It also inhibits the production of pro-inflammatory cytokines like IL-1β and TNF-α[10]. Furthermore, fargesin can abrogate both the PI3K/AKT and MAPK signaling pathways in colon cancer cells[11].

The stereochemical configuration of these lignans likely influences their ability to interact with upstream kinases and other components of these signaling cascades, thereby affecting their overall anti-inflammatory potency.

Experimental Protocols: A Foundation of Trust

To ensure the validity and reproducibility of the findings presented, this section details the methodologies for key experiments used to evaluate the inhibitory effects of tetrahydrofuranoid lignan stereoisomers.

Protocol 1: PAF Receptor Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled PAF ligand from its receptor, providing a measure of its binding affinity.

Methodology:

  • Membrane Preparation: Isolate platelet plasma membranes from rabbit blood through a series of centrifugation and homogenization steps.

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [³H]-PAF and varying concentrations of the test lignan stereoisomer.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membrane-bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF (IC50) by non-linear regression analysis.

Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for highly sensitive and specific detection of binding to the target receptor. Rabbit platelets are a well-established and readily available source of PAF receptors for in vitro studies.

Protocol 2: Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled kDNA, human topoisomerase II enzyme, and the test lignan stereoisomer at various concentrations in a reaction buffer containing ATP and MgCl₂.

  • Incubation: Incubate the reaction mixture at 37°C to allow for the enzymatic reaction.

  • Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA products on an agarose gel containing ethidium bromide.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel, while the catenated substrate will remain at the origin. Quantify the degree of inhibition by measuring the reduction in decatenated product.

Causality Behind Experimental Choices: kDNA, a network of interlocked DNA circles, is a specific substrate for topoisomerase II's decatenation activity, making this a highly specific assay. The use of gel electrophoresis allows for the clear visualization and separation of the reaction products.

Protocol 3: NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB, providing a measure of the inhibitory effect of a compound on the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect them with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.

  • Treatment: Treat the transfected cells with the test lignan stereoisomer for a specified period.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α or LPS.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.

Causality Behind Experimental Choices: The reporter gene assay provides a functional readout of the entire NF-κB signaling pathway, from receptor activation to gene transcription. The use of a dual-luciferase system allows for the normalization of transfection efficiency and cell number, increasing the accuracy of the results.

Visualizing the Mechanisms of Action

To better understand the complex signaling pathways modulated by tetrahydrofuranoid lignans, the following diagrams illustrate their points of inhibition.

PAF_Signaling PAF PAF PAFR PAF Receptor PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inflammation Inflammatory Response Ca_release->Inflammation PKC->Inflammation Lignan Tetrahydrofuranoid Lignan (trans-2S,5S stereoisomer) Lignan->PAFR Blocks

Caption: Inhibition of the PAF Signaling Pathway by Tetrahydrofuranoid Lignans.

NFkB_MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., JNK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Lignan Tetrahydrofuranoid Lignan Lignan->IKK Inhibits Lignan->MAPK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression AP1_nuc->Gene_Expression

Caption: Inhibition of NF-κB and MAPK Signaling Pathways by Tetrahydrofuranoid Lignans.

Conclusion

The inhibitory effects of tetrahydrofuranoid lignans are profoundly influenced by their stereochemistry. The evidence strongly indicates that specific stereoisomers exhibit significantly higher potency against key biological targets involved in inflammation and cancer. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is indispensable. The synthesis and evaluation of individual stereoisomers are critical steps in unlocking the full therapeutic potential of this versatile class of natural products. This guide serves as a foundational resource to inform experimental design and accelerate the development of next-generation therapeutics based on the tetrahydrofuranoid lignan scaffold.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the Angiotensin-Converting Enzyme (ACE) inhibitory activity of various secoiridoid compounds. It is designed to be a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are exploring novel therapeutic agents for hypertension and cardiovascular diseases.

Introduction: The Renin-Angiotensin System and the Promise of Secoiridoids

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] Angiotensin-Converting Enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin.[1][2] Inhibition of ACE is a well-established therapeutic strategy for managing hypertension and related cardiovascular conditions.[1][2] While synthetic ACE inhibitors are widely used, there is a growing interest in identifying natural compounds with similar or enhanced efficacy and potentially fewer side effects.[3][4]

Secoiridoids, a class of monoterpenoids found abundantly in plants of the Oleaceae family, such as the olive tree (Olea europaea), have emerged as promising candidates for ACE inhibition.[1][5][6] This guide will explore the ACE inhibitory potential of various secoiridoids, compare their activities, and provide insights into their structure-activity relationships and mechanisms of action.

Comparative ACE Inhibitory Activity of Secoiridoid Compounds

The ACE inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The table below summarizes the reported IC50 values for several secoiridoid compounds and related phenolics.

CompoundPlant SourceIC50 (µM)Reference
Secoiridoids
OleaceinOlea europaea26[5]
Sambacein I-IIIJasminum grandiflorum30[7]
Secoiridoid Aglycones (from Jasmine)Jasminum grandiflorum20-25[7]
Flavonoids (for comparison)
Luteolin-23[2][8][9][10]
Quercetin-43[2][8][9][10]
Rutin-64[2][8][9][10]
Kaempferol-178[2][8][9][10]
Synthetic Inhibitor (for comparison)
Captopril-0.00586[4]

Key Observations:

  • Aglycones are Key: A significant finding is that secoiridoid glycosides, such as oleuropein and ligstroside, exhibit minimal to no ACE inhibitory activity in their natural form.[1][5] However, upon enzymatic hydrolysis to their aglycone forms, a pronounced inhibitory effect is observed.[1][5] This suggests that the sugar moiety hinders the interaction with the ACE active site.

  • Oleacein's Potency: Among the studied secoiridoids, oleacein, found in olive leaves and oil, demonstrates strong ACE inhibitory activity with an IC50 value of 26 µM.[5][6]

  • Jasmine Secoiridoids: Secoiridoids and their aglycones isolated from jasmine also show notable ACE inhibitory potential.[7]

  • Comparison with Flavonoids: The ACE inhibitory activity of potent secoiridoids like oleacein is comparable to that of well-known inhibitory flavonoids such as luteolin and quercetin.[2][8][9][10]

Experimental Protocol: In Vitro ACE Inhibition Assay

To reliably assess and compare the ACE inhibitory activity of different compounds, a standardized in vitro assay is crucial. The following protocol is a widely accepted method based on the quantification of hippuric acid produced from the ACE-catalyzed hydrolysis of hippuryl-histidyl-leucine (HHL).[11][12]

Principle

ACE cleaves the substrate HHL into hippuric acid (HA) and histidyl-leucine. The amount of HA produced is directly proportional to the ACE activity. In the presence of an inhibitor, the rate of HA formation is reduced. The concentration of HA can be determined spectrophotometrically after extraction or by HPLC.[11]

Step-by-Step Methodology
  • Reagent Preparation:

    • ACE Solution: Prepare a solution of rabbit lung ACE (e.g., 100 mU/mL) in a suitable buffer (e.g., potassium phosphate buffer).[12]

    • Substrate Solution (HHL): Prepare a solution of HHL (e.g., 0.3%) in a buffer containing sodium chloride (e.g., 40 µmol potassium phosphate buffer with 300 µM sodium chloride), adjusted to pH 8.3.[12]

    • Test Compound Solutions: Dissolve the secoiridoid compounds to be tested in an appropriate solvent (e.g., water, DMSO, or ethanol, ensuring the final solvent concentration in the assay is minimal, typically <1%).[11] Prepare a series of dilutions to determine the IC50 value.

    • Positive Control: Prepare a solution of a known ACE inhibitor, such as captopril.

    • Stopping Reagent: 1 M HCl.[13]

    • Extraction Solvent: Ethyl acetate.[11][13]

  • Assay Procedure:

    • Add 40 µL of the test compound solution (or buffer for the control) to a microcentrifuge tube.

    • Add 20 µL of the ACE solution and pre-incubate at 37°C for 5 minutes.[12]

    • Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 45 minutes.[12]

    • Stop the reaction by adding 200-360 µL of 1 M HCl.[12][13]

  • Quantification of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to each tube and vortex to extract the hippuric acid.[13]

    • Centrifuge the tubes at 10,000 x g for 10 minutes to separate the layers.[12]

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.[13]

    • Re-dissolve the dried hippuric acid in a known volume of distilled water (e.g., 3 mL).[13]

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[13]

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

ACE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_quant Quantification cluster_calc Data Analysis Reagents Prepare: - ACE Solution - HHL Substrate - Test Compounds - Captopril (Control) Mix Mix Test Compound + ACE Solution Reagents->Mix PreIncubate Pre-incubate 37°C, 5 min Mix->PreIncubate AddSubstrate Add HHL Substrate PreIncubate->AddSubstrate Incubate Incubate 37°C, 45 min AddSubstrate->Incubate StopReaction Stop Reaction (Add HCl) Incubate->StopReaction Extract Extract Hippuric Acid (Ethyl Acetate) StopReaction->Extract Centrifuge Centrifuge Extract->Centrifuge Evaporate Evaporate Solvent Centrifuge->Evaporate Reconstitute Reconstitute in Water Evaporate->Reconstitute Measure Measure Absorbance (228 nm) Reconstitute->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Workflow for the in vitro ACE inhibition assay.

Structure-Activity Relationship (SAR) Insights

The ACE inhibitory activity of secoiridoids and related phenolic compounds is closely linked to their chemical structure.

  • The Aglycone Moiety is Crucial: As previously mentioned, the presence of a sugar molecule in secoiridoid glycosides diminishes their ACE inhibitory activity.[1][5] The aglycone form, which is more lipophilic, appears to interact more effectively with the enzyme.

  • Role of the Secoiridoid Skeleton: The dialdehydic form of the secoiridoid aglycone is believed to be the active conformation responsible for ACE inhibition.[1]

  • Influence of Phenolic Moieties: The phenolic part of the molecule, such as the 3,4-dihydroxyphenyl ethanol group in oleacein, also contributes to the inhibitory activity.[1] However, studies have shown that the secoiridoid part of the molecule is the primary contributor to ACE inhibition.[1]

  • Synergistic Effects: There is evidence to suggest that combinations of different olive-derived compounds, such as triterpenic acids and phenolics, can exhibit synergistic ACE inhibitory effects.[3] This highlights the potential for developing potent ACE inhibitors from complex plant extracts.

SAR_Secoiridoids Secoiridoid Secoiridoid Structure Glycoside Glycoside Form (e.g., Oleuropein) Secoiridoid->Glycoside Sugar Moiety Aglycone Aglycone Form (e.g., Oleacein) Secoiridoid->Aglycone No Sugar ACE_Inhibition ACE Inhibitory Activity Glycoside->ACE_Inhibition Low/No Activity Aglycone->ACE_Inhibition High Activity ACE_Inhibition_Mechanism RAS Angiotensinogen Renin AngI Angiotensin I RAS:f1->AngI ACE ACE Zn²⁺ Active Site AngI->ACE:n AngII Angiotensin II ACE:p->AngII Conversion Vasoconstriction Vasoconstriction Increased Blood Pressure AngII->Vasoconstriction Causes Secoiridoid Secoiridoid Aglycone Secoiridoid->ACE:p Inhibits

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan, a lignan constituent found in the fruit of Myristica fragrans[1][2]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices derived from the chemical's structural components—a tetrahydrofuran core and methylenedioxyphenyl groups—and general principles of hazardous waste management.

The central tenet of this guide is the precautionary principle. Given the lack of specific toxicological and ecotoxicological data, this compound must be treated as a potentially hazardous substance throughout its lifecycle in the laboratory, from handling to final disposal.

Hazard Assessment and Characterization: An Evidence-Based Approach

A thorough understanding of the potential hazards associated with a chemical is paramount for its safe disposal. Lacking a dedicated SDS, we must infer the potential risks by examining its structural analogues.

1.1. The Tetrahydrofuran (THF) Moiety: Peroxide Formation Risk

The presence of a tetrahydrofuran ring is a significant safety consideration. Tetrahydrofuran is well-known for its ability to form explosive peroxides upon exposure to air and light[3][4][5][6][7]. While the complex structure of the target lignan may influence this reactivity, it is prudent to assume that it can also form peroxides, especially if stored for extended periods after its container has been opened.

Key Precautionary Steps:

  • Containers of this compound should be dated upon receipt and upon opening[4].

  • If the compound has been stored for more than six months after opening, it should be tested for the presence of peroxides before any handling or disposal procedures[4].

  • Never attempt to open a container that shows signs of peroxide formation, such as crystal formation around the lid[5]. In such cases, contact your institution's Environmental Health and Safety (EHS) office immediately[5].

1.2. The 3,4-Methylenedioxyphenyl Group: Biological Activity and Regulatory Considerations

The 3,4-methylenedioxyphenyl group is found in a variety of natural and synthetic compounds, some of which exhibit significant biological activity[8]. Certain compounds containing this moiety are regulated as precursors for controlled substances[9][10]. While there is no indication that this compound is a regulated precursor, its structural similarity to other bioactive molecules necessitates careful handling to prevent accidental exposure and environmental release.

1.3. Lignan Classification: General Handling of Bioactive Compounds

As a lignan, this compound belongs to a class of natural products with diverse biological activities[2]. Until specific toxicity data becomes available, it is best to handle it with the standard precautions for biologically active molecules, including the use of appropriate personal protective equipment (PPE) to avoid inhalation, ingestion, and skin contact.

Waste Segregation and Containerization: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal[11][12].

2.1. Waste Streams

Three primary waste streams should be considered for this compound:

  • Solid Waste: This includes expired or unused pure compound, as well as materials grossly contaminated with the solid, such as weighing papers, contaminated gloves, and pipette tips[13].

  • Liquid Waste: This stream comprises solutions containing the dissolved compound. It is crucial to segregate halogenated and non-halogenated solvent waste[11][12].

  • Sharps Waste: Any needles, syringes, or other sharp implements contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste[11][13].

The following table summarizes the appropriate containerization for each waste stream:

Waste StreamContainer TypeLabeling Requirements
Solid Waste A dedicated, sealed, and clearly labeled hazardous solid waste container."Hazardous Waste," the full chemical name, and the date waste was first added.
Liquid Waste A compatible, sealed, and clearly labeled hazardous liquid waste container. Secondary containment is recommended."Hazardous Waste," the full chemical name, all solvent components with approximate concentrations, and the date waste was first added.
Sharps Waste A designated, puncture-proof sharps container for hazardous chemical waste."Hazardous Waste - Sharps," and a clear indication of the chemical contaminant.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound.

3.1. Personal Protective Equipment (PPE)

Before handling the compound or its waste, at a minimum, the following PPE should be worn:

  • Safety glasses or goggles

  • A properly fitted laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

3.2. Disposal Workflow

The disposal process can be visualized as a decision-making workflow:

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_container Container Management cluster_storage Interim Storage cluster_disposal Final Disposal Prep Don Appropriate PPE WasteID Identify Waste Type (Solid, Liquid, Sharps) Prep->WasteID Segregate Segregate Waste into Designated Containers WasteID->Segregate Label Label Container Correctly (Name, Date, Constituents) Segregate->Label Seal Keep Container Securely Closed Label->Seal Store Store in Designated Satellite Accumulation Area (SAA) Seal->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Professional Disposal via Approved Waste Vendor ContactEHS->Disposal

Caption: Disposal workflow for this compound.

3.3. Detailed Procedural Steps

  • Preparation: Always wear the appropriate PPE before handling the chemical or its waste.

  • Waste Identification and Segregation:

    • Solid Waste: Carefully transfer any unused or expired solid compound and contaminated disposables into a designated hazardous solid waste container[13].

    • Liquid Waste: Pour solutions containing the compound into a designated hazardous liquid waste container[13]. Do not mix with incompatible waste streams[14].

    • Sharps Waste: Immediately place any contaminated sharps into a designated hazardous sharps container[11][13].

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical waste[13][14].

    • Keep all waste containers securely closed except when adding waste[13][14][15].

    • Clearly label each container with "Hazardous Waste," the full chemical name, all constituents with their approximate concentrations, and the date waste was first added to the container[13][16].

  • Storage:

    • Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA)[17].

    • The SAA should be at or near the point of waste generation[17].

  • Final Disposal:

    • Never dispose of this compound down the drain or in the regular trash[13][15].

    • Once a waste container is full or has reached the accumulation time limit set by your institution, contact your EHS office to arrange for a hazardous waste pickup[16][17].

3.4. Spill Management

In the event of a minor spill, and only if you are trained to do so, follow these steps:

  • For solid spills, gently cover the material with a damp paper towel to avoid generating dust[13].

  • For liquid spills, use an appropriate absorbent material[13].

  • Collect all cleanup materials and place them in a sealed container labeled as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's EHS office or emergency response team immediately[4].

Empty Container Disposal

Empty containers that held this compound must also be managed as hazardous waste.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent that can dissolve the compound[15].

  • Rinsate Collection: Collect all rinsate as hazardous liquid waste[16].

  • Container Defacing: Obliterate or remove all labels from the empty container[15][16].

  • Final Disposal of Container: After triple rinsing and defacing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS guidelines[15].

Conclusion

The responsible disposal of this compound requires a cautious and informed approach. By understanding the potential hazards inferred from its chemical structure and adhering to established principles of hazardous waste management, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and procedures, as they are the ultimate authority on chemical waste disposal at your facility.

References

A Comprehensive Guide to the Safe Handling of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of the bioactive lignan, Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan (CAS No. 178740-32-4). The guidance herein is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the chemical's structural components, general principles for handling bioactive powders, and safety data for related compounds.

Understanding the Compound and Associated Hazards

The primary physical form of this compound is a white powder, although it has also been described as an oil in a Certificate of Analysis.[4][5] As a powder, it poses a respiratory hazard if inhaled and may cause skin and eye irritation upon contact. Furthermore, organic powders, including lignans, can present a combustible dust hazard under certain conditions.[6] The tetrahydrofuran core of the molecule suggests a theoretical potential for peroxide formation, a characteristic of unstabilized tetrahydrofuran, which can lead to explosive hazards upon concentration.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Safety Goggles with Side Shields or a Face ShieldProtects against splashes of solvents and airborne powder. Must conform to EN 166 or equivalent standards.[8]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Provides a barrier against skin contact. Latex gloves are generally not recommended for handling chemicals.[9]
Body Laboratory Coat or Chemical-Resistant ApronProtects against spills and contamination of personal clothing.
Respiratory N95 Respirator or higherEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Feet Closed-toe shoesStandard laboratory practice to protect against spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to maintaining a safe laboratory environment.

Pre-Handling Preparations
  • Information Review : Thoroughly read this guide and any available supplier information.

  • Work Area Designation : All handling of the solid compound should occur within a certified chemical fume hood to control airborne particles.

  • Emergency Equipment Check : Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (Class D for combustible metals, but ABC is generally suitable for most lab fires) are readily accessible and in good working order.

  • Waste Container Preparation : Prepare clearly labeled waste containers for solid and liquid waste.

Handling the Compound

The following diagram illustrates the recommended workflow for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Area Prepare Fume Hood Prep->Area Waste Ready Labeled Waste Area->Waste Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decon Decontaminate Surfaces Dispose Dispose of Waste Decon->Dispose Doff Doff PPE Dispose->Doff

Safe Handling Workflow Diagram
  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of the powdered compound on a tared weigh boat inside the chemical fume hood. Use anti-static tools if available to minimize dust dispersion.

  • Dissolution : If preparing a solution, add the powder to the chosen solvent in a suitable container. Use a solvent such as DMSO, ethanol, or acetone as indicated by solubility data.[10][11]

  • Transfer : Use a pipette or syringe to transfer the solution as needed for your experiment.

  • Storage : Store the compound in a tightly sealed container, protected from light, and at the recommended temperature (2-8°C for short-term or -20°C for long-term storage).[12]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

Waste Segregation
  • Solid Waste : All disposable materials contaminated with the compound (e.g., weigh boats, gloves, pipette tips) should be placed in a designated, sealed, and clearly labeled solid waste container.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with incompatible waste streams.

Disposal Procedure
  • Labeling : Ensure all waste containers are accurately labeled with the full chemical name and any solvents present.

  • Institutional Guidelines : Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Decontamination : Thoroughly decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

The logical flow for waste disposal is outlined in the following diagram:

DisposalWorkflow Start Waste Generated Segregate Segregate Solid & Liquid Waste Start->Segregate Label Label Containers Accurately Segregate->Label Store Store in Designated Area Label->Store EHS Contact EHS for Pickup Store->EHS End Waste Removed EHS->End

Waste Disposal Workflow

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill : For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。